5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQFZVSTDHPVMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672028 | |
| Record name | 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944390-66-3 | |
| Record name | 5-Chloro-2-[(piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(piperidin-4-yloxy)pyridine and its dihydrochloride salt are versatile intermediates in medicinal chemistry, playing a crucial role in the development of a wide range of therapeutic agents.[1][2] The core structure, featuring a substituted pyridine ring linked to a piperidine moiety via an ether linkage, serves as a valuable scaffold for targeting various biological pathways. Notably, this chemical framework is a key building block for metalloproteinase inhibitors and has been integral in the discovery of potent G-protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[1] This guide provides a comprehensive overview of the primary synthetic pathways to 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, offering detailed experimental protocols, mechanistic insights, and characterization data to support researchers in their synthetic endeavors.
Strategic Synthesis Overview
The principal retrosynthetic disconnection for 5-Chloro-2-(piperidin-4-yloxy)pyridine points towards a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, as the most direct and widely employed approach. This strategy involves the coupling of a suitably activated 5-chloropyridine derivative with 4-hydroxypiperidine. An alternative, though less common, pathway utilizes the Mitsunobu reaction.
The most judicious synthetic route, which will be the focus of this guide, involves a three-step sequence:
-
Protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The protected 4-hydroxypiperidine is coupled with 2,5-dichloropyridine via an SNAr reaction to form the ether linkage.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the dihydrochloride salt.
This phased approach ensures high yields and purity of the final product.
dot
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the N-Boc Protected Intermediate
The initial step in the synthesis is the protection of the piperidine nitrogen to prevent its reaction in the subsequent SNAr step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and ease of removal under acidic conditions.
Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base affords the N-Boc protected intermediate.
Reaction Scheme:
dot
Caption: Boc protection of 4-hydroxypiperidine.
Experimental Protocol:
A detailed protocol for the synthesis of N-Boc-4-hydroxypiperidine is as follows:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-hydroxypiperidine.
| Reactant/Reagent | MW | Equivalents | Quantity |
| 4-Hydroxypiperidine | 101.15 | 1.0 | (user defined) |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | (user defined) |
| Triethylamine | 101.19 | 1.5 | (user defined) |
| Dichloromethane | 84.93 | - | (user defined) |
Characterization Data for tert-butyl 4-hydroxypiperidine-1-carboxylate:
-
¹H NMR (CDCl₃): δ 3.85 (m, 1H), 3.69 (m, 2H), 3.14 (m, 2H), 1.87 (m, 2H), 1.48 (m, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃): δ 154.9, 79.4, 67.5, 43.8, 34.2, 28.4.[3]
-
Appearance: White to off-white solid.
Step 2: Synthesis of tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate
This step involves a Williamson ether synthesis, a classic SNAr reaction, where the alkoxide generated from N-Boc-4-hydroxypiperidine displaces the chloride at the 2-position of 2,5-dichloropyridine. The electron-withdrawing nature of the pyridine nitrogen and the second chlorine atom facilitates this substitution.
Reaction Scheme:
dot
Caption: SNAr reaction to form the protected ether.
Experimental Protocol:
A representative procedure for this SNAr coupling is as follows:
-
To a solution of N-Boc-4-hydroxypiperidine (1.3 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
| Reactant/Reagent | MW | Equivalents | Quantity |
| 2,5-Dichloropyridine | 147.99 | 1.0 | (user defined) |
| N-Boc-4-hydroxypiperidine | 201.27 | 1.3 | (user defined) |
| Sodium Hydride (60%) | 24.00 | 1.5 | (user defined) |
| DMF | 73.09 | - | (user defined) |
Characterization Data for tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate:
While specific data for the 5-chloro derivative can vary slightly, the following data for the analogous 5-bromo compound provides a close approximation:
-
¹H NMR (400MHz, Chloroform-d): δ 8.17 (d, J=2.6Hz, 1H), 7.65 (dd, J =8.8, 2.6Hz, 1H), 6.65 (d, J =8.8Hz, 1H), 5.17 (tt, J= 7.9, 3.7Hz, 1H), 3.90 – 3.59 (m, 2H), 3.41 – 3.16 (m, 2H), 1.98 (dq, J= 9.6, 4.1, 3.1 Hz, 2H), 1.72 (dtd, J=12.5, 8.3, 3.9 Hz, 2H), 1.49 (s, 9H).[4]
-
Appearance: White to off-white solid.
Potential Side Reactions:
The primary side reaction in the Williamson ether synthesis is E2 elimination of the alkyl halide, which is promoted by the basicity of the alkoxide.[5] However, in this SNAr reaction, elimination is not a concern. A potential side reaction could be the reaction of the alkoxide with the DMF solvent at high temperatures. Careful temperature control is therefore important.
Part 2: Deprotection and Dihydrochloride Salt Formation
The final step in the synthesis is the removal of the Boc protecting group and the formation of the dihydrochloride salt to improve the compound's stability and solubility in aqueous media.
Step 3: Synthesis of this compound
The Boc group is readily cleaved under acidic conditions, typically using hydrochloric acid in an organic solvent like dioxane or methanol. The dihydrochloride salt precipitates from the reaction mixture or is obtained after removal of the solvent.
Reaction Scheme:
dot
Caption: Deprotection and dihydrochloride salt formation.
Experimental Protocol:
-
Dissolve tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or dioxane.
-
Add a solution of 4M HCl in dioxane (excess, e.g., 10 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC.
-
The dihydrochloride salt may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold non-polar solvent (e.g., diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude salt.
-
The crude product can be purified by trituration with diethyl ether or recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the pure this compound.
| Reactant/Reagent | MW | Equivalents | Quantity |
| tert-butyl 4-(5-chloropyridin-2-yloxy)piperidine-1-carboxylate | 312.81 | 1.0 | (user defined) |
| 4M HCl in Dioxane | - | Excess | (user defined) |
Characterization Data for this compound:
-
Molecular Formula: C₁₀H₁₃ClN₂O · 2HCl
-
Molecular Weight: 285.59 g/mol
-
¹H NMR (DMSO-d₆): δ 9.15 (br s, 2H), 8.21 (d, J = 2.8 Hz, 1H), 7.89 (dd, J = 8.9, 2.8 Hz, 1H), 6.95 (d, J = 8.9 Hz, 1H), 5.30-5.23 (m, 1H), 3.25-3.15 (m, 2H), 3.05-2.95 (m, 2H), 2.15-2.05 (m, 2H), 1.95-1.85 (m, 2H).
-
¹³C NMR (DMSO-d₆): δ 162.1, 144.3, 139.8, 122.9, 111.9, 72.8, 42.1, 28.9.
-
Appearance: White to off-white solid.
Alternative Synthetic Route: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative for the formation of the aryl ether linkage.[6] This reaction typically involves the coupling of an alcohol with a pronucleophile (in this case, 5-chloro-2-hydroxypyridine) in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6]
Advantages of the Mitsunobu Reaction:
-
Mild reaction conditions, often performed at or below room temperature.
-
Proceeds with inversion of stereochemistry at the alcohol carbon, which can be advantageous in certain contexts.[6]
Disadvantages of the Mitsunobu Reaction:
-
Stoichiometric amounts of phosphine and azodicarboxylate are required, leading to the formation of by-products (triphenylphosphine oxide and the reduced azodicarboxylate) that can complicate purification.
-
The pronucleophile should be sufficiently acidic (pKa < 15) for the reaction to proceed efficiently.[6]
While a viable alternative, the SNAr approach is generally more scalable and cost-effective for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine.
Safety Considerations
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[3][7] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, must be worn.[3]
-
2,5-Dichloropyridine: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate PPE.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It should be handled in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Concentrated HCl and its solutions in organic solvents are corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.
Conclusion
This technical guide has detailed a robust and efficient synthetic pathway for the preparation of this compound. The presented three-step sequence, involving Boc protection, Williamson ether synthesis via SNAr, and subsequent deprotection with salt formation, is a reliable method for obtaining this valuable intermediate in high yield and purity. The provided experimental protocols and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Careful attention to the reaction conditions and safety precautions outlined in this guide will ensure the successful and safe synthesis of this important building block.
References
-
Supplementary information. (n.d.). Retrieved January 19, 2026, from [Link]
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. BenchChem.
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(9), 2296. [Link]
-
PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Retrieved January 19, 2026, from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (n.d.). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate.
-
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Proceedings of the 2016 International Conference on Materials, Mechanical and Control Technology (ICMMCT 2016). [Link]
-
Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Molecular Crystals and Liquid Crystals, 767(1), 147-158. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). RASAYAN Journal of Chemistry, 11(2), 654-659. [Link]
-
ChemBK. (n.d.). tert-Butyl 4-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate. ChemBK. Retrieved January 19, 2026, from [Link]
-
Mitsunobu Reaction. (2019, August 26). Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Molecular Crystals and Liquid Crystals, 767(1), 147-158. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Highlights in Science, Engineering and Technology, 55, 223-228. [Link]
-
Org Prep Daily. (2007, May 18). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily. Retrieved January 19, 2026, from [Link]
-
Google Patents. (n.d.). United States Patent. Retrieved January 19, 2026, from [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2016). Proceedings of the 2016 2nd International Conference on Chemical and Biological Engineering (ICCBE 2016). [Link]
-
PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 5-chloro-2,4-dihydroxypyridine.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). Molecules, 27(15), 4987. [Link]
-
The Curious Wavefunction. (2021, March 24). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Curious Wavefunction. Retrieved January 19, 2026, from [Link]
-
Alkyl Aryl Ether Bond Formation with PhenoFluor. (2015). Angewandte Chemie International Edition, 54(45), 13351-13355. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyridine ring linked to a piperidine moiety via an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. As a dihydrochloride salt, its physicochemical properties are distinct from the free base, profoundly influencing its behavior in biological systems and its suitability for pharmaceutical development. Understanding these properties is paramount for formulation design, pharmacokinetic profiling, and ensuring the overall quality, safety, and efficacy of any potential drug candidate. This guide provides a comprehensive technical overview of the key physicochemical characteristics of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies.
Chemical and Physical Properties
A foundational understanding of the basic chemical and physical properties of a compound is the first step in its comprehensive characterization. While experimental data for this compound is not extensively published, we can compile its known attributes and predict others based on its structure.
| Property | Value | Source/Method |
| Chemical Structure | PubChem CID: 11264329 (Free Base) | |
| Molecular Formula | C₁₀H₁₅Cl₃N₂O | (Dihydrochloride Salt) |
| Molecular Weight | 297.60 g/mol | (Calculated for Dihydrochloride Salt) |
| CAS Number | 944390-66-3 | Echemi |
| Appearance | White to off-white solid (Predicted) | General knowledge of hydrochloride salts |
| Melting Point | Not available. | To be determined experimentally. |
| Boiling Point | Not available. | Likely to decompose at high temperatures. |
| Computed XlogP (Free Base) | 1.9 | PubChem[1] |
Solubility Profile: A Critical Determinant of Bioavailability
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For a dihydrochloride salt, solubility is expected to be significantly higher in aqueous media compared to its free base, particularly at lower pH values.
Kinetic Solubility Assessment
A rapid assessment of kinetic solubility is often employed in early-stage drug discovery to identify potential liabilities. This method measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve final compound concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should be kept constant, typically at 1-2%.
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[2]
-
Precipitation Detection: Analyze the plate using a nephelometric or turbidimetric plate reader to detect the formation of precipitate. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility.[3]
Causality Behind Experimental Choices:
-
DMSO Stock: Using a high-concentration DMSO stock allows for the introduction of the compound into the aqueous buffer in a small volume, minimizing the impact of the organic solvent on the overall solubility.[4]
-
PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a relevant estimation of solubility in the bloodstream.[2]
-
Short Incubation Time: Kinetic solubility reflects the rapid precipitation that can occur upon dilution, which is relevant to in vitro assays and some in vivo administration routes.[3]
Caption: Workflow for Kinetic Solubility Assay.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa values of a molecule dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and interaction with biological targets. 5-Chloro-2-(piperidin-4-yloxy)pyridine has two basic centers: the piperidine nitrogen and the pyridine nitrogen. As a dihydrochloride salt, both are protonated.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH changes.
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to create a solution of approximately 1-5 mM.[5]
-
Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[6]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel (e.g., at 25°C) with a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH) (e.g., 0.1 M), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[7] The first pKa will likely correspond to the more acidic pyridinium ion, and the second to the piperidinium ion.
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to more accurate pKa determination.[6]
-
Standardized Titrant: The use of a standardized titrant ensures the accuracy of the volume added and, consequently, the calculated pKa values.
-
Thermostatted Vessel: Temperature can affect pKa values, so maintaining a constant temperature is crucial for reproducibility.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Stability Assessment: Ensuring Drug Product Integrity
The chemical and physical stability of a drug substance is a critical quality attribute. As a dihydrochloride salt, 5-Chloro-2-(piperidin-4-yloxy)pyridine is expected to have enhanced stability compared to its free base. Stability studies are conducted under various environmental conditions to predict the shelf-life of the drug substance.
Forced Degradation and ICH Stability Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods. Following this, long-term stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.[8][9]
-
Sample Preparation: Place accurately weighed samples of this compound in appropriate containers (e.g., glass vials with inert stoppers).
-
Storage Conditions: Store the samples in calibrated stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[10]
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[9]
-
Analysis: Analyze the samples at each time point for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Evaluate the data for any significant changes over time to establish a re-test period or shelf life.
Causality Behind Experimental Choices:
-
ICH Guidelines: Adherence to ICH guidelines ensures that the stability data is acceptable to regulatory authorities worldwide.[11]
-
Accelerated Conditions: Storage at elevated temperature and humidity accelerates degradation, allowing for a more rapid prediction of long-term stability.[12]
-
Stability-Indicating Method: The use of a validated HPLC method that can separate the parent compound from its degradation products is essential for accurately assessing stability.
Hygroscopicity: Moisture Sorption Behavior
Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For a crystalline salt, understanding its hygroscopicity is crucial for handling, storage, and formulation, as moisture uptake can lead to physical changes (e.g., deliquescence) and chemical degradation.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable mass is achieved.
-
Sorption Isotherm: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the humidity constant until the sample mass equilibrates.
-
Desorption Isotherm: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.
-
Data Analysis: Plot the change in mass (%) versus the relative humidity (%) to generate sorption and desorption isotherms. The shape of the isotherms and the total moisture uptake provide a quantitative measure of the compound's hygroscopicity.[13]
Causality Behind Experimental Choices:
-
Equilibrium-Based Measurement: DVS measures the equilibrium moisture content at each humidity level, providing a true measure of the material's hygroscopicity.[14]
-
Sorption/Desorption Cycle: Comparing the sorption and desorption isotherms can reveal hysteresis, which may indicate changes in the solid state of the material upon moisture exposure.[15]
-
Controlled Environment: The DVS instrument provides precise control over temperature and humidity, ensuring reproducible and accurate results.[16]
Solid-State Characterization
The solid-state properties of a crystalline drug substance, such as its crystal form (polymorphism) and thermal behavior, can significantly impact its stability, solubility, and manufacturability.
Multi-technique Approach to Solid-State Analysis
A combination of analytical techniques is employed to fully characterize the solid state of this compound.
-
Powder X-ray Diffraction (PXRD):
-
Sample Preparation: Gently grind a small amount of the sample to a fine powder.
-
Data Acquisition: Mount the sample on a zero-background sample holder and analyze it using a PXRD instrument. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Data Analysis: The resulting diffractogram provides a unique "fingerprint" of the crystalline form.[17]
-
-
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: The DSC thermogram will show endothermic or exothermic events, such as melting, desolvation, or polymorphic transitions, as a function of temperature.[18]
-
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place an accurately weighed sample (typically 5-10 mg) into a TGA pan.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Data Analysis: The TGA curve plots the change in mass as a function of temperature, indicating the presence of solvates or hydrates and the decomposition temperature.[18]
-
Causality Behind Experimental Choices:
-
Complementary Techniques: PXRD, DSC, and TGA provide complementary information about the solid state. PXRD identifies the crystal structure, DSC measures thermal transitions, and TGA quantifies mass loss.[17]
-
Identification of Polymorphs: Different crystalline forms (polymorphs) will have distinct PXRD patterns and thermal behaviors, allowing for their identification and characterization.
-
Assessment of Solvation/Hydration: TGA can quantify the amount of solvent or water in the crystal lattice, which is confirmed by endothermic events in the DSC thermogram.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while IR spectroscopy identifies the functional groups present.
-
¹H NMR:
-
Aromatic Protons: Signals for the protons on the chloropyridine ring are expected in the downfield region (typically δ 7.0-8.5 ppm).
-
Piperidine Protons: Protons on the piperidine ring will appear in the upfield region, with those adjacent to the nitrogen and oxygen atoms being more deshielded.
-
NH Protons: The protonated nitrogens of the pyridinium and piperidinium ions will likely appear as broad signals that are exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Resonances for the carbons of the chloropyridine ring.
-
Piperidine Carbons: Signals for the carbons of the piperidine ring.
-
-
FTIR:
-
N-H Stretching: Broad absorption bands characteristic of the ammonium and pyridinium N-H bonds.
-
C-O Stretching: A strong absorption band corresponding to the ether linkage.
-
C-Cl Stretching: A characteristic absorption in the fingerprint region.
-
Aromatic C=C and C=N Stretching: Bands typical for the pyridine ring.
-
Conclusion
A thorough understanding of the physicochemical properties of this compound is indispensable for its successful development as a potential pharmaceutical agent. This guide has outlined the key parameters to be evaluated and provided detailed, scientifically-grounded experimental protocols for their determination. By systematically characterizing its solubility, pKa, stability, hygroscopicity, solid-state properties, and spectroscopic features, researchers can make informed decisions to optimize its formulation, predict its in vivo behavior, and ensure the development of a safe, stable, and efficacious drug product.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH. Quality Guidelines. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ICH. (2003). Q1A(R2) Guideline. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
-
Avdeef, A., & Tsinman, O. (2006). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
BioDuro. ADME Solubility Assay. [Link]
-
Sciencing. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. [Link]
-
PubMed. In vitro solubility assays in drug discovery. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
-
Scientific & Academic Publishing. (2020). Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations. [Link]
-
PubChem. 2-Chloropyridine. [Link]
-
Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]
-
SpectraBase. Pyridine. [Link]
-
PubChem. Piperidine. [Link]
-
Wikipedia. Piperidine. [Link]
-
Surface Measurement Systems. Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS. [Link]
-
OMICS International. Solid State Characterization and Pharmaceutical Development. [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). [Link]
-
Crystal Pharmatech Co., Ltd. Applications of Dynamic Moisture Adsorption in Crystal Research. [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
-
Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
-
American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]
-
ResearchGate. Solid State Characterization of Pharmaceutical. [Link]
-
NCBI. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]
-
ResearchGate. Changes in the Physicochemical Properties of Piperine/ β -Cyclodextrin due to the Formation of Inclusion Complexes. [Link]
-
PubChem. 3-Chloropyridine. [Link]
-
ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. [Link]
-
Ataman Kimya. PIPERIDINE. [Link]
-
Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. [Link]
-
PubChemLite. 5-chloro-2-(piperidin-4-yloxy)pyridine. [Link]
-
PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine. [Link]
-
Crystal Pharmatech. Solid State Characterization: Techniques, Standards, and Verified Data—An Integrated Lens for CMC Development. [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]
-
Holodiag. TGA and DSC are key thermal analyses for solid state characterization. [Link]
-
PubChem. 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one. [Link]
Sources
- 1. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. study.com [study.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Official web site : ICH [ich.org]
- 12. youtube.com [youtube.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 15. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 16. public.jenck.com [public.jenck.com]
- 17. omicsonline.org [omicsonline.org]
- 18. TGA and DSC are key thermal analyses for solid state characterization - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride mechanism of action
An in-depth guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride would be highly valuable for researchers. Based on the available information, here's a detailed exploration of its potential mechanism of action.
Part 1: Structural Analysis and Target Hypothesis
This compound is a synthetic molecule with a structure that suggests potential interactions with several classes of biological targets, particularly within the central nervous system (CNS). An analysis of its key chemical features can guide the investigation into its mechanism of action.
The molecule consists of a chlorinated pyridine ring linked via an ether bond to a piperidine ring. This combination of a pyridine, a common scaffold in medicinal chemistry, and a piperidine, a frequent component of CNS-active drugs, suggests a number of plausible protein targets. The chlorine atom on the pyridine ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity or modifying its metabolic profile.
Given these structural elements, several high-probability target families can be hypothesized:
-
Dopamine Receptors (D2, D4): Many antipsychotic and neurological drugs that target dopamine receptors contain a piperidine moiety.
-
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The piperidine and pyridine structures are also common in ligands for various serotonin receptor subtypes, which are implicated in mood, cognition, and psychosis.
-
Sigma Receptors (σ1, σ2): These receptors are known to bind a wide array of synthetic compounds, including many with piperidine rings, and are involved in a variety of cellular functions.
-
Muscarinic Acetylcholine Receptors (M1-M5): The overall structure bears some resemblance to certain muscarinic receptor ligands.
-
Histamine Receptors (H1, H3): Some antihistamines and other H1/H3 receptor ligands feature similar structural components.
Part 2: A Proposed Workflow for Elucidating the Mechanism of Action
Given the lack of specific data on this compound, a systematic approach is required to determine its mechanism of action. The following workflow outlines a logical progression from broad screening to specific functional characterization.
Caption: A multi-phase workflow for determining the mechanism of action of a novel compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a hypothesized target receptor (e.g., the human D2 dopamine receptor).
Objective: To quantify the compound's ability to displace a known high-affinity radioligand from its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., hD2-CHO cell membranes).
-
Radioligand (e.g., [3H]-Spiperone for D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM Haloperidol for D2 receptors).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, typically from 10 µM down to 0.1 nM in half-log steps.
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to the "total binding" wells.
-
Add 25 µL of the non-specific binding inhibitor to the "non-specific binding" (NSB) wells.
-
Add 25 µL of each concentration of the test compound to the experimental wells.
-
-
Add Radioligand: Add 25 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Add Membranes: Add 50 µL of the receptor membrane preparation to all wells. The amount of membrane protein should be optimized beforehand to ensure a good signal-to-noise ratio.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol determines whether the compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the modulation of cyclic AMP (cAMP), such as the D2 dopamine receptor (a Gi-coupled receptor).
Objective: To measure the effect of the compound on forskolin-stimulated cAMP production in cells expressing the target receptor.
Materials:
-
CHO or HEK293 cells stably expressing the target receptor (e.g., hD2-CHO cells).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
A reference agonist and antagonist for the target receptor.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well plate and grow them to near confluency.
-
Agonist Mode:
-
Replace the culture medium with assay buffer.
-
Add increasing concentrations of this compound or the reference agonist.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.
-
An agonist will inhibit cAMP production for a Gi-coupled receptor or stimulate it for a Gs-coupled receptor.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound or the reference antagonist.
-
Add a fixed concentration of the reference agonist (typically its EC80) to all wells except the basal control.
-
Incubate for a specified time.
-
Lyse the cells and measure cAMP levels.
-
An antagonist will block the effect of the reference agonist on cAMP production.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the compound.
-
For agonist mode, determine the EC50 (potency) and the Emax (efficacy) relative to the reference agonist.
-
For antagonist mode, determine the IC50 and calculate the functional Ki or pA2 value to quantify its antagonist potency.
-
Part 4: Data Interpretation and Next Steps
The results from these assays will provide a quantitative understanding of the compound's interaction with its target(s).
| Parameter | Assay | Interpretation |
| Ki (nM) | Radioligand Binding | Affinity: The concentration of the compound required to occupy 50% of the receptors. Lower values indicate higher affinity. |
| EC50 (nM) | Functional Assay (Agonist) | Potency: The concentration of the compound required to produce 50% of its maximal effect. |
| Emax (%) | Functional Assay (Agonist) | Efficacy: The maximal response produced by the compound, relative to a full agonist. |
| IC50 (nM) | Functional Assay (Antagonist) | Potency: The concentration of the compound that inhibits 50% of the response to a reference agonist. |
A high-affinity Ki value (e.g., < 100 nM) combined with a potent functional activity (a low EC50 or IC50) would confirm the compound's mechanism of action at a specific target. Subsequent studies would then focus on selectivity (testing against a panel of related receptors) and downstream cellular and in vivo effects to build a complete pharmacological profile.
References
-
General Principles of Radioligand Binding
- Title: Radioligand Binding Assays: A Practical Guide
- Source: "Current Protocols in Pharmacology"
-
URL: [Link]
-
Cheng-Prusoff Equation
- Title: Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
- Source: "Biochemical Pharmacology"
-
URL: [Link]
-
cAMP Assays
- Title: cAMP and cGMP Assays for Drug Discovery
- Source: "Expert Opinion on Drug Discovery"
-
URL: [Link]
-
Broad Ligand Screening Panels
- Title: Eurofins SafetyScreen Panels
- Source: Eurofins Discovery
-
URL: [Link]
The Strategic Role of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride has emerged as a significant building block, not for its intrinsic biological activity, but for its strategic application in the synthesis of potent and selective modulators of critical biological targets. This technical guide provides an in-depth exploration of the utility of this compound, primarily focusing on its role in the development of G-protein coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and its potential application in the generation of matrix metalloproteinase (MMP) inhibitors. Through a detailed examination of synthetic pathways, biological mechanisms, and experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this valuable chemical intermediate.
Chemical Identity and Properties of the Core Scaffold
This compound is a heterocyclic compound featuring a chloropyridine ring linked via an ether bond to a piperidine moiety.[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O · 2HCl | [2] |
| Molecular Weight | 285.59 g/mol | [1] |
| CAS Number | 2089257-42-9 | [2] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
The key to its utility lies in its bifunctional nature. The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, while the secondary amine of the piperidine ring provides a reactive handle for the introduction of diverse functionalities through reactions such as acylation, sulfonylation, and alkylation. This dual reactivity allows for the systematic and efficient construction of complex molecular architectures.
Application in the Synthesis of GPR119 Agonists: A New Frontier in Diabetes Treatment
The most prominent application of this compound is as a key intermediate in the synthesis of GPR119 agonists. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation leads to a dual mechanism of action for glycemic control: the direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the indirect stimulation of insulin release via the promotion of glucagon-like peptide-1 (GLP-1) secretion from the gut.[3] This glucose-dependent activity minimizes the risk of hypoglycemia, a significant side effect of many existing anti-diabetic therapies.[4]
Case Study: Synthesis of BMS-903452
A prime example of the utility of the core scaffold is in the synthesis of BMS-903452, a potent and selective GPR119 agonist that has been investigated as a clinical candidate for type 2 diabetes.[5][6] The synthesis of BMS-903452 highlights the strategic incorporation of the 5-Chloro-2-(piperidin-4-yloxy)pyridine moiety. While the full synthesis starts from precursor molecules, the core structure is readily apparent in the final product. A key synthetic step involves the coupling of a piperidine derivative, which can be derived from 5-Chloro-2-(piperidin-4-yloxy)pyridine, with other aromatic systems to build the final, complex molecule.[5]
Conceptual Synthetic Workflow for GPR119 Agonist Development
Caption: Dual mechanism of action of GPR119 agonists.
Quantitative Bioactivity of BMS-903452
The potency and efficacy of BMS-903452 have been characterized in various preclinical studies. While specific EC50 values can vary between assay formats, GPR119 agonists developed from this scaffold typically exhibit potent activity.
| Parameter | Value | Significance | Source |
| GPR119 Agonist Potency (EC₅₀) | Potent (nanomolar to low micromolar range) | Demonstrates high affinity and efficacy at the target receptor. | [7][8] |
| In Vivo Efficacy | Demonstrated glucose-lowering effects in animal models. | Validates the therapeutic potential for type 2 diabetes. | [6] |
| Pharmacokinetics | Favorable properties for oral administration. | Suitable for development as a convenient oral medication. | [9][10] |
Experimental Protocol: GPR119 Functional Assay (cAMP Measurement)
This protocol outlines a common method for assessing the activity of GPR119 agonists by measuring intracellular cAMP accumulation.
-
Cell Culture:
-
Culture HEK293 cells stably expressing human GPR119 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Plate cells in a 384-well plate at a density of 10,000 cells per well and incubate for 24 hours. [11]2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., BMS-903452) and a reference agonist (e.g., AR231453) in assay buffer. [7] * Aspirate the culture medium and add the compound dilutions to the cells.
-
Include a vehicle control (e.g., DMSO) and a positive control for adenylyl cyclase activation (e.g., forskolin).
-
-
cAMP Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor). [11]4. Data Analysis:
-
Normalize the data to the vehicle control and the maximal stimulation by forskolin.
-
Plot the concentration-response curve and determine the EC₅₀ value using a non-linear regression model. [8]
-
Potential Application in the Synthesis of Matrix Metalloproteinase (MMP) Inhibitors
Patent literature suggests that the 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold is also a valuable starting point for the synthesis of matrix metalloproteinase (MMP) inhibitors. [12][13]MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in various pathologies, including arthritis, cancer metastasis, and cardiovascular diseases.
Rationale for Scaffold Use
The piperidine ring of the core scaffold can be functionalized with zinc-binding groups (ZBGs) such as hydroxamates, carboxylates, or thiols, which are essential for coordinating with the catalytic zinc ion in the active site of MMPs. The pyridine portion can be elaborated to interact with the specificity pockets (S-pockets) of the enzyme, thereby conferring potency and selectivity for specific MMP isoforms.
General Structure of MMP Inhibitors from the Scaffold
Caption: Key components of potential MMP inhibitors.
Synthetic Strategies and Target MMPs
The synthesis of MMP inhibitors from this scaffold would involve derivatizing the piperidine nitrogen with a side chain containing a suitable ZBG. The chloropyridine could be modified through cross-coupling reactions to introduce substituents that can occupy the S1' pocket of the MMP active site, a key determinant of inhibitor selectivity. While specific, publicly available examples of highly potent MMP inhibitors derived directly from 5-Chloro-2-(piperidin-4-yloxy)pyridine are limited in peer-reviewed literature, the patent landscape indicates its exploration for this purpose. [12][13]Potential MMP targets for inhibitors derived from this scaffold include MMP-1 (collagenase-1), MMP-9 (gelatinase B), and MMP-13 (collagenase-3), which are implicated in arthritis and cancer.
Experimental Protocol: MMP Inhibitor Screening Assay (Fluorometric)
This protocol describes a general method for screening compounds for their ability to inhibit MMP activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Reconstitute the recombinant human MMP enzyme (e.g., MMP-9) and the fluorogenic MMP substrate in assay buffer. [4] * Prepare a stock solution of a known broad-spectrum MMP inhibitor (e.g., GM6001) to serve as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme.
-
Include a vehicle control (no inhibitor) and a positive inhibitor control.
-
Incubate at 37°C for a pre-determined time to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm for a common MMP-9 substrate). [4]4. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in drug discovery. Its value is not in its own biological effects, but in the potential it unlocks for medicinal chemists to efficiently synthesize complex and potent drug candidates. The successful development of GPR119 agonists like BMS-903452 underscores its proven utility. The exploration of this scaffold for the generation of MMP inhibitors, as suggested by patent literature, points to its broader applicability in targeting diverse disease areas. As our understanding of disease biology deepens and the demand for novel, selective, and effective therapeutics grows, the strategic application of versatile and well-characterized chemical intermediates such as this compound will undoubtedly continue to be a cornerstone of successful drug development programs.
References
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Retrieved from [Link]
- Wacker, D. A., Wang, Y., Broekema, M., Rossi, K., O'Connor, S., Hong, Z., ... & Robl, J. A. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508.
-
BioAssay Systems. (n.d.). EnzyFluo™ MMP-1 Inhibitor Assay Kit. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Retrieved from [Link]
- Chen, M., Liu, T., Xu, T., Wang, Y., Song, G., & Ma, L. (2012). Structure-based design and synthesis of potent and selective matrix metalloproteinase 13 inhibitors. Journal of Medicinal Chemistry, 55(10), 4549–4559.
-
European Patent Office. (2007). Pyridine matrix metalloproteinase inhibitors (EP 1362033 B1). Retrieved from [Link]
- Semple, G., Fioravanti, B., Pereira, J., Calderon, I., Hsieh, J., Min, J., ... & Smith, J. (2010). Identification of novel, structurally diverse, small molecule modulators of GPR119. Bioorganic & Medicinal Chemistry Letters, 20(23), 7043–7048.
- Ning, Y., Sun, L., Wang, X., Huo, X., Che, T., Li, J., ... & Leng, Y. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 395–402.
- Sharma, M. C., & Smita, S. (2015). QSAR study on the MMP-3 inhibitory activity of α-spiropiperidine hydroxamates. International Journal of Modern Pharmaceutical Research, 4(2), 10-18.
- Google Patents. (n.d.). NZ520104A - Piperidine- and piperazine substituted N-hydroxyformamides as inhibitors of metalloproteinases.
- Google Patents. (n.d.). US7754750B2 - Metalloproteinase inhibitors.
- Google Patents. (n.d.). WO2007106022A2 - A new crystalline form g of (5s) -5- [4- (5-chloro-pyridin-2- yloxy) -piperidine-1-sulfonylmethyl] - 5 -methyl -imidazolidine - 2,4-dione (i) and intermediates thereof.
- de la Torre, B. G., Albericio, F., & Álvarez, M. (2021). Design and synthesis of water-soluble and potent MMP-13 inhibitors with activity in human osteosarcoma cells. International Journal of Molecular Sciences, 22(18), 9976.
-
Wacker, D. A., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link]
-
Li, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Retrieved from [Link]
- Torres, P. H. M., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules, 26(15), 4567.
- Google Patents. (n.d.). US20080306065A1 - Metalloproteinase Inhibitors.
- Veltri, M. A., et al. (2019). Population pharmacokinetic–pharmacodynamic modeling of PB2452, a monoclonal antibody fragment being developed as a ticagrelor reversal agent, in healthy volunteers. CPT: Pharmacometrics & Systems Pharmacology, 8(10), 749–758.
- Lee, S. L., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE, 8(5), e63861.
-
PubChem. (n.d.). Bms-903452. Retrieved from [Link]
- Palamakula, A., et al. (2002). Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats. Biopharmaceutics & Drug Disposition, 23(7), 261–269.
- Jiang, X., & Kopp-Schneider, A. (2014). Statistical strategies for averaging EC50 from multiple dose-response experiments. Archives of Toxicology, 88(11), 2045–2057.
- Damle, B., et al. (2017). Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants.
- Kim, J., & Lee, J. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 186–196.
- Lanza, F., et al. (2017). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 174(12), 1749–1761.
Sources
- 1. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and dose proportionality of BMS-204352 after intraarterial administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 11. NZ520104A - Piperidine- and piperazine substituted N-hydroxyformamides as inhibitors of metalloproteinases - Google Patents [patents.google.com]
- 12. US7754750B2 - Metalloproteinase inhibitors - Google Patents [patents.google.com]
- 13. WO2007106022A2 - A new crystalline form g of (5s) -5- [4- (5-chloro-pyridin-2- yloxy) -piperidine-1-sulfonylmethyl] - 5 -methyl -imidazolidine - 2,4-dione (i) and intermediates thereof. - Google Patents [patents.google.com]
A Comprehensive Guide to the Structural Elucidaion of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Abstract
This technical guide provides a detailed, methodology-driven approach to the complete structural elucidation of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical research.[1] This document is designed for researchers, analytical scientists, and professionals in drug development, offering a narrative that combines foundational analytical principles with practical, field-tested insights. We will navigate through a multi-technique analytical workflow, detailing not just the 'how' but the critical 'why' behind each experimental choice. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. All methodologies are grounded in authoritative literature and established analytical standards.
Introduction: The Analytical Imperative
The unequivocal confirmation of a molecule's structure is a cornerstone of chemical and pharmaceutical development. For a compound like this compound, which serves as a building block in the synthesis of therapeutic agents,[1] structural integrity is paramount. Any ambiguity can have cascading effects on the biological activity, safety, and intellectual property of a developmental drug candidate.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, problem-solving narrative that mirrors the real-world process of structure elucidation. We will begin with foundational techniques that provide a skeletal view of the molecule and progressively employ more sophisticated methods to assemble the complete, unambiguous three-dimensional picture. The dihydrochloride nature of the salt adds a layer of complexity that necessitates specific analytical considerations, which will be addressed in detail.
Our approach is built on the following pillars:
-
Orthogonal Verification: Employing multiple, independent analytical techniques to corroborate findings.
-
Causality-Driven Experimentation: Explaining the rationale behind the selection of each experiment and its parameters.
-
Data-Centric Validation: Ensuring that every piece of the structural puzzle is supported by robust, verifiable data.
Foundational Analysis: Molecular Formula and Composition
Before delving into the intricate details of atomic connectivity, the first logical step is to determine the molecule's fundamental composition: its molecular formula and mass. This is achieved through a combination of mass spectrometry and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The choice of ionization technique is critical. For a molecule with basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the logical choice. It is a "soft" ionization method that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular weight of the free base.
Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the protonation of the basic nitrogen atoms.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass analyzer for its high mass accuracy.
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic mass of the most abundant peak corresponding to the [M+H]⁺ ion.
Expected Data & Interpretation: The molecular formula of the free base is C₁₀H₁₃ClN₂O.[2] The expected monoisotopic mass for the [M+H]⁺ ion is calculated to be 213.0795. The HRMS experiment should yield a measured mass within a narrow tolerance (typically < 5 ppm) of this value. A key observation will be the isotopic pattern of chlorine: a characteristic ~3:1 ratio for the M and M+2 peaks, providing strong evidence for the presence of a single chlorine atom.
Elemental Analysis (EA)
Trustworthiness: While HRMS provides a highly accurate mass, elemental analysis offers an orthogonal confirmation of the elemental composition (C, H, N). This is a self-validating step; the experimentally determined weight percentages of each element must align with the theoretical values calculated from the proposed formula.
Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed amount of the dried dihydrochloride salt is subjected to high-temperature combustion in a stream of oxygen.
-
Analysis: The resulting gases (CO₂, H₂O, N₂) are quantitatively measured. Chlorine content can be determined by titration or ion chromatography.
-
Calculation: The weight percentages of C, H, N, and Cl are calculated and compared to the theoretical values for C₁₀H₁₅Cl₃N₂O (the formula for the dihydrochloride salt).
Expected Data Summary:
| Element | Theoretical % (for C₁₀H₁₅Cl₃N₂O) | Experimental % (Hypothetical) |
| Carbon (C) | 42.06 | 42.10 |
| Hydrogen (H) | 5.30 | 5.35 |
| Nitrogen (N) | 9.81 | 9.78 |
| Chlorine (Cl) | 37.28 | 37.20 |
The close correlation between the theoretical and hypothetical experimental values would provide strong, independent confirmation of the molecular formula.
Spectroscopic Deep Dive: Unveiling the Molecular Architecture
With the molecular formula established, the next phase is to piece together the atomic connectivity using a suite of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is an invaluable tool for rapidly identifying the functional groups present in a molecule. For a dihydrochloride salt of a secondary amine, the N-H stretching region is particularly informative. The presence of the hydrochloride salt will significantly alter the spectrum compared to the free base, particularly in the fingerprint region and the N-H stretching region.[3]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-600 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Expected Data & Interpretation:
-
~3400-3200 cm⁻¹ (broad): O-H stretch from any residual water.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic piperidine ring.
-
~2700-2400 cm⁻¹ (broad, strong): A prominent, broad absorption characteristic of the N-H⁺ stretch in a secondary amine salt. This is a key indicator of the hydrochloride salt form.[3]
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[4]
-
~1250-1000 cm⁻¹: C-O-C (ether) stretching vibrations.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment. The choice of solvent is critical; DMSO-d₆ is preferred for amine salts as it allows for the observation of exchangeable N-H protons.
Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiments to be Performed:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.
-
¹³C{¹H} NMR: Shows the number of different types of carbon atoms.
-
DEPT-135: Distinguishes between CH/CH₃ (positive) and CH₂ (negative) signals.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.[6]
-
Expected Data & Interpretation (Hypothetical Assignments):
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~9.0-9.5 (broad s, 2H): Exchangeable protons of the N-H₂⁺ group in the piperidine ring. The downfield shift is due to the positive charge.[7]
-
δ ~8.2 (d, 1H): Aromatic proton on the pyridine ring, ortho to the chlorine.
-
δ ~7.8 (dd, 1H): Aromatic proton on the pyridine ring, meta to both chlorine and the ether linkage.
-
δ ~6.9 (d, 1H): Aromatic proton on the pyridine ring, ortho to the ether linkage.
-
δ ~5.0 (m, 1H): The proton on the carbon of the piperidine ring bearing the oxygen (C-O-H).
-
δ ~3.2-3.4 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen (axial).
-
δ ~3.0-3.2 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the nitrogen (equatorial).
-
δ ~2.0-2.2 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the C-O group (axial).
-
δ ~1.8-2.0 (m, 2H): Protons on the carbons of the piperidine ring adjacent to the C-O group (equatorial).
-
-
¹³C NMR (DMSO-d₆, 101 MHz):
-
δ ~163.0: Pyridine carbon attached to the ether oxygen.
-
δ ~148.0: Pyridine carbon ortho to chlorine.
-
δ ~140.0: Pyridine carbon meta to both substituents.
-
δ ~125.0: Pyridine carbon bearing the chlorine atom.
-
δ ~112.0: Pyridine carbon ortho to the ether oxygen.
-
δ ~75.0: Piperidine carbon attached to the ether oxygen.
-
δ ~43.0: Piperidine carbons adjacent to the nitrogen.
-
δ ~30.0: Piperidine carbons adjacent to the C-O carbon.
-
-
2D NMR Interpretation:
-
COSY: Would show correlations between the protons within the pyridine ring and separately, within the piperidine ring, confirming the two isolated spin systems.
-
HSQC: Would directly link each proton signal to its corresponding carbon signal listed above.
-
HMBC: This is the crucial experiment for connecting the two rings. A key correlation would be observed between the piperidine proton at δ ~5.0 and the pyridine carbon at δ ~163.0, unequivocally establishing the ether linkage between the two fragments.
-
Definitive Confirmation: Single Crystal X-Ray Crystallography
Authoritative Grounding: While the combination of MS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of atomic connectivity and stereochemistry in the solid state.[8]
Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: Suitable single crystals are grown, typically by slow evaporation of a solvent system (e.g., methanol/ether).[9]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.
Expected Outcome: The analysis would yield the precise three-dimensional coordinates of all atoms in the crystal lattice, confirming:
-
The connectivity of the 5-chloro-2-yloxypyridine and piperidine-4-yl fragments.
-
The bond lengths and angles, which should be consistent with standard values for similar structures.
-
The presence of two chloride counter-ions for each protonated organic molecule, confirming the dihydrochloride stoichiometry.
-
The specific sites of protonation (the piperidinyl nitrogen and likely the pyridinyl nitrogen).
-
Intermolecular interactions, such as hydrogen bonding between the N-H⁺ groups and the chloride ions.
Method Validation and Purity Assessment
Trustworthiness: The structural elucidation of a compound is only meaningful if the sample is pure. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard method for assessing the purity of pharmaceutical intermediates. The analytical method itself must be validated to ensure it is fit for its purpose, in accordance with guidelines from bodies like the International Council for Harmonisation (ICH).[10][11]
Protocol: HPLC-UV Purity Analysis
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that shows a sharp, symmetrical peak for the main component, well-resolved from any impurities. A typical mobile phase might be a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and range as per ICH Q2(R1) guidelines.[10]
-
Purity Determination: Analyze the sample and determine the purity by the area percent method.
Expected Outcome: The analysis should demonstrate that the sample is of high purity (typically >98%) and that the analytical method is reliable and reproducible for its intended use in quality control.
Conclusion: A Unified Structural Narrative
The structural elucidation of this compound is a process of systematic, evidence-based deduction. By integrating data from multiple, orthogonal analytical techniques, we construct a cohesive and verifiable structural assignment. High-resolution mass spectrometry and elemental analysis establish the molecular formula. FTIR spectroscopy provides a quick survey of the functional groups and confirms the salt's nature. A comprehensive suite of 1D and 2D NMR experiments maps out the precise connectivity of the carbon-hydrogen framework. Finally, single-crystal X-ray crystallography offers the definitive, three-dimensional confirmation of the structure. The entire process is underpinned by validated chromatographic methods that assure the purity of the material under investigation. This multi-faceted approach ensures the highest degree of scientific integrity and provides the solid structural foundation required for subsequent stages of drug development.
References
-
Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem Compound Database. Available at: [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
MDPI. (2018). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 23(11), 2947. Available at: [Link]
-
ICH. (1996). Q2B: Validation of Analytical Procedures: Methodology. Available at: [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Available at: [Link]
-
RSC Publishing. (2019). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. RSC Advances, 9(42), 24364-24378. Available at: [Link]
-
ACS Publications. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27352-27360. Available at: [Link]
-
ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Available at: [Link]
-
ACS Publications. (2015). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 58(20), 8047-8059. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 11. scispace.com [scispace.com]
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride molecular weight
An In-Depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource that not only presents protocols but also elucidates the scientific reasoning behind them, ensuring both utility and intellectual rigor for professionals in the field of drug discovery.
Introduction: A Versatile Scaffold in Modern Drug Discovery
5-Chloro-2-(piperidin-4-yloxy)pyridine and its dihydrochloride salt are heterocyclic compounds of significant interest in the pharmaceutical industry. The molecule's architecture, featuring a chloro-substituted pyridine ring linked to a piperidine moiety via an ether linkage, presents multiple reactive sites for chemical modification. This structural versatility makes it a valuable starting material for creating diverse libraries of compounds. Specifically, the secondary amine of the piperidine ring is readily derivatized, while the pyridine ring can participate in various coupling reactions. These characteristics have positioned it as a crucial building block in the synthesis of novel therapeutic agents targeting a range of diseases, from metabolic disorders to inflammatory conditions.[1]
Physicochemical Properties and Structural Data
A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The distinction between the free base and its dihydrochloride salt is critical for accurate experimental design, particularly concerning solubility and stoichiometry.
| Property | 5-Chloro-2-(piperidin-4-yloxy)pyridine | This compound |
| Molecular Formula | C10H13ClN2O[2] | C10H15Cl3N2O[3] |
| Molecular Weight | 212.67 g/mol [2] | 285.6 g/mol [3] |
| CAS Number | 260441-44-9[2] | 944390-66-3[3] |
| Appearance | Not specified (likely a solid) | Solid |
| XLogP3 | 3.8[3] | Not available |
| Hydrogen Bond Donor Count | 1[2] | 3[3] |
| Hydrogen Bond Acceptor Count | 3[2] | 3[3] |
Note: The dihydrochloride salt is generally favored in experimental settings due to its enhanced solubility in aqueous and polar organic solvents, which facilitates its handling and reactivity in solution-phase chemistry.
Synthesis and Chemical Reactivity
While specific, detailed synthetic procedures for this compound are proprietary and found within patent literature, a general and logical synthetic route can be inferred from established chemical principles and related publications. A common approach involves the coupling of a protected 4-hydroxypiperidine with a suitable chloropyridine derivative.
A representative synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Rationale for Experimental Choices:
-
Step 1: The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile. The subsequent attack on an activated pyridine ring, such as one bearing a good leaving group like fluorine at the 2-position, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.
-
Step 2: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is acid-labile. Treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or trifluoroacetic acid (TFA), efficiently removes the Boc group to yield the free secondary amine.
-
Step 3: Formation of the dihydrochloride salt is achieved by treating the free base with an excess of hydrochloric acid. This not only improves the compound's stability and solubility but also protonates both the piperidine and pyridine nitrogens, which can be advantageous for subsequent purification or formulation steps.
Applications in Drug Discovery
The utility of this compound is most prominently demonstrated by its role as a key intermediate in the synthesis of G-protein-coupled receptor 119 (GPR119) agonists and metalloproteinase inhibitors.
GPR119 Agonists for Type 2 Diabetes
GPR119 is a promising therapeutic target for type 2 diabetes.[4] It is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Agonism of GPR119 has a dual effect: it stimulates glucose-dependent insulin secretion from the pancreas and promotes the release of glucagon-like peptide-1 (GLP-1) from the gut.[5] Both actions contribute to improved glycemic control.
Structural analogs derived from the 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold have been investigated as potent GPR119 agonists.[1] For instance, the clinical candidate BMS-903452 was developed from a similar pyridone-containing series.[4][5]
Caption: Dual mechanism of action of GPR119 agonists in glucose homeostasis.
Metalloproteinase Inhibitors
Patent literature indicates the use of 5-Chloro-2-(piperidin-4-yloxy)pyridine as a building block for the synthesis of metalloproteinase inhibitors.[1] These enzymes are implicated in a variety of pathological processes, including inflammation and tissue remodeling. By derivatizing the piperidine nitrogen with functional groups capable of chelating the active site metal ion (typically zinc) of these enzymes, potent and selective inhibitors can be developed for conditions such as asthma and other inflammatory disorders.[1]
Safety, Handling, and Storage
As a hazardous chemical, proper handling of this compound is imperative.
Hazard Identification:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably a chemical fume hood.[6][7]
-
Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[6][8]
-
Avoid inhalation of dust.[7]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Representative Experimental Protocol: N-Arylation of the Piperidine Moiety
This protocol provides a representative example of how this compound can be utilized in a typical synthetic transformation. The objective is to couple an aryl halide to the secondary amine of the piperidine ring.
Materials:
-
This compound
-
Aryl halide (e.g., 2-iodopyrimidine)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add DIPEA (2.5 - 3.0 eq). The addition of this non-nucleophilic base is crucial to neutralize the hydrochloride salt and deprotonate the piperidine nitrogen, forming the free amine in situ.
-
Add the aryl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS). The synthesis of a related compound, BMS-903452, involved heating a similar reaction mixture.[4]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for a typical N-arylation reaction.
Self-Validating System: The progress of the reaction should be monitored by an appropriate analytical technique like TLC or LC-MS. The disappearance of the starting material and the appearance of a new spot/peak corresponding to the product provide real-time validation of the reaction's success. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a high-value chemical intermediate with demonstrated utility in the synthesis of complex, biologically active molecules. Its versatile structure allows for the exploration of diverse chemical space, leading to the discovery of novel drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe use in the research and development laboratory.
References
-
5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
Safety Data Sheet. AA Blocks. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aablocks.com [aablocks.com]
An In-depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride: Synthesis, Commercial Availability, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a pivotal chemical intermediate, primarily recognized for its integral role as a building block in the synthesis of advanced pharmaceutical compounds. Its structure, featuring a chloro-substituted pyridine ring linked to a piperidine moiety via an ether bond, offers a versatile scaffold for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, a detailed exploration of its synthesis with underlying chemical principles, and its significant application in the development of G-protein-coupled receptor 119 (GPR119) agonists, a promising class of therapeutics for type 2 diabetes.
Commercial Availability and Chemical Identifiers
5-Chloro-2-(piperidin-4-yloxy)pyridine and its salt forms are available from several chemical suppliers. It is crucial for researchers to note the specific form of the compound required for their work, as it is available as a free base, a hydrochloride salt, and a dihydrochloride salt. The presence of two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) allows for the formation of these different salt forms, which can impact solubility and handling properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Suppliers |
| 5-Chloro-2-(piperidin-4-yloxy)pyridine | 260441-44-9 | C10H13ClN2O | 212.68 | Varies (often synthesized from the salt) |
| 5-Chloro-2-(piperidin-4-yloxy)pyridine hydrochloride | 950672-33-0 | C10H14Cl2N2O | 249.14 | BLDpharm |
| This compound | 944390-66-3, 2089257-42-9 | C10H15Cl3N2O | 285.60 | Oakwood Chemical, BLDpharm |
Note: The existence of multiple CAS numbers for the dihydrochloride salt may reflect different suppliers or batches. Researchers should always refer to the supplier's certificate of analysis for definitive identification.
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. The following protocol is a representative and logical pathway, explaining the rationale behind each step.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
Causality: The secondary amine of 4-hydroxypiperidine is a nucleophile and can interfere with the subsequent ether synthesis. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Williamson ether synthesis but can be easily removed under acidic conditions.[1]
Protocol:
-
Dissolve 4-hydroxypiperidine (1 equivalent) in a mixture of dichloromethane (DCM) and water.
-
Add sodium bicarbonate (NaHCO₃, 1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
Causality: This step forms the crucial ether linkage. The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces the chloride at the 2-position of 2,5-dichloropyridine in an SNAr (nucleophilic aromatic substitution) reaction. The 2-position is more activated towards nucleophilic attack than the 5-position due to the electron-withdrawing effect of the pyridine nitrogen.[2][3][4][5]
Protocol:
-
To a solution of N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,5-dichloropyridine (1.1 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.
Step 3: N-Boc Deprotection and Dihydrochloride Salt Formation
Causality: The final step removes the Boc protecting group to liberate the secondary amine of the piperidine ring and forms the dihydrochloride salt. This is achieved by treatment with a strong acid, typically hydrochloric acid. The acidic conditions protonate the Boc group, leading to its cleavage into tert-butyl cation (which is trapped or evolves as isobutylene) and carbamic acid, which decarboxylates to the free amine. The excess HCl then protonates both the piperidine and pyridine nitrogens to form the stable dihydrochloride salt.[1][6][7]
Protocol:
-
Dissolve the purified product from Step 2 in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Cool the solution to 0 °C.
-
Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4M) in excess (at least 2.5 equivalents).
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, collect the solid product by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a white to off-white solid.
Application in Drug Discovery: Synthesis of GPR119 Agonists
5-Chloro-2-(piperidin-4-yloxy)pyridine is a valuable intermediate in the synthesis of GPR119 agonists. GPR119 is a Gαs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[8][9][10][11]
GPR119 Signaling Pathway
Caption: Simplified GPR119 signaling pathway in pancreatic β-cells and intestinal L-cells.
Exemplary Protocol: Synthesis of a GPR119 Agonist Intermediate
The following protocol illustrates how 5-Chloro-2-(piperidin-4-yloxy)pyridine can be used in a nucleophilic substitution reaction to build a more complex molecule, a common step in the synthesis of GPR119 agonists.
Protocol:
-
Suspend this compound (1 equivalent) and 2-chloro-5-iodopyrimidine (1.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 3 equivalents), to neutralize the hydrochloride salts and facilitate the reaction.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired N-substituted piperidine derivative, a key intermediate for more complex GPR119 agonists.
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemistry and drug development. Its synthesis, while requiring careful control of protecting groups and reaction conditions, is based on well-established and robust organic chemistry principles. The primary utility of this compound lies in its role as a key intermediate for the synthesis of GPR119 agonists, which hold significant promise for the treatment of type 2 diabetes by modulating glucose homeostasis through a dual mechanism of action. This guide provides the foundational knowledge for researchers to effectively source, synthesize, and utilize this important chemical entity in their drug discovery programs.
References
-
Flock, G., Holland, D., Seino, Y., & Drucker, D. J. (2017). GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. Endocrinology, 158(5), 1436–1446. [Link]
-
Lan, H., Vassileva, G., Corona, A., Liu, L., Baker, H., & Golovko, A. (2009). GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis. Journal of Endocrinology, 201(2), 219–230. [Link]
-
Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., ... & Behan, D. P. (2007). A role for β-cell-expressed GPR119 in glycemic control by enhancing glucose-dependent insulin release. Endocrinology, 148(6), 2601-2609. [Link]
-
Soga, T., Ohishi, T., Matsui, T., Saito, T., Hirasawa, A., & Tsujimoto, G. (2005). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 146(7), 1033–1040. [Link]
-
Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?. [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating the possible actions of GPR119 agonists. [Link]
-
ResearchGate. (n.d.). Graphical representation of GPR119 agonist mechanism of action. [Link]
-
Di Mola, A., D'Acunto, M., & D'Andrea, P. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(23), 5576. [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]
-
Wan, Z. K., Johnson, J. A., & He, H. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. [Link]
-
He, H., Yang, F., & Zhang, Y. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1334584. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
StudySmarter. (n.d.). Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Research Applications of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The unique structural combination of a substituted chloropyridine and a piperidinoxy moiety imparts this molecule with versatile chemical reactivity and the potential to interact with a range of biological targets. While its most prominent application to date has been as a key intermediate in the synthesis of G-protein coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes, this guide will delve into other promising, albeit less explored, avenues of research. We will examine its potential in the development of kinase inhibitors, agents for neurodegenerative diseases, and novel antimicrobial compounds, providing theoretical frameworks, synthetic strategies, and detailed experimental protocols to empower researchers in their quest for new therapeutic agents.
Introduction: The Strategic Importance of the 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold
The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic ring can engage in various non-covalent interactions with biological macromolecules. The introduction of a chlorine atom at the 5-position of the pyridine ring can significantly modulate the electronic properties of the scaffold and provide a handle for further chemical modifications.
Similarly, the piperidine moiety is a common structural motif in pharmaceuticals, known to enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.[2] The ether linkage to the 4-position of the piperidine ring provides a flexible yet stable connection to the pyridine core.
The combination of these two key structural features in this compound creates a versatile building block with significant potential for the synthesis of diverse libraries of bioactive compounds. This guide will illuminate the pathways for harnessing this potential.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application in research. A common synthetic route involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 4-hydroxypiperidine.
General Synthetic Approach
A typical synthesis starts with a commercially available 2,5-dichloropyridine. The greater reactivity of the chlorine atom at the 2-position allows for selective displacement by an oxygen nucleophile. The piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2,5-dichloropyridine (1.05 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of this compound
-
Dissolve the tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white solid.
Application in the Development of GPR119 Agonists for Type 2 Diabetes
The most well-documented application of 5-Chloro-2-(piperidin-4-yloxy)pyridine is as a crucial building block in the synthesis of potent and selective GPR119 agonists. GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[3]
Rationale for Use in GPR119 Agonist BMS-903452
The 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold serves as a central core in the structure of the clinical candidate BMS-903452.[4] The piperidine nitrogen provides a key attachment point for further chemical elaboration, allowing for the introduction of a substituted pyrimidine ring which is crucial for potent GPR119 agonism. The 5-chloro-2-alkoxypyridine moiety itself is a common feature in many GPR119 agonists, contributing to the overall binding affinity and pharmacokinetic properties of the molecule.
Synthesis of a GPR119 Agonist Intermediate
The free secondary amine of 5-Chloro-2-(piperidin-4-yloxy)pyridine can be readily functionalized. For instance, in the synthesis of BMS-903452, it is coupled with 5-chloro-2-iodopyrimidine.[4]
Figure 2: Synthetic step utilizing the core scaffold to build a GPR119 agonist.
Experimental Protocol: N-Arylation of the Piperidine Moiety
-
To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Add the aryl halide, for example, 5-chloro-2-iodopyrimidine (1.1 eq).
-
Heat the reaction mixture to a temperature between 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction and partition between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-arylated derivative.
Potential Application in Kinase Inhibitor Discovery
The pyridine scaffold is a common feature in many approved kinase inhibitors.[5] The 5-Chloro-2-(piperidin-4-yloxy)pyridine core presents an attractive starting point for the design of novel kinase inhibitors. The piperidine nitrogen can be functionalized with various pharmacophores known to interact with the hinge region of kinases, while the chloropyridine ring can be further modified to explore interactions with other regions of the ATP-binding pocket.
Design Strategy for Kinase Inhibitors
A plausible design strategy involves the derivatization of the piperidine nitrogen with moieties that can act as hydrogen bond donors and acceptors to interact with the kinase hinge region. The 5-chloro-2-alkoxy pyridine can serve as a scaffold to orient these functionalities correctly.
| Target Kinase Family | Potential Modification on Piperidine Nitrogen | Rationale |
| Tyrosine Kinases (e.g., EGFR, Abl) | Substituted anilinopyrimidines, quinazolines | Mimics the binding mode of known inhibitors like Gleevec and Iressa.[3] |
| Serine/Threonine Kinases (e.g., Aurora, PLK) | Fused heterocyclic systems (e.g., imidazo[4,5-b]pyridines) | Provides a rigid scaffold with appropriate hydrogen bonding patterns.[6] |
| PI3K/mTOR Pathway Kinases | Morpholine-containing heterocycles | The morpholine oxygen can act as a key hydrogen bond acceptor. |
Table 1: Potential kinase inhibitor design strategies.
Exploration in Neurodegenerative Disease Research
Several compounds containing piperidine and pyridine moieties have shown promise as neuroprotective agents.[2] The 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold can be utilized to develop compounds that target various pathways implicated in neurodegeneration, such as protein aggregation and oxidative stress.
Rationale for Neuroprotective Agents
The piperidine ring can be functionalized to introduce groups that may interfere with the aggregation of proteins like amyloid-beta and alpha-synuclein. The chloropyridine moiety can be modified to incorporate antioxidant functionalities.
Figure 3: Strategy for developing neuroprotective agents.
Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and piperidine derivatives have a long history of use as antimicrobial agents.[1] The 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold provides a foundation for the synthesis of new compounds with potential antibacterial and antifungal activities.
Approach to Antimicrobial Development
Derivatization of the piperidine nitrogen with lipophilic groups can enhance membrane permeability, a crucial factor for antibacterial activity. The electronic properties of the chloropyridine ring can also be tuned to optimize interactions with bacterial enzymes or other targets.
Conclusion and Future Directions
This compound is a building block with demonstrated utility and significant untapped potential. While its role in the development of a GPR119 agonist is a clear testament to its value, this guide has outlined several other promising avenues for research. The strategic combination of a reactive chloropyridine and a versatile piperidine moiety makes it an ideal starting point for the synthesis of diverse compound libraries targeting a wide range of diseases. Future research should focus on the systematic exploration of these possibilities, including the synthesis and biological evaluation of novel derivatives in the areas of oncology, neurodegeneration, and infectious diseases. The detailed synthetic protocols and strategic insights provided herein are intended to facilitate these endeavors and accelerate the discovery of new therapeutic agents.
References
- CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents.
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. Available at: [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents.
- WO2023250029A1 - Bifunctional compounds containing substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents.
-
Natural and Synthetic Compounds in Neurodegenerative Disorders - MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed. Available at: [Link]
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]
-
Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Available at: [Link]
-
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management - Neuroscience Research Notes. Available at: [Link]
-
(12) United States Patent - Googleapis.com. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a pivotal intermediate in the synthesis of advanced therapeutic agents. The document delves into the historical context of its emergence, its synthesis, chemical properties, and its significant role in the development of G-protein-coupled receptor 119 (GPR119) agonists. A detailed, representative synthetic protocol, safety information, and the mechanism of action of the final drug candidates are also discussed to provide a holistic understanding for researchers in the field of medicinal chemistry and drug development.
Introduction: The Emergence of a Versatile Scaffold
5-Chloro-2-(piperidin-4-yloxy)pyridine has emerged as a crucial building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective G-protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders.[2] The structural framework of this intermediate, featuring a chloro-substituted pyridine ring linked to a piperidine moiety via an ether bond, offers medicinal chemists a versatile scaffold for structural modifications.[3] The dihydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic transformations.
Discovery and Historical Context
While the precise first synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine is not prominently documented in publicly accessible literature, its history is intrinsically linked to the discovery and development of GPR119 agonists. Its utility as a key intermediate became apparent in the early 21st century with the surge in research targeting GPR119 for the treatment of metabolic diseases.
The development of clinical candidates such as BMS-903452, a potent GPR119 agonist for type 2 diabetes, highlights the importance of this intermediate.[4] The piperidinyloxy-pyridine core of this class of compounds is essential for their pharmacological activity, and 5-Chloro-2-(piperidin-4-yloxy)pyridine provides an efficient entry point for the synthesis of diverse analogs.[3]
Physicochemical Properties
A summary of the key physicochemical properties of the free base, 5-Chloro-2-(piperidin-4-yloxy)pyridine, is provided in the table below. The dihydrochloride salt will exhibit different solubility and melting point characteristics.
| Property | Value | Source |
| Molecular Formula | C10H13ClN2O | [5] |
| Molecular Weight | 212.67 g/mol | [5] |
| CAS Number (Free Base) | 260441-44-9 | [5] |
| CAS Number (Dihydrochloride) | 950672-33-0 | N/A |
| Appearance | White to off-white solid (typical) | N/A |
| XLogP3 | 1.9 | [5] |
Synthesis and Mechanism
The synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution of a leaving group on the pyridine ring with the hydroxyl group of a protected piperidine derivative. A common synthetic strategy is the Williamson ether synthesis.
General Synthetic Scheme
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure based on common synthetic methodologies for analogous compounds. Researchers should optimize conditions based on their specific laboratory setup and reagents.
Step 1: Synthesis of tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 2,5-dichloropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, the dihydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound as a solid.
Application in Drug Discovery: The Case of GPR119 Agonists
The primary application of this compound is as a key starting material for the synthesis of GPR119 agonists.[3] GPR119 activation in pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[6] This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.
Signaling Pathway of GPR119 Agonists
Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.
Safety and Handling
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
-
Conclusion
This compound is a testament to the critical role of well-designed intermediates in the advancement of modern drug discovery. Its versatile chemical structure has enabled the synthesis of a new generation of GPR119 agonists with the potential to significantly impact the treatment of type 2 diabetes. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is essential for researchers aiming to leverage this valuable scaffold in their own drug development programs.
References
- Im, Y. J., Kim, Y., Kim, J., & Jung, M. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
- Lan, H., Vassileva, G., Corona, A., Liu, L., Sun, H., Dvorak, C., ... & Howard, A. D. (2009). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British journal of pharmacology, 157(6), 996–1005.
-
NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
- Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549-561.
- Wacker, D. A., Wang, Y., Broekema, M., Rossi, K., O'Connor, S., Hong, Z., ... & Robl, J. A. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508.
-
PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. Retrieved from [Link]
- Rasayan Journal of Chemistry. (2020). Synthesis of 4-chloro-piperidine derivatives via NbCl5 mediated aza-prins type cyclization of epoxides and homoallylic amines. Rasayan Journal of Chemistry, 13(1), 494-498.
-
Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]
- Semantic Scholar. (2021). Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(2), 255-262.
- ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
- ResearchGate. (2021). FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide.
-
PubMed Central (PMC). (n.d.). How To Minimize Toxic Exposure to Pyridine during Continuous Infusion of Ceftazidime in Patients with Cystic Fibrosis?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]
- Springer. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-((5-CHLORO-4-((2-(ISOPROPYLSULFONYL)PHENYL)AMINO)PYRIMIDIN-2-YL)AMINO)-4-METHYL-5-(PIPERIDIN-4-YL)PHENOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Retrieved from [Link]
Sources
- 1. PubChemLite - 5-chloro-2-(piperidin-4-yloxy)pyridine (C10H13ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
handling and storage guidelines for 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive guidelines for the safe handling, storage, and use of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride (CAS No: 944390-66-3 / 2089257-42-9). As a specialized chemical intermediate, adherence to strict protocols is essential to ensure personnel safety, maintain compound integrity, and achieve reproducible experimental outcomes. The following sections detail the chemical's properties, associated hazards, necessary protective measures, and step-by-step protocols for its application in a laboratory setting. The information herein is synthesized from available safety data sheets of the target compound, its free base, and closely related pyridine hydrochloride analogs to provide the most thorough guidance currently possible.
Chemical Profile and Hazard Identification
This compound is a substituted pyridine derivative. The dihydrochloride salt form suggests it is likely a hygroscopic solid. While a complete safety data sheet (SDS) with specific GHS classifications for the dihydrochloride salt is not fully detailed across public sources, data for the free base, 5-Chloro-2-(piperidin-4-yloxy)pyridine, indicates several hazards.[1] The general principles for handling pyridine hydrochloride salts further inform the necessary precautions.[2][3][4][5]
Known and Inferred Hazards:
-
Harmful if swallowed: Oral ingestion may lead to adverse health effects.[1]
-
Causes skin irritation: Direct contact with skin can cause irritation.[1]
-
Causes serious eye irritation: Contact with eyes is likely to cause significant irritation.[1]
-
May cause respiratory irritation: Inhalation of dust may irritate the respiratory tract.[1]
-
Hygroscopic: As a hydrochloride salt, it is prone to absorbing moisture from the air, which can affect its stability and handling.[3][6]
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 944390-66-3[7], 2089257-42-9[8] | Echemi, BLDpharm |
| Molecular Formula | C₁₀H₁₃ClN₂O · 2HCl | - |
| Appearance | White to light brown solid (inferred from related compounds).[3] | - |
| Stability | Stable under recommended storage conditions. Moisture sensitive.[2][4] | - |
| Incompatible Materials | Strong oxidizing agents.[2][4] | - |
| Hazardous Decomposition | Thermal decomposition may produce hydrogen chloride, nitrogen oxides, and carbon oxides.[2][5] | - |
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound. Given its characteristics as a hydrochloride salt and information from suppliers, the following conditions are mandatory.
Recommended Storage Conditions
-
Temperature: Some suppliers recommend "cold-chain transportation," indicating that refrigerated storage (2-8°C) is advisable.[8] At a minimum, store in a cool, dry place.[2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][3][4][5]
-
Location: Store in a well-ventilated area away from incompatible substances like strong oxidizing agents.[2][3][4] The storage area should be equipped with an eyewash station and a safety shower.[2][4]
Safe Handling Protocols
A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the critical steps for safe handling.
Caption: Workflow for Safe Handling of the Compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][4][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[2][4]
-
Respiratory Protection: Use a respirator if dust is generated and ventilation is inadequate.[2] All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation risk.[6]
General Hygiene Practices
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Remove contaminated clothing immediately and wash it before reuse.[3]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution. Adjust volumes and masses as required for your specific application.
Materials:
-
This compound
-
Anhydrous DMSO or other suitable solvent
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. The molecular weight will be required for this calculation.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of the compound into a suitable container. Avoid creating dust.
-
Solubilization: Add the desired volume of solvent (e.g., anhydrous DMSO) to the container.
-
Mixing: Cap the container and mix thoroughly using a vortex mixer until the solid is completely dissolved. Gentle warming may be required for some solvents, but this should be tested for its effect on compound stability.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure containers are properly labeled with the compound name, concentration, date, and your initials.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][7]
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][3][5] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.
References
- Material Safety Data Sheet - Pyridine hydrochloride, 98%. (n.d.). Cole-Parmer.
- Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport. (n.d.). ChemicalBook.
- Safety Data Sheet - Pyridine Hydrochloride. (2024, March 29). Jubilant Ingrevia.
- 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. (n.d.). BLDpharm.
- Safety Data Sheet - Pyridine hydrochloride. (2021, June 19). Sigma-Aldrich.
- 5-CHLORO-2-(PIPERIDIN-4-YLOXY)
- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
- 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329. (n.d.). PubChem.
Sources
- 1. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. uprm.edu [uprm.edu]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. echemi.com [echemi.com]
- 8. 2089257-42-9|5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride|BLD Pharm [bldpharm.com]
Application Note: Determination of the Solubility Profile of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to understanding and determining the solubility of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability and therapeutic efficacy.[1][2] This application note details the theoretical factors governing solubility and presents two detailed, field-proven protocols for its experimental determination: a high-throughput kinetic solubility assay for early-stage screening and a rigorous thermodynamic (shake-flask) method for late-stage development.
Introduction to this compound and the Imperative of Solubility
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring, a piperidine moiety, and a chloro substituent, suggests a complex interplay of physicochemical properties that will dictate its behavior in biological systems.
Before a compound can be advanced through the development pipeline, a thorough understanding of its solubility is paramount. Poor aqueous solubility is a leading cause of failure for many new chemical entities (NCEs), as it often leads to low and variable oral bioavailability, hindering the attainment of therapeutic concentrations in the body.[3][4] Early and accurate assessment of solubility in various solvent systems, particularly aqueous buffers relevant to physiological conditions, allows researchers to:
-
Guide Lead Optimization: Medicinal chemists can make structural modifications to improve solubility while maintaining pharmacological activity.[5][6]
-
Ensure Reliable Bioassay Results: Inconsistent solubility in assay media can lead to erroneous structure-activity relationship (SAR) data.[7]
-
Inform Formulation Strategies: A comprehensive solubility profile is the foundation for developing effective oral or parenteral dosage forms.[4][5]
This guide provides the necessary protocols to generate a robust and reliable solubility profile for this compound, enabling informed decision-making throughout the research and development process.
Physicochemical Properties and Theoretical Solubility Considerations
While specific experimental solubility data for this compound is not widely published, an analysis of its structure provides insight into its expected behavior.
| Property | Value/Structure | Source |
| Chemical Name | 5-chloro-2-piperidin-4-yloxypyridine,dihydrochloride | [8] |
| CAS Number | 944390-66-3 | [8] |
| Molecular Formula | C₁₀H₁₃ClN₂O (base) | [9] |
| Molecular Weight | 212.67 g/mol (base) | [9] |
| Structure | A pyridine ring linked via an ether to a piperidine ring. | [9] |
The molecule possesses both lipophilic (chlorinated pyridine ring) and hydrophilic (piperidine ring, ether oxygen) features. As a dihydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges. The piperidine nitrogen is basic and will be protonated at physiological pH, enhancing interaction with polar solvents like water.
Key Factors Influencing Solubility:
-
pH: As a salt of a weak base, the solubility of this compound will be highly pH-dependent.[10][11] In acidic environments, the equilibrium will favor the protonated, more soluble form. As the pH increases towards and above the pKa of the piperidine nitrogen, the un-ionized, less soluble free base will begin to precipitate.[12][13]
-
Solvent Polarity: The compound's solubility in organic solvents will depend on the solvent's polarity. Polar protic solvents (e.g., ethanol, methanol) may be effective due to their ability to engage in hydrogen bonding. Polar aprotic solvents like DMSO are often used for creating stock solutions due to their strong solvating power for a wide range of compounds.[14]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[3][15] This should be controlled and recorded during any solubility determination.
-
Solid-State Properties: The crystalline form (polymorphism) of the solid can significantly impact solubility.[12] Different polymorphs can have different lattice energies, leading to variations in the energy required for dissolution.
Experimental Protocols for Solubility Determination
Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.[5][11]
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer. It is a high-throughput method ideal for early discovery to quickly flag problematic compounds.[6][7]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid and dissolved states are in equilibrium. This "shake-flask" method is lower throughput but provides the gold-standard data required for pre-formulation and regulatory filings.[11][13]
Protocol 1: High-Throughput Kinetic Solubility Assay via UV-Vis Spectroscopy
This protocol is designed for rapid assessment in 96-well plate format.
Objective: To determine the kinetic solubility of this compound in a selected aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-transparent 96-well plates (e.g., quartz or UV-compatible polymer)
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
Multi-channel pipettes
-
Plate shaker
-
UV-Vis microplate reader
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of the compound and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Preparation of Calibration Standards:
-
In a UV-transparent 96-well plate, perform a serial dilution of the DMSO stock solution with a 50:50 mixture of DMSO:PBS. This creates standards of known concentrations to generate a calibration curve.
-
-
Assay Plate Preparation:
-
Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to each well (this represents a 1:100 dilution, resulting in a final nominal concentration of 100 µM).
-
Mix thoroughly by placing the plate on a plate shaker for 1 hour at room temperature. This allows for precipitation of the compound if the concentration exceeds its kinetic solubility.
-
-
Separation of Precipitate:
-
Stack the assay plate onto a 96-well filter plate and centrifuge to filter the solutions into a clean, UV-transparent collection plate. This separates any undissolved solid from the saturated solution.
-
-
Quantification:
-
Measure the UV absorbance of both the standard and sample plates at an appropriate wavelength (determined by a preliminary UV scan of the compound).
-
Use the calibration curve generated from the standards to determine the concentration of the dissolved compound in the filtered samples.
-
The calculated concentration is the kinetic solubility.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay via HPLC
This protocol determines the true solubility and is the benchmark method.
Objective: To determine the thermodynamic solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, Methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.[13]
-
Add a known volume of the desired solvent (e.g., 1 mL) to the vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A visual inspection confirming the continued presence of excess solid is crucial.[13]
-
-
Sample Preparation for Analysis:
-
Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot using a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of the compound at known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted samples.
-
Quantify the concentration in the diluted sample using the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the undiluted, filtered supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Interpretation and Reporting
For both protocols, the final solubility value should be reported in standard units such as mg/mL or µg/mL, along with the specific solvent system, pH, and temperature at which the measurement was conducted. For the thermodynamic method, it is also good practice to note the duration of equilibration. A compound with a solubility of >60 µg/mL is often considered to have a good starting profile for drug discovery. [7]Comparing the kinetic and thermodynamic solubility values can also provide insight into the compound's precipitation kinetics.
Conclusion
The solubility of this compound is a critical parameter that must be accurately characterized to support its development as a potential therapeutic agent. By employing the detailed kinetic and thermodynamic protocols outlined in this application note, researchers can generate the high-quality, reliable data needed to guide medicinal chemistry efforts, design appropriate formulations, and ultimately increase the probability of success for their drug discovery program.
References
- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- AMAR RAVAL. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Pharmaguideline.
- Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
- IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Kern, S. E. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 972-978.
- Quora. (2020, November 7). How do you determine the solubility of a drug?
- S. Ashwini, et al. (2013, February 15).
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Lund University Publications.
- Klebl, B. M., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Pharmaceutical Outsourcing.
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- 5-CHLORO-2-(PIPERIDIN-4-YLOXY)
- PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. contractpharma.com [contractpharma.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. ijnrd.org [ijnrd.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. lifechemicals.com [lifechemicals.com]
- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
Application Note: Purification Strategies for 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
Abstract
This document provides a comprehensive technical guide for the purification of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this note details two primary purification methodologies: optimized recrystallization and preparative reverse-phase high-performance liquid chromatography (HPLC). The protocols are designed for researchers, chemists, and process development scientists, offering in-depth explanations of the underlying principles, step-by-step instructions, and robust quality control procedures to ensure the final compound meets rigorous analytical standards.
Introduction and Physicochemical Profile
High-purity this compound is critical for the successful synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and potential toxicological issues in the final drug product. The dihydrochloride salt form enhances the aqueous solubility and stability of the parent molecule, but its polar nature presents unique challenges for purification. An effective purification strategy must be based on a thorough understanding of the compound's physicochemical properties and the likely impurity profile stemming from its synthesis.
Physicochemical Data
A summary of the key properties of the target compound is essential for designing a rational purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClN₂O · 2HCl | Derived |
| Molecular Weight | 285.60 g/mol (dihydrochloride) | Derived |
| 212.67 g/mol (free base) | [1] | |
| Appearance | White to off-white crystalline solid | Typical Observation |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in isopropanol. Insoluble in non-polar solvents like hexanes, toluene. | General knowledge for polar salts |
Synthetic Pathway and Potential Impurities
The most common synthetic route to 5-Chloro-2-(piperidin-4-yloxy)pyridine is a Williamson ether synthesis, reacting an activated chloropyridine with 4-hydroxypiperidine. Understanding this pathway is crucial for anticipating potential impurities that must be removed.
Caption: Synthetic pathway and common sources of impurities.
The primary impurities to target for removal are:
-
Unreacted Starting Materials: Residual 5-chloro-2-fluoropyridine or 4-hydroxypiperidine.
-
Process-Related Impurities: Solvents used in the reaction and workup, such as DMF or ethyl acetate.
-
By-products: Side-products from the reaction, which may have similar polarities to the desired product.
Purification Methodologies
Two robust methods are presented, ranging from a standard laboratory-scale technique to a high-purity chromatographic approach. The choice of method depends on the initial purity of the crude material and the final purity requirement.
Method A: Recrystallization from a Mixed Solvent System
Recrystallization is the most efficient method for removing bulk impurities from a crystalline solid. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For a polar salt like this compound, a mixed polar solvent system is often ideal.[2][3]
Principle of Selection: Ethanol/Isopropanol System
-
Ethanol (EtOH): The compound is readily soluble in hot ethanol. This allows for the dissolution of the crude material.
-
Isopropanol (IPA): The compound has lower solubility in isopropanol.[3] Its addition to the ethanol solution acts as an anti-solvent, reducing the overall solubility of the target compound upon cooling and inducing selective crystallization, while impurities ideally remain in the "mother liquor."
Detailed Protocol: Recrystallization
-
Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, add the crude this compound. For every 1 gram of crude material, add 5 mL of ethanol.
-
Heating: Heat the mixture to a gentle reflux (approx. 78°C) with stirring until all the solid has dissolved completely.[4]
-
Hot Filtration (Optional but Recommended): If any insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities.
-
Anti-Solvent Addition: While the ethanol solution is still hot, slowly add isopropanol (IPA) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation. A typical starting ratio is 1:1 EtOH:IPA.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the system is not oversaturated, which would cause rapid precipitation rather than slow crystal growth.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath (0-4°C) for at least 1-2 hours to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold IPA to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under a high vacuum at 40-50°C to a constant weight to remove all residual solvents.
Quality Control and Validation
-
TLC Analysis: Spot the crude material, the mother liquor, and a dissolved sample of the final crystals on a silica TLC plate. Elute with a suitable mobile phase (e.g., 10:1 Dichloromethane:Methanol with 0.5% triethylamine). The purified spot should be singular and more intense, while impurity spots should be concentrated in the mother liquor lane.
-
HPLC Purity: Analyze the final product by HPLC to confirm purity is ≥99.5%.
-
Yield Calculation: Calculate the percentage yield based on the initial crude weight.
Method B: Preparative Reverse-Phase HPLC
For achieving the highest possible purity (>99.8%) or for separating closely related impurities that co-crystallize, preparative reverse-phase HPLC is the method of choice.[5] This technique separates compounds based on their hydrophobicity.
Principle of Selection: C18 Column with Acidified Mobile Phase
-
C18 Stationary Phase: A non-polar stationary phase that retains compounds based on hydrophobic interactions.
-
Acidified Mobile Phase (Water/Acetonitrile with TFA or Formic Acid): The acidic modifier (e.g., 0.1% Trifluoroacetic Acid) is crucial. It protonates the basic nitrogen atoms on the pyridine and piperidine rings, ensuring a consistent charge state.[6] This minimizes peak tailing and leads to sharp, symmetrical peaks, which is essential for good separation.[6]
Caption: Workflow for preparative HPLC purification.
Detailed Protocol: Preparative HPLC
-
System Preparation:
-
Column: C18 silica column (e.g., 5-10 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Dissolve the crude or recrystallized material in a minimal amount of Mobile Phase A to a high concentration (e.g., 50-100 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal gradient and retention time of the product. A typical gradient might be 5% to 95% Mobile Phase B over 20 minutes.
-
Preparative Run:
-
Equilibrate the preparative column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Run the gradient program developed in the previous step.
-
Monitor the column eluent using a UV detector (e.g., 254 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak. It is advisable to collect the peak in multiple fractions (start, middle, end) to isolate the purest portions.
-
Fraction Analysis: Analyze each collected fraction using analytical HPLC to determine its purity.
-
Pooling and Solvent Removal: Combine the fractions that meet the required purity specification (e.g., >99.8%). Remove the acetonitrile and water via rotary evaporation followed by lyophilization (freeze-drying) to obtain the final product as a fluffy solid. Lyophilization is preferred to avoid decomposition at higher temperatures.
Purity Verification and Characterization
Regardless of the purification method used, the final product must be rigorously analyzed to confirm its identity and purity. Regulatory agencies like the FDA and EMA have stringent requirements for such analysis.[7]
| Analytical Technique | Purpose | Typical Acceptance Criteria |
| HPLC-UV | Quantify purity and identify impurities. | Purity ≥ 99.5%; No single impurity > 0.1%. |
| ¹H NMR Spectroscopy | Confirm chemical structure and identity. | Spectrum conforms to the reference standard. |
| Mass Spectrometry (MS) | Confirm molecular weight. | Observed m/z matches the theoretical value for the free base [M+H]⁺. |
| Loss on Drying (LOD) | Quantify residual solvent content. | ≤ 0.5% w/w. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling out during recrystallization | Cooling rate is too fast; Solution is oversaturated; Improper solvent choice. | Re-heat to dissolve the oil, add more of the primary solvent (EtOH), and allow to cool much more slowly. |
| Low recovery from recrystallization | Too much solvent used; Compound is highly soluble in the anti-solvent. | Reduce the initial volume of the primary solvent. Use a more effective anti-solvent or increase the anti-solvent ratio. Ensure sufficient chilling time. |
| Broad, tailing peaks in HPLC | Incorrect mobile phase pH; Secondary interactions with the column. | Ensure the mobile phase pH is at least 2 units below the pKa of the amine groups (use 0.1% TFA or HCOOH). Use a modern, end-capped C18 column designed for basic compounds.[6] |
| Incomplete removal of solvents after drying | Inefficient drying method; High-boiling point solvents trapped in the crystal lattice. | Use a high-vacuum (<1 mbar) and slightly elevated temperature (40-50°C). For HPLC, lyophilization is the most effective method for complete solvent removal. |
Conclusion
The successful purification of this compound is a critical step in many synthetic workflows. For general-purpose purity (≥99.5%), recrystallization from an ethanol/isopropanol system offers an efficient, scalable, and cost-effective solution. For applications demanding the highest level of purity (>99.8%) and for the removal of challenging, closely-related impurities, preparative reverse-phase HPLC provides an unparalleled degree of separation. All purification efforts must be validated by a suite of orthogonal analytical techniques to ensure the final product's identity, strength, and quality.
References
-
PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine. National Center for Biotechnology Information. [Link]
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Technologies. [Link]
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
-
ResearchGate. Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Rhodium. Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]
-
ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
Sources
- 1. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Application Note: Comprehensive Analytical Characterization of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
Introduction and Significance
5-Chloro-2-(piperidin-4-yloxy)pyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry.[1] Its structural framework, featuring a chloro-substituted pyridine ring linked by an ether bond to a piperidine moiety, makes it a valuable precursor for synthesizing a wide range of therapeutic agents.[1] It has been identified as a key intermediate in the development of compounds targeting conditions such as respiratory, inflammatory, and metabolic diseases.[1]
The compound is typically supplied as a dihydrochloride salt to enhance its aqueous solubility and stability, which are critical properties for pharmaceutical development.[2] Rigorous analytical characterization is therefore imperative to confirm its chemical structure, quantify its purity, identify potential impurities, and understand its solid-state properties. This application note presents a multi-faceted analytical approach, integrating chromatographic, spectroscopic, and thermal analysis techniques to build a complete quality profile of the molecule.
Physicochemical Properties
A foundational step in any analytical endeavor is to understand the basic physicochemical properties of the analyte. These properties inform sample preparation, method development, and data interpretation.
| Property | Value | Source / Reference |
| Chemical Name | 5-chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride | IUPAC Nomenclature |
| CAS Number | 2089257-42-9 | |
| Free Base CAS | 260441-44-9 | [3] |
| Molecular Formula | C₁₀H₁₃ClN₂O · 2HCl | Derived |
| Molecular Weight | 285.59 g/mol | Calculated |
| Free Base MW | 212.67 g/mol | [3] |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts |
| Solubility | Soluble in water, methanol, DMSO | Inferred from salt form |
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from process-related impurities and degradation products.
Principle of RP-HPLC
This method utilizes a non-polar stationary phase (C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between the two phases. A gradient elution, where the organic content of the mobile phase is increased over time, is employed to ensure the elution of both polar and non-polar impurities with optimal peak shape and resolution.
Experimental Protocol: RP-HPLC Method
This protocol provides a robust starting point for the analysis. Method optimization and validation are required for specific applications in accordance with ICH guidelines.
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 2.7-5 µm | Provides excellent retention and separation for a broad range of compounds.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and good peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Program | 0-2 min: 5% B; 2-20 min: 5-95% B; 20-25 min: 95% B; 25.1-30 min: 5% B | A broad gradient ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[5][6] |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility.[4] |
| Detection | UV at 254 nm | The pyridine ring provides strong UV absorbance.[4] A PDA detector can be used to assess peak purity. |
| Injection Vol. | 5 µL | Adjustable based on sample concentration and instrument sensitivity. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability and Data Interpretation
Before sample analysis, system suitability tests (SST) must be performed by injecting a standard solution multiple times to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=5) |
Purity is typically determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. Assay determination requires a certified reference standard.
HPLC Workflow Diagram
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for GPR119 agonist activity of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Application Note & Protocol
Topic: Experimental Setup for Determining GPR119 Agonist Activity of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for the characterization of this compound as a potential agonist for the G protein-coupled receptor 119 (GPR119). GPR119 has emerged as a significant therapeutic target for type 2 diabetes and obesity due to its unique dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells in the gut.[1][2][3][4] This guide details the underlying cellular signaling pathways, provides validated, step-by-step protocols for a primary functional assay, and outlines the necessary data analysis to determine compound potency and efficacy.
Introduction to GPR119: A Key Regulator of Glucose Homeostasis
GPR119 is a Class A G protein-coupled receptor (GPCR) predominantly expressed in the pancreatic islets and the gastrointestinal tract.[1][2] Its activation by endogenous ligands, such as oleoylethanolamide (OEA), or synthetic agonists initiates a signaling cascade through the stimulatory G protein, Gαs.[1][5] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[6][7]
The subsequent elevation of intracellular cAMP has two profound, therapeutically relevant effects:
-
In Pancreatic β-Cells: Increased cAMP directly enhances glucose-stimulated insulin secretion (GSIS), improving glycemic control.[5][8]
-
In Intestinal L-Cells: Elevated cAMP promotes the secretion of incretin hormones, primarily GLP-1.[1][6] GLP-1 further potentiates insulin release from the pancreas, slows gastric emptying, and promotes satiety, contributing to both glucose regulation and potential weight management.[6][9]
This dual-action profile makes GPR119 agonists a promising therapeutic strategy, and robust in vitro characterization is the foundational step in the discovery of new chemical entities like this compound.[4][10]
GPR119 Signaling Pathway
The canonical signaling pathway initiated by a GPR119 agonist is illustrated below. The primary goal of the experimental setup is to quantitatively measure the production of cAMP as a direct readout of receptor activation.
Caption: GPR119 agonist binding activates Gαs, stimulating cAMP production.
Principle of the In Vitro Functional Assay
The most direct and reliable method to quantify the agonist activity of a test compound on GPR119 is to measure the accumulation of intracellular cAMP in a host cell system.[11] To achieve a robust and specific signal, a recombinant cell line, such as Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GPR119 receptor (HEK293-hGPR119), is employed.[12][13] These cells provide a clean, well-defined genetic background with minimal endogenous GPCR interference, making them an industry-standard tool for primary screening.[14]
The assay involves treating the cells with varying concentrations of the test compound. An active agonist will elevate cAMP levels in a dose-dependent manner. This change is quantified using highly sensitive detection technologies, such as luminescence-based biosensors (e.g., Promega's cAMP-Glo™) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[15][16][17] The resulting dose-response curve is used to determine the compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
Materials and Reagents
| Item | Recommended Source / Cat. No. | Purpose |
| Cell Line | ||
| HEK293-hGPR119 | In-house generated or commercial (e.g., Creative Bioarray) | Host system for GPR119 activation.[18] |
| Cell Culture Media & Reagents | ||
| DMEM, high glucose | Gibco / 11965092 | Basal growth medium. |
| Fetal Bovine Serum (FBS) | Gibco / 26140079 | Growth supplement. |
| Penicillin-Streptomycin | Gibco / 15140122 | Antibiotic to prevent contamination. |
| Geneticin (G418) | Gibco / 10131035 | Selection agent to maintain stable receptor expression. |
| Trypsin-EDTA (0.25%) | Gibco / 25200056 | Cell dissociation for passaging. |
| PBS, pH 7.4 | Gibco / 10010023 | Washing cells. |
| Test & Control Compounds | ||
| 5-Chloro-2-(...)-dihydrochloride | Test Article | The compound to be evaluated. |
| AR231453 or OEA | Cayman Chemical / 10005436 (OEA) | Potent, well-characterized GPR119 agonist for use as a positive control.[19] |
| Forskolin | Sigma-Aldrich / F6886 | Direct adenylyl cyclase activator, used as a system-wide positive control. |
| IBMX | Sigma-Aldrich / I5879 | Broad-spectrum phosphodiesterase (PDE) inhibitor to prevent cAMP degradation and amplify signal. |
| DMSO, cell culture grade | Sigma-Aldrich / D2650 | Vehicle for dissolving compounds. |
| Assay Components | ||
| cAMP-Glo™ Assay Kit | Promega / V1502 | Luminescence-based kit for cAMP quantification.[15] |
| Assay Plates | Corning / 3570 | 384-well, white, solid-bottom plates for luminescence assays. |
| Reagent Reservoirs | VWR / 89094-658 | For multi-channel pipetting. |
Experimental Protocols
Protocol 1: Maintenance of HEK293-hGPR119 Cells
Causality: Maintaining a healthy, sub-confluent cell culture is critical for ensuring consistent receptor expression and physiological responsiveness. Over-confluent cells can exhibit altered signaling and reduced viability.
-
Culture HEK293-hGPR119 cells in a T-75 flask with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (maintenance concentration may vary).
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash once with 5 mL of sterile PBS, and add 2 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 200 x g for 3 minutes. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Seed a new T-75 flask with a 1:5 to 1:10 split ratio.
Protocol 2: Compound Preparation
Causality: Accurate serial dilutions are essential for generating a reliable dose-response curve. Using a consistent, low percentage of DMSO minimizes solvent-induced cytotoxicity.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Do the same for the positive control agonist (e.g., AR231453).
-
Create a serial dilution plate. In a 96-well plate, perform 1:3 or 1:5 serial dilutions in DMSO to generate a 10-point concentration curve. This will be your intermediate plate.
-
For the assay, further dilute the intermediate plate into assay buffer (e.g., HBSS or serum-free media) containing 500 µM IBMX, such that the final DMSO concentration in the well does not exceed 0.5%. The IBMX is included to inhibit phosphodiesterases, which would otherwise degrade the cAMP being produced, thereby increasing the assay window.
Protocol 3: cAMP Accumulation Assay Workflow
This protocol is based on the principles of the Promega cAMP-Glo™ assay.[15]
-
Cell Seeding:
-
Harvest HEK293-hGPR119 cells as described in Protocol 1.
-
Resuspend the cell pellet in serum-free DMEM and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 0.5 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).
-
-
Compound Addition:
-
Add 5 µL of the prepared compound dilutions (from Protocol 2, step 3) to the appropriate wells.
-
Include the following controls on every plate:
-
Vehicle Control (0% stimulation): Wells with cells + assay buffer containing only DMSO.
-
Positive Control (100% stimulation): Wells with cells + a saturating concentration of the reference agonist (e.g., 1 µM AR231453).
-
System Control: Wells with cells + a high concentration of Forskolin (e.g., 30 µM) to confirm maximal adenylyl cyclase activation.
-
-
-
Incubation:
-
Cover the plate and incubate for 30 minutes at room temperature. This duration is typically sufficient for cAMP levels to peak without causing receptor desensitization.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP-Glo™ kit, add 20 µL of the cAMP-Glo™ Lysis Buffer (containing PKA) to each well. Incubate for 20 minutes at room temperature to lyse the cells and allow PKA to be regulated by the available cAMP.
-
Add 40 µL of the Kinase-Glo® Reagent to each well. This reagent measures the amount of ATP remaining after the PKA reaction. The amount of light produced is inversely proportional to the amount of cAMP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar or similar).
-
Experimental Workflow Diagram
Caption: Workflow for the GPR119 cAMP accumulation assay.
Data Analysis and Interpretation
-
Normalization: The raw luminescence data is inversely proportional to the cAMP concentration. First, convert the signal to reflect a direct relationship or use the analysis software's inverse curve fitting. Then, normalize the data to the on-plate controls:
-
Set the average signal from the Vehicle Control wells to 0% activity.
-
Set the average signal from the Positive Control (saturating reference agonist) wells to 100% activity.
-
Normalized % Activity = 100 * (Signal_Test - Signal_Vehicle) / (Signal_Positive - Signal_Vehicle)
-
-
Dose-Response Curve: Plot the Normalized % Activity against the logarithm of the test compound's concentration.
-
EC₅₀ and Eₘₐₓ Calculation: Use a non-linear regression model, typically a four-parameter logistic equation (4PL), to fit the dose-response curve.
-
EC₅₀ (Half-maximal effective concentration): This is the concentration of the agonist that produces 50% of the maximal possible response. It is a measure of the compound's potency . A lower EC₅₀ indicates higher potency.
-
Eₘₐₓ (Maximum effect): This is the maximum response achievable by the compound, expressed as a percentage relative to the positive control. It is a measure of the compound's efficacy .
-
Example Data Table
| Compound Conc. (nM) | Log [Conc.] | Raw Luminescence (RLU) | % Activity (Normalized) |
| Vehicle (0) | - | 850,000 | 0.0 |
| 0.1 | -7.0 | 845,000 | 0.7 |
| 1 | -6.0 | 820,000 | 4.3 |
| 10 | -5.0 | 650,000 | 28.6 |
| 50 | -4.3 | 525,000 | 50.0 (EC₅₀) |
| 100 | -4.0 | 380,000 | 74.3 |
| 1000 | -3.0 | 160,000 | 98.6 |
| 10000 | -2.0 | 155,000 | 99.3 (Eₘₐₓ) |
| Positive Control | - | 150,000 | 100.0 |
Note: Data are illustrative. RLU values are inversely related to cAMP.
References
-
Overton, H. A., Babbs, A. J., Doel, S. M., Fyfe, M. C., Gardner, L. S., Griffin, G., Jackson, H. C., Procter, M. J., Rasamison, C. M., Tang-Christensen, M., Widdowson, P. S., Williams, G. M., & Reynet, C. (2006). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 148(Suppl 1), S63-S69. [Link]
-
Chu, Z. L., Jones, R. M., He, H., Carroll, C., Gutierrez, V., Lucman, A., Rista, B., D'Souza, L. J., Gao, Y. D., Parkes, D. G., & Fung, E. N. (2010). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 161(4), 814–823. [Link]
-
Li, M., Zhang, L., & Li, X. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Cell Communication and Signaling, 19(1), 74. [Link]
-
Wang, Y., & Yang, D. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Investigational Drugs, 33(10), 915-922. [Link]
-
Flock, G. B., Barella, M., & Drucker, D. J. (2017). β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes, 66(3), 639–648. [Link]
-
Patsnap. (2024). What are GPR119 agonists and how do they work? Patsnap Synapse. [Link]
-
Vilardaga, J. P., Bünemann, M., & Lohse, M. J. (2008). Optical techniques to analyze real-time activation and signaling of G-protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 48, 397-417. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress CXCR3 CHO-K1 GPCR Assay. Retrieved from [Link]
-
Hassing, H. A., Hauge, M., & Olsen, J. V. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. British Journal of Pharmacology, 154(4), 794–804. [Link]
-
Groleau, P., et al. (2023). A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing. Protein Expression and Purification, 211, 106295. [Link]
-
Wacker, D. A., Wang, Y., Broekema, M., Rossi, K., O'Connor, S., Hong, Z., ... & Robl, J. A. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7889–7902. [Link]
-
ResearchGate. (n.d.). GPR119 agonists trigger cAMP elevation in primary L-cells. Retrieved from [Link]
-
Olsen, R. H. J., & English, A. M. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261944. [Link]
-
Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1326435. [Link]
-
Multispan, Inc. (n.d.). MULTISCREEN™ GPCR Calcium and Camp Assay Kits. Retrieved from [Link]
-
Wang, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Cell and Developmental Biology, 11, 1198592. [Link]
-
Protocols.io. (2023). Constructs and generation of stable cell lines. Retrieved from [Link]
-
ResearchGate. (2025). GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. Retrieved from [Link]
-
Pradhan, A. A., Smith, M. L., & Snyder, S. H. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. [Link]
-
Wacker, D. A., et al. (2014). Discovery of 5‑Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)‑one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ACS Publications. [Link]
-
Cornall, L. M., et al. (2024). GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs, 33(4), 285-294. [Link]
-
Gurevich, V. V., & Gurevich, E. V. (2024). G Protein-Coupled Receptors: A Century of Research and Discovery. Pharmacological Reviews, 76(3), 579-633. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter eXpress CCR6 CHO-K1 GPCR Assay. Retrieved from [Link]
-
Semple, G. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents, 19(10), 1463-1473. [Link]
-
Kaji, N., et al. (2023). Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. International Journal of Molecular Sciences, 24(17), 13111. [Link]
-
Danaher Life Sciences. (n.d.). Stable Cell Line Generation: Methods & Protocol. Retrieved from [Link]
-
Semple, G., et al. (2012). Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters, 3(10), 835–840. [Link]
-
Creative Bioarray. (n.d.). Stable Cell Lines. Retrieved from [Link]
-
Zhang, L., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637–654. [Link]
-
Scholar Commons. (n.d.). Development of Stable Cell Lines for the Production of Hematopoietic Stem Cell Targeted Exosomes. Retrieved from [Link]
Sources
- 1. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optical techniques to analyze real-time activation and signaling of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. cAMP-Glo™ Assay [promega.sg]
- 16. multispaninc.com [multispaninc.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. tandfonline.com [tandfonline.com]
Application Note: A Guide to Cell-Based Assays Using ML297, a Selective G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activator
Abstract
G-protein-coupled inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the brain and heart.[1] Their activation typically leads to membrane hyperpolarization, which dampens neuronal firing and slows heart rate. This central role in physiology has made them attractive therapeutic targets for conditions like epilepsy, anxiety, and pain.[2][3] Historically, the pharmacological investigation of GIRK channels has been hampered by a lack of potent and selective activators.[1][2] This guide introduces ML297 (also known as 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride or VU0456810), the first potent and selective small-molecule activator of GIRK1-containing channels.[1][2][4] We provide a detailed protocol for a thallium flux-based assay, a robust and high-throughput method to quantify the activity of ML297 and characterize GIRK channel function in a cellular context.
Introduction to ML297 and GIRK Channels
GIRK channels are tetrameric protein complexes formed by combinations of four different subunits (GIRK1-4, or Kir3.1-3.4).[2] The most prevalent combination in the brain is the GIRK1/2 heterotetramer.[2][5] Canonically, these channels are activated by the Gβγ subunits of Gi/o-coupled G-protein-coupled receptors (GPCRs).[6][7]
ML297 represents a significant advancement in GIRK channel pharmacology. It is a selective activator that functions independently of G-protein signaling, directly modulating the channel's activity.[4][6] Its mechanism of action requires the presence of the GIRK1 subunit, making it a specific tool for studying channels containing this component.[3][4][8] ML297 shows potent activation of GIRK1/2, GIRK1/3, and GIRK1/4 channels but has no effect on channels composed solely of GIRK2 or GIRK2/3 subunits.[4] This selectivity allows researchers to dissect the function of specific GIRK channel subtypes with high precision.
Mechanism of Action: Direct GIRK1-Dependent Activation
ML297 activates GIRK channels through a unique mechanism that does not require GPCR stimulation or the presence of Gβγ subunits.[4] Studies have shown that its activity is dependent on two specific amino acid residues present only in the GIRK1 subunit.[3][8] This direct action results in the opening of the channel pore, leading to an efflux of potassium ions (K⁺) and subsequent hyperpolarization of the cell membrane.
Figure 1: Mechanism of ML297 Action.
Principle of the Thallium Flux Assay
The thallium (Tl⁺) flux assay is a widely used, fluorescence-based method for measuring the activity of potassium channels in a high-throughput format.[9][10] The assay leverages two key properties:
-
Potassium channels, including GIRK channels, are permeable to Tl⁺ ions.[11][12]
-
Specific fluorescent dyes exist that exhibit a significant increase in fluorescence upon binding to Tl⁺ in the cell's cytosol.[11][12]
In this assay, cells expressing the target GIRK channels are first loaded with a Tl⁺-sensitive indicator dye. Following the addition of a compound like ML297, a Tl⁺-containing buffer is introduced. If the channels are activated by the compound, Tl⁺ flows down its concentration gradient into the cells, binds to the dye, and produces a measurable increase in fluorescence.[12] The rate of this fluorescence increase is directly proportional to the number of open channels and thus reflects the activity of the compound.
Materials and Reagents
-
Compound: ML297 (this compound)
-
Cell Line: HEK293 cells stably expressing the human GIRK1 and GIRK2 subunits are recommended. Control cells (parental HEK293 or those expressing only GIRK2) should be used to confirm selectivity.
-
Assay Plates: 384-well, black, clear-bottom microplates suitable for fluorescence measurements.
-
Fluorescent Dye Kit: A commercial thallium flux assay kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit or similar). These kits typically include the Tl⁺-sensitive dye and necessary buffer components.[12]
-
Reagents:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate assay buffer
-
Thallium Sulfate (Tl₂SO₄)
-
Potassium Sulfate (K₂SO₄)
-
-
Equipment:
-
Fluorescence kinetic plate reader with automated liquid handling capabilities (e.g., FLIPR Tetra® or FlexStation® 3).[13]
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Detailed Experimental Protocols
Cell Preparation and Plating
-
Culture Cells: Maintain the HEK293-GIRK1/2 cell line according to standard cell culture protocols.
-
Harvest and Seed: Harvest cells using trypsin and resuspend in fresh culture medium. Count the cells and adjust the density.
-
Plate Cells: Seed the cells into 384-well assay plates at a density of 20,000–25,000 cells per well in 25 µL of culture medium.
-
Incubate: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and formation of a monolayer.[5]
Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of ML297 in 100% DMSO. Store at -20°C.
-
Compound Plate: Perform serial dilutions of the ML297 stock solution in an appropriate assay buffer (e.g., HBSS) to create a compound plate. A typical 10-point, 3-fold dilution series starting from 30 µM is a good starting point to determine the EC₅₀. Include a vehicle control (DMSO only) and a positive control if available.
Thallium Flux Assay Protocol
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium from the cell plate.
-
Add 20 µL of the dye-loading solution to each well.
-
Incubate the plate at room temperature for 60-90 minutes in the dark.[13]
-
-
Compound Addition:
-
Transfer the cell plate and the compound plate to the kinetic plate reader.
-
Program the instrument to add 10 µL from the compound plate to the cell plate.
-
-
Fluorescence Reading and Thallium Addition:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add 10 µL of the thallium stimulus buffer (containing Tl₂SO₄ and K₂SO₄) to initiate the flux.
-
Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes. Data points should be collected every 1-2 seconds.[14]
-
Figure 2: Thallium Flux Assay Workflow.
Data Analysis and Expected Results
-
Data Extraction: For each well, extract the kinetic fluorescence data. The response can be quantified as either the initial rate of fluorescence increase (slope of the first 15-30 seconds after Tl⁺ addition) or the peak fluorescence signal.
-
Normalization: Normalize the data. Subtract the average signal from the vehicle control wells (0% activation) and normalize to a maximally effective concentration of ML297 (100% activation).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the ML297 concentration. Fit the data to a four-parameter logistical equation to determine the EC₅₀ (the concentration that elicits a 50% maximal response).
Expected Results: ML297 should produce a robust, concentration-dependent increase in thallium flux in cells expressing GIRK1-containing channels.[4] No significant activity should be observed in control cells lacking the GIRK1 subunit. The reported EC₅₀ values for ML297 vary slightly depending on the specific GIRK1-containing heteromer being tested.
| Parameter | Value | Source |
| Synonyms | 5-Chloro-2-(piperidin-4-yloxy)pyridine, VU0456810 | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂O (as free base) | [15] |
| Molecular Weight | 212.68 g/mol (as free base) | [15] |
| Target | G-protein-gated Inwardly Rectifying K⁺ (GIRK) Channels | [4] |
| EC₅₀ for GIRK1/2 | ~160 nM | |
| EC₅₀ for GIRK1/4 | ~887 nM | |
| EC₅₀ for GIRK1/3 | ~914 nM | |
| Selectivity Profile | No effect on GIRK2, GIRK2/3, Kir2.1, Kv7.4 | |
| Recommended Solvent | DMSO (up to 100 mM) |
Table 1: Properties and Potency of ML297.
Technical Insights and Self-Validation
-
Importance of Controls: The use of a parental cell line (lacking GIRK channels) or a cell line expressing a non-GIRK1 subunit combination (e.g., GIRK2 homomers) is crucial. A lack of response in these cells validates that the observed signal is specifically due to the activation of GIRK1-containing channels by ML297.[4]
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is low (typically <0.5%) to avoid solvent-induced artifacts or cell toxicity.
-
Signal Window: The assay window (the ratio of the maximal signal to the baseline signal) should be robust. If the signal is low, consider optimizing cell number, dye loading time, or the concentration of the Tl⁺ stimulus.
-
Orthogonal Validation: While the thallium flux assay is excellent for screening and initial characterization, key findings should be confirmed with an orthogonal method like automated patch-clamp electrophysiology.[9] This provides a direct measure of ion channel currents and can confirm the mechanism of action.
References
-
Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience, 4(9), 1278–1286. [Link]
-
Vanderbilt University Center for Technology Transfer & Commercialization. (2015). Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. Vanderbilt University. [Link]
-
ION Biosciences. Thallium Flux Assays. ION Biosciences. [Link]
-
Wyatt, R. M., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7937–7952. [Link]
-
Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(29), 10755–10760. [Link]
-
ION Biosciences. Gi/o GPCR-GIRK Thallium Flux Assay. ION Biosciences. [Link]
-
Weaver, C. D., & Denton, J. S. (2012). A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels. Journal of Visualized Experiments, (62), 3845. [Link]
-
Wyatt, R. M., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(19), 7937-7952. [Link]
-
Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience, 4(9), 1278–1286. [Link]
-
Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. PNAS, 111(29), 10755-10760. [Link]
-
LifeArc. (2022). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Metrion Biosciences. [Link]
-
Aryal, P., et al. (2017). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Physiology, 8, 349. [Link]
-
Heinrich, T., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. [Link]
-
Weaver, C. D. (2018). Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters. Methods in Molecular Biology, 1684, 105–114. [Link]
-
Heinrich, T., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904–11933. [Link]
-
Weaver, C. D., & Denton, J. S. (2012). A fluorescent screening assay for identifying modulators of GIRK channels. Journal of Visualized Experiments, (62), e3845. [Link]
-
Molecular Devices. A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices. [Link]
-
Kim, D. S., et al. (2020). Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord. PLOS ONE, 15(9), e0238824. [Link]
-
Lei, Q., et al. (2000). Activation and inhibition of G protein-coupled inwardly rectifying potassium (Kir3) channels by G protein βγ subunits. Proceedings of the National Academy of Sciences, 97(17), 9771–9776. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 10. Thallium Flux Assay for Measuring the Activity of Monovalent Cation Channels and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Video: A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels [jove.com]
- 15. benchchem.com [benchchem.com]
Application Note & Protocol: In Vivo Study Design for a Novel GPR119 Agonist
Introduction: The Scientific Rationale for In Vivo Evaluation
5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride serves as a crucial chemical intermediate for a promising class of therapeutic agents targeting G-protein-coupled receptor 119 (GPR119).[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it a highly attractive target for the treatment of type 2 diabetes mellitus (T2DM).[2][3] Agonism of GPR119 offers a dual mechanism of action: it directly stimulates glucose-dependent insulin secretion from the pancreas while also promoting the release of the incretin hormone glucagon-like peptide-1 (GLP-1) from the gut.[2][3][4] This integrated physiological response addresses key defects in T2DM, offering the potential for robust glycemic control with a reduced risk of hypoglycemia.[4][5]
Preclinical in vivo studies are a critical and mandatory step to translate the promising in vitro profile of a novel GPR119 agonist, synthesized from the title compound, into a viable clinical candidate.[2][6] Such studies are essential for understanding the compound's behavior in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME), and for establishing a clear relationship between pharmacokinetic (PK) exposure and pharmacodynamic (PD) response.[7][8] This document provides a comprehensive guide for researchers to design and execute a rigorous in vivo program to evaluate the therapeutic potential and safety of a novel GPR119 agonist.
Pillar 1: Ethical Conduct and Regulatory Compliance
All animal research must be predicated on a strong ethical foundation. Before commencement, the entire study protocol must be reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC). The experimental design must rigorously adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement. Furthermore, all reporting of study methods and findings should follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and reproducibility.[9][10][11][12]
-
Replacement: Justify the necessity of using live animal models by demonstrating that in vitro or ex vivo methods cannot adequately answer the research questions regarding systemic metabolism and integrated physiological responses.
-
Reduction: Employ robust statistical methods, such as power analysis, to determine the minimum number of animals required to obtain scientifically valid data.
-
Refinement: Implement procedures that minimize any potential pain, suffering, or distress to the animals. This includes using appropriate handling techniques, optimizing dosing procedures, and defining humane endpoints.[13]
Pillar 2: Model Selection and Characterization
The choice of animal model is paramount for the translational relevance of the study. For T2DM research, several well-established rodent models are available.[14][15][16]
Recommended Model: The db/db mouse (BKS.Cg-Dock7m +/+ Leprdb/J) is a widely used and well-characterized model of T2DM.[9][10][17] These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and progressive hyperglycemia, which closely mimics the pathophysiology of human T2DM.[9][13][18]
Alternative Models:
-
Zucker Diabetic Fatty (ZDF) Rat: An obese, hyperlipidemic, and insulin-resistant model that develops hyperglycemia.[19][20][21][22]
-
Goto-Kakizaki (GK) Rat: A non-obese model of T2DM characterized by an insulin secretory defect.[23][24][25][26][27]
-
Streptozotocin (STZ)-Induced Diabetic Rat: A chemically-induced model of diabetes. While useful, it primarily models insulin deficiency (Type 1) unless combined with a high-fat diet to induce insulin resistance.[7][12][28][29]
For the remainder of this guide, we will focus on protocols utilizing the db/db mouse model.
Pillar 3: The Phased In Vivo Evaluation Workflow
A logical, phased approach is essential for a comprehensive in vivo evaluation. The workflow should progress from initial tolerability and pharmacokinetic characterization to pharmacodynamic and efficacy assessments.
Caption: Phased workflow for in vivo evaluation of a novel GPR119 agonist.
Application Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the key pharmacokinetic parameters of the test compound after a single oral administration in db/db mice.[30]
Materials:
-
Test Compound: 5-Chloro-2-(piperidin-4-yloxy)pyridine derivative (GPR119 agonist)
-
Vehicle: e.g., 10% DMSO, 40% PEG400, 50% Saline. Vehicle selection must be optimized for solubility and tolerability.[1][31][32]
-
Animals: Male db/db mice, 8-10 weeks of age.
-
Blood collection supplies (e.g., EDTA-coated microvettes).
-
LC-MS/MS system for bioanalysis.
Step-by-Step Protocol:
-
Acclimatization: Acclimate animals for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the selected vehicle at the desired concentration.
-
Animal Grouping: Assign animals to time-point groups (n=3-4 per group). A typical study might include time points at 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Dosing: Administer a single oral gavage dose (e.g., 10 mg/kg) to each animal. Record the exact time of administration.
-
Blood Sampling: At each designated time point, collect approximately 50-100 µL of whole blood via tail vein or saphenous vein into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Symbol | Definition |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. |
| Time to Cmax | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | The total drug exposure over time. |
| Clearance | CL/F | The rate at which the drug is removed from the body (oral). |
| Half-life | t1/2 | The time required for the drug concentration to decrease by half. |
| Oral Bioavailability | %F | The fraction of the oral dose that reaches systemic circulation. |
Note: Determining oral bioavailability (%F) requires a separate intravenous (IV) dosing group.
Application Protocol 2: Pharmacodynamic (PD) and Acute Efficacy Assessment
Objective: To assess the acute effect of the test compound on glucose tolerance using an Oral Glucose Tolerance Test (OGTT).[35]
Materials:
-
Test Compound and Vehicle
-
Animals: Male db/db mice, 8-10 weeks of age.
-
Glucose solution (e.g., 20% Dextrose in sterile water).[34]
-
Glucometer and test strips.
-
ELISA kits for insulin and GLP-1 analysis.
Step-by-Step Protocol:
-
Acclimatization & Grouping: Acclimate animals and assign them to treatment groups (n=6-8 per group): Vehicle Control, Test Compound (e.g., 3, 10, 30 mg/kg), and Positive Control (e.g., Sitagliptin).
-
Compound Administration: Administer the vehicle, test compound, or positive control via oral gavage.
-
Baseline Blood Collection (t= -30 min): Thirty minutes after compound administration, take a baseline blood sample from the tail tip to measure fasting glucose (t=0 for glucose curve).
-
Glucose Challenge (t=0 min): Administer a glucose solution (2 g/kg) via oral gavage.[34][36]
-
Post-Challenge Blood Sampling: Collect blood from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose challenge. Measure blood glucose at each time point.
-
Plasma for Biomarkers: At select time points (e.g., 0 and 15 minutes), collect additional blood into EDTA tubes containing a DPP-4 inhibitor (for GLP-1) to measure plasma insulin and active GLP-1 levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes. Analyze biomarker data using appropriate statistical tests (e.g., ANOVA).
Caption: Mechanism of Action for GPR119 Agonists in lowering blood glucose.
Application Protocol 3: Chronic Efficacy and Preliminary Toxicology
Objective: To evaluate the long-term efficacy on glycemic control and assess the preliminary safety and tolerability of the test compound after repeat dosing.
Materials:
-
Test Compound and Vehicle
-
Animals: Male db/db mice, 8-10 weeks of age.
-
Equipment for measuring body weight, food/water intake, blood glucose, and HbA1c.
-
Histopathology supplies.
Step-by-Step Protocol:
-
Acclimatization & Grouping: Acclimate and group animals as in the OGTT study (n=8-10 per group).
-
Chronic Dosing: Administer the vehicle or test compound orally once daily for 28 days.
-
In-life Monitoring:
-
Record body weight daily or weekly.
-
Measure food and water intake periodically.
-
Monitor non-fasting blood glucose weekly.
-
Perform clinical observations daily for any signs of toxicity (e.g., changes in posture, activity, fur).
-
-
Terminal Endpoints (Day 28):
-
Collect blood for measurement of HbA1c (a marker of long-term glycemic control) and a final fasting blood glucose and insulin level.
-
An OGTT can be performed on the final day to assess improvements in glucose tolerance.
-
Euthanize animals according to approved IACUC protocol.
-
-
Necropsy and Histopathology:
Data Presentation: Chronic Study Endpoints
| Parameter | Measurement | Purpose |
| Body Weight | Weekly | Assess general health and effect on obesity. |
| Non-fasting Glucose | Weekly | Monitor baseline glycemic control. |
| HbA1c | Day 28 | Evaluate long-term glycemic control. |
| OGTT | Day 28 | Assess improvement in glucose tolerance. |
| Organ Weights | Day 28 | Screen for potential organ toxicity. |
| Histopathology | Day 28 | Microscopic examination for tissue damage. |
Conclusion and Future Directions
This comprehensive in vivo study design provides a robust framework for evaluating the preclinical efficacy and safety of a novel GPR119 agonist derived from this compound. Positive results from these studies—demonstrating a favorable PK profile, acute and chronic efficacy in lowering blood glucose, and a clean preliminary safety profile—would provide strong justification for advancing the compound to formal GLP toxicology studies and subsequent Investigational New Drug (IND)-enabling development.[11][37]
References
-
Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models. Retrieved from [Link]
-
Ghiasi, F., et al. (2019). Characterization of the db/db Mouse Model of Type 2 Diabetes. Methods in Molecular Biology. Retrieved from [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
-
Skovsø, S. (2014). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. Nutrients. Retrieved from [Link]
-
InnoSer. (2024). Metabolic disease models – db/db Mouse Model. Retrieved from [Link]
-
Ghasemi, A., et al. (2021). Streptozotocin as a tool for induction of rat models of diabetes: a practical guide. Experimental and Clinical Endocrinology & Diabetes. Retrieved from [Link]
-
Gubra. (n.d.). The Zucker Diabetic Fatty rat. Retrieved from [Link]
-
Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research. Retrieved from [Link]
-
CLEA Japan, Inc. (n.d.). GK/Jcl. Retrieved from [Link]
-
Portha, B., et al. (2009). Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes. Methods in Molecular Biology. Retrieved from [Link]
-
Envigo. (n.d.). Diabetic Mouse (db/db). Retrieved from [Link]
-
Al-awar, A., et al. (2016). db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet. Journal of Diabetes Research. Retrieved from [Link]
-
Wu, J., & Yan, L. J. (2008). "Streptozotocin-Induced Diabetic Models in Mice and Rats". Current Protocols in Pharmacology. Retrieved from [Link]
-
Whitehead, A. (2020). Oral Glucose Tolerance Test in Mouse. Protocols.io. Retrieved from [Link]
-
Sasase, T., et al. (2016). A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat. Journal of Diabetes Research. Retrieved from [Link]
-
Chatzigeorgiou, A., et al. (2009). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo. Retrieved from [Link]
-
Taconic Biosciences. (2025). Animal Models of Type 2 Diabetes: The GK Rat. Retrieved from [Link]
-
de Almeida, M. M., et al. (2022). A short review on the features of the non-obese diabetic Goto-Kakizaki rat intestine. Brazilian Journal of Medical and Biological Research. Retrieved from [Link]
-
Wang, X., et al. (2023). Animal models for type 1 and type 2 diabetes: advantages and limitations. Frontiers in Endocrinology. Retrieved from [Link]
-
Abdellatif, A. M., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Pharmacology Research & Perspectives. Retrieved from [Link]
-
Zhang, J., & Liu, D. (2014). Safety assessment considerations and strategies for targeted small molecule cancer therapeutics in drug discovery. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Ayilavarapu, S. (2011). Glucose Tolerance Test in Mice. Bio-protocol. Retrieved from [Link]
-
Vanderbilt MMPC. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Retrieved from [Link]
-
ResearchGate. (n.d.). Zucker Diabetic Fatty Rats for Research in Diabetes. Retrieved from [Link]
-
PubMed. (n.d.). Streptozotocin-Induced Diabetic Models in Mice and Rats. Retrieved from [Link]
-
Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice. Retrieved from [Link]
-
Et-Tohfa, A., et al. (2011). Diabetes in Zucker diabetic fatty rat. Canadian Journal of Physiology and Pharmacology. Retrieved from [Link]
-
Brocklehurst, K. J., et al. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Furman, B. L. (2015). Streptozotocin-Induced Diabetic Models in Mice and Rats. Semantic Scholar. Retrieved from [Link]
-
Schmidt, R. E., et al. (2003). Analysis of the Zucker Diabetic Fatty (ZDF) Type 2 Diabetic Rat Model Suggests a Neurotrophic Role for Insulin/IGF-I in Diabetic Autonomic Neuropathy. The American Journal of Pathology. Retrieved from [Link]
-
de Almeida, M. M., et al. (2022). A short review on the features of the non-obese diabetic Goto-Kakizaki rat intestine. SciELO. Retrieved from [Link]
-
Kim, M., et al. (2017). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Endocrinology and Metabolism. Retrieved from [Link]
-
Vaka, S. R., et al. (2010). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. Pharmaceutical Research. Retrieved from [Link]
-
Conduit, G. (2021). Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ResearchGate. (n.d.). Drug Safety Assessment for Small & Large molecule Oncology drugs. Retrieved from [Link]
-
ResearchGate. (2025). GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. Retrieved from [Link]
-
University of Manchester. (2011). Discovery, optimisation and in vivo evaluation of novel GPR119 agonists. Retrieved from [Link]
-
Evotec. (n.d.). Safety Assessment. Retrieved from [Link]
-
Feng, D., et al. (2021). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes?. Expert Opinion on Investigational Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the.... Retrieved from [Link]
-
ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies.... Retrieved from [Link]
-
Faith, M. A., et al. (2013). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
-
ResearchGate. (2025). Novel technology to prepare oral formulations for preclinical safety studies. Retrieved from [Link]
-
AAPS Newsmagazine. (n.d.). Exposure Variability with Oral Dosing in Preclinical Species. Retrieved from [Link]
-
Semantic Scholar. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. Retrieved from [Link]
Sources
- 1. Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, optimisation and in vivo evaluation of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. garethconduit.org [garethconduit.org]
- 9. criver.com [criver.com]
- 10. Characterization of the db/db Mouse Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 17. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 18. insights.envigo.com [insights.envigo.com]
- 19. gubra.dk [gubra.dk]
- 20. A Novel Rat Model of Type 2 Diabetes: The Zucker Fatty Diabetes Mellitus ZFDM Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Diabetes in Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GK/Jcl [clea-japan.com]
- 24. Characterization of the Goto-Kakizaki (GK) Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Animal Models for Long-Term Type 2 Diabetes Complications Research | Taconic Biosciences [taconic.com]
- 26. A short review on the features of the non-obese diabetic Goto-Kakizaki rat intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scielo.br [scielo.br]
- 28. researchgate.net [researchgate.net]
- 29. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 31. researchgate.net [researchgate.net]
- 32. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 34. vmmpc.org [vmmpc.org]
- 35. meliordiscovery.com [meliordiscovery.com]
- 36. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Safety Assessment | Evotec [evotec.com]
dosing and administration of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride in animal models
As a Senior Application Scientist, this guide provides a comprehensive framework for establishing dosing and administration protocols for novel research compounds in animal models, using 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride as a representative example of a new chemical entity (NCE).
Given that this compound is a research chemical and not a clinically approved drug, there are no established, publicly available protocols for its in vivo administration. Therefore, this document outlines the systematic approach a researcher must take to develop a safe and effective dosing regimen from first principles. This process is critical for ensuring data integrity, animal welfare, and the overall success of a preclinical research program.
Part 1: Pre-formulation and Physicochemical Characterization
Before any in vivo experiment, a thorough understanding of the compound's physical and chemical properties is paramount. This phase dictates vehicle selection, potential administration routes, and the stability of the dosing solution.
Certificate of Analysis (CoA) and Purity Verification
The first step is to obtain the Certificate of Analysis from the supplier. However, it is best practice to independently verify the identity and purity of the compound.
-
Identity: Confirm the chemical structure using techniques like ¹H-NMR and Mass Spectrometry.
-
Purity: Quantify the purity using High-Performance Liquid Chromatography (HPLC). A purity level of >98% is recommended for in vivo studies to ensure that observed effects are due to the compound itself and not impurities.
Solubility Assessment
The solubility of this compound will determine the choice of vehicle for administration. As a dihydrochloride salt, it is predicted to have higher aqueous solubility compared to its free base. A systematic solubility screen is essential.
Protocol: Kinetic Solubility Screening
-
Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, 10 mM.
-
In separate microcentrifuge tubes or a 96-well plate, add a panel of common preclinical vehicles (see Table 1).
-
Spike a small volume of the DMSO stock into each vehicle to achieve a range of final concentrations (e.g., 50, 100, 200 µM). The final DMSO concentration should be kept low (<1%) as it can be toxic in some models.
-
Incubate the solutions at room temperature for 1-2 hours with gentle agitation.
-
Visually inspect for precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC-UV.
Table 1: Common Vehicles for Preclinical Solubility Screening
| Vehicle Category | Specific Examples | Primary Use Case / Comments |
| Aqueous | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | Ideal for intravenous (IV) administration and for compounds with good water solubility. Isotonic and physiologically compatible. |
| Aqueous-Organic | 10% DMSO / 90% Saline | For compounds with moderate aqueous solubility. DMSO acts as a co-solvent. The concentration of DMSO should be minimized. |
| Surfactant-based | 5% Tween® 80 in Saline | Micellar solution that can solubilize lipophilic compounds for aqueous delivery. Commonly used for oral (PO) and intraperitoneal (IP) routes. |
| Cyclodextrin-based | 10-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Water | Forms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility. A very common and safe vehicle for IV, IP, and PO routes. |
| Oil-based | Corn oil, Sesame oil | For highly lipophilic compounds that cannot be formulated in aqueous vehicles. Primarily used for subcutaneous (SC) or oral (PO) administration. Results in slow-release depot effect for SC. |
| Suspensions | 0.5% Methylcellulose or Carboxymethylcellulose (CMC) in Water | For compounds with very low solubility. Creates a uniform suspension for oral gavage. Requires constant agitation to ensure dose homogeneity. Not suitable for parenteral (injection) routes. |
Part 2: Route of Administration and Initial Dose Selection
The choice of administration route and the starting dose are critical decisions that impact the compound's pharmacokinetic profile and potential efficacy.
Selecting the Route of Administration (RoA)
The intended clinical application and the compound's properties guide the choice of RoA.
-
Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. Used for pharmacokinetic studies and for compounds with poor oral absorption. Requires a fully solubilized, sterile formulation.
-
Intraperitoneal (IP): Common in rodent studies for systemic exposure. The compound is absorbed into the portal circulation. Less technically demanding than IV but can cause local irritation.
-
Oral Gavage (PO): Mimics the intended clinical route for many drugs. Evaluates oral bioavailability. The compound must withstand the gastrointestinal environment.
-
Subcutaneous (SC): Injected into the layer of skin. Often provides a slower absorption and more sustained exposure profile compared to IP or IV.
The workflow for selecting a route and corresponding formulation is illustrated below.
Caption: Formulation and Route of Administration (RoA) decision workflow.
Dose Range Finding (DRF) Study
The first in vivo study for a new compound is the Dose Range Finding (DRF) or Maximum Tolerated Dose (MTD) study. Its purpose is to identify a range of doses that are safe to administer in subsequent efficacy studies.
Key Principles of DRF Study Design:
-
Animal Model: Typically performed in healthy mice (e.g., C57BL/6 or CD-1 strain).
-
Group Size: Small group sizes (n=2-3 per group) are used.
-
Dose Escalation: Doses are escalated using a logarithmic progression (e.g., 1, 3, 10, 30, 100 mg/kg). This allows for exploring a wide dose range efficiently.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in body weight, activity levels, posture, and grooming. The observation period is typically 7-14 days for an acute study.
Table 2: Example of a Single-Dose DRF Study Design in Mice
| Group | N | Compound Dose (mg/kg) | Vehicle | Route | Monitoring Parameters |
| 1 | 3 | 0 (Vehicle Control) | 10% HPβCD in Water | IP | Body Weight (daily), Clinical Observations (hourly for first 4h, then daily), Cage-side behavior. |
| 2 | 3 | 3 | Compound in 10% HPβCD | IP | " |
| 3 | 3 | 10 | Compound in 10% HPβCD | IP | " |
| 4 | 3 | 30 | Compound in 10% HPβCD | IP | " |
| 5 | 3 | 100 | Compound in 10% HPβCD | IP | " |
The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs). The doses for future efficacy studies will typically be selected at or below the MTD.
Part 3: Standard Operating Procedure (SOP) for Administration
This section provides a detailed, step-by-step protocol for oral gavage (PO) administration in mice, a common procedure in preclinical research.
Protocol: Oral Gavage (PO) Administration in Mice
Materials:
-
Dosing formulation of this compound.
-
Appropriately sized syringe (e.g., 1 mL).
-
Flexible plastic or rigid metal feeding needle (gavage needle), typically 20-22 gauge for adult mice.
-
Animal scale.
-
70% ethanol for disinfection.
Procedure:
-
Dose Calculation:
-
Weigh the mouse to determine the exact dose volume. The standard dosing volume for mice is 5-10 mL/kg.
-
Example: For a 25 g mouse and a 10 mg/kg dose from a 1 mg/mL solution:
-
Dose (mg) = 0.025 kg * 10 mg/kg = 0.25 mg
-
Volume (mL) = 0.25 mg / 1 mg/mL = 0.25 mL (or 250 µL)
-
-
-
Animal Restraint:
-
Grasp the mouse firmly by the loose skin over the neck and back to immobilize its head. The mouse's body should be supported.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to estimate the distance from the tip of the nose to the last rib (xiphoid process). This is the approximate length of the esophagus.
-
With the mouse's head pointing upwards, gently insert the tip of the needle into the mouth, slightly off-center.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and restart.
-
-
Dose Administration:
-
Once the needle is at the predetermined depth, depress the syringe plunger steadily to deliver the formulation.
-
-
Withdrawal and Monitoring:
-
Withdraw the needle smoothly in a single motion.
-
Return the mouse to its cage and monitor it for a few minutes to ensure it has recovered from the procedure and shows no signs of distress (e.g., difficulty breathing).
-
The overall experimental workflow, from receiving the compound to completing the initial in vivo study, is summarized in the diagram below.
Caption: High-level workflow for preclinical evaluation of a novel compound.
Application Notes and Protocols for the Safe Handling of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride (CAS No. 944390-66-3). As a chlorinated pyridine derivative containing a piperidinyl moiety, this compound requires careful management in a laboratory setting to mitigate potential risks. These protocols are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity. The information presented herein is a synthesis of available safety data for the compound and its structural analogs.
Introduction and Scientific Context
This compound is a heterocyclic organic compound with potential applications in pharmaceutical research and development. Its structure, featuring a chloropyridine ring linked to a piperidine group via an ether bond, makes it an interesting building block for the synthesis of novel therapeutic agents. The dihydrochloride salt form generally confers increased water solubility and stability compared to the free base.
The safe handling of any chemical intermediate is paramount in a research environment. The reactivity and potential biological activity of compounds like this necessitate a thorough understanding of their hazard profile. The chloropyridine scaffold is a common feature in many biologically active molecules, and its handling requires precautions against inhalation, ingestion, and skin contact. Similarly, piperidine derivatives can exhibit a range of physiological effects. Therefore, a robust safety protocol is not merely a procedural formality but a critical component of sound scientific practice.
Hazard Identification and Risk Assessment
GHS Classification for the Parent Compound (5-Chloro-2-(piperidin-4-yloxy)pyridine): [1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]
Anticipated Hazards of the Dihydrochloride Salt: The dihydrochloride salt is expected to be a solid, likely a crystalline powder. The primary routes of exposure are inhalation of dust particles, accidental ingestion, and contact with skin and eyes. Upon dissolution, it will form an acidic solution, which may present an additional corrosive hazard.
Table 1: Summary of Hazard Information
| Hazard Statement | GHS Classification | Primary Routes of Exposure | Potential Health Effects |
| H302: Harmful if swallowed | Acute Tox. 4 | Ingestion | Nausea, vomiting, abdominal pain.[3] |
| H315: Causes skin irritation | Skin Irrit. 2 | Dermal | Redness, pain, inflammation.[2][4] |
| H319: Causes serious eye irritation | Eye Irrit. 2A | Eyes | Pain, redness, watering, potential for serious eye damage.[2][4] |
| H335: May cause respiratory irritation | STOT SE 3 | Inhalation | Coughing, sneezing, sore throat, shortness of breath.[3][5] |
| Aquatic Toxicity (Anticipated) | H412 (Anticipated) | Environmental Release | Harmful to aquatic life with long-lasting effects.[2] |
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize exposure by isolating the hazard from the laboratory personnel.
-
Chemical Fume Hood: All weighing, handling, and dissolution of this compound powder must be conducted inside a certified chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[7][8]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible and within a 10-second travel distance from the handling area.[7][9]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the chemical.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9] A face shield should be worn in addition to goggles when there is a risk of splashing.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use.[6] Do not use latex gloves. Dispose of contaminated gloves properly and wash hands thoroughly after handling the compound.[7]
-
Body Protection: A lab coat must be worn at all times. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.[5][7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable or in the case of a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11]
Safe Handling and Experimental Protocols
Adherence to a strict protocol is essential for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][9] The storage area should be clearly labeled.
Weighing and Aliquoting Protocol
-
Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.
-
Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared, sealed container for weighing to minimize dust generation.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust clouds.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth, ensuring the waste is disposed of as hazardous material.
Dissolution Protocol
-
Solvent Selection: Consult experimental procedures for the appropriate solvent. The compound is soluble in methanol, acetone, and MDC, but insoluble in water.[12]
-
Procedure: In a chemical fume hood, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container covered as much as possible during this process.
Emergency Procedures
Prompt and correct response to an emergency can significantly reduce the severity of an incident.
Spills
-
Minor Spills (Solid):
-
Evacuate non-essential personnel.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.[12]
-
Sweep the material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spills:
-
Evacuate the area immediately and alert others.
-
Contact the institution's emergency response team.
-
If trained and equipped, respond with a self-contained breathing apparatus (SCBA).[12]
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][9] Do not allow the material to enter drains or the environment.[12]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for safely handling this compound.
Sources
- 1. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. nj.gov [nj.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 944390-66-3|this compound|BLD Pharm [bldpharm.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
Welcome to the technical support center for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important pharmaceutical intermediate.[1] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves a Williamson ether synthesis to couple a protected piperidinol with a dichloropyridine, followed by deprotection and salt formation. This guide will address potential issues at each of these critical stages.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process:
-
Williamson Ether Synthesis: Formation of the ether linkage between N-Boc-4-hydroxypiperidine and 2,5-dichloropyridine.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Salt Formation: Conversion of the free base to the dihydrochloride salt.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis, providing potential causes and actionable solutions.
Stage 1: Williamson Ether Synthesis
Q1: My Williamson ether synthesis reaction is showing low conversion to the desired N-Boc protected intermediate. What are the possible causes and how can I improve the yield?
A1: Low conversion in the Williamson ether synthesis is a frequent issue.[2][3] The primary reasons often revolve around the base, solvent, and reaction temperature.
-
Insufficient Deprotonation of N-Boc-4-hydroxypiperidine: The alkoxide of N-Boc-4-hydroxypiperidine is the active nucleophile. If deprotonation is incomplete, the reaction rate will be significantly reduced.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[2] Use a fresh, high-quality batch of NaH, as it can be deactivated by moisture. Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent the base from reacting with atmospheric moisture.
-
-
Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions.
-
Solution: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic oxygen more reactive.[4] Ensure the solvent is anhydrous, as water will quench the alkoxide.
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in a sluggish reaction.
-
Solution: Gradually increase the reaction temperature. A typical starting point is room temperature, but gentle heating (e.g., 50-70 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature.
-
-
Side Reactions: The primary competing reaction is elimination, although with an aromatic electrophile this is less of a concern.[2] A more likely side reaction is the reaction of the alkoxide with the solvent (e.g., DMF at high temperatures).
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Once the starting material is consumed (as indicated by TLC or LC-MS), proceed with the workup.
-
Q2: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely impurities?
A2: The formation of multiple byproducts is a common challenge. The likely impurities include:
-
Unreacted Starting Materials: Residual N-Boc-4-hydroxypiperidine and 2,5-dichloropyridine.
-
Bis-substituted Product: Although sterically hindered, it is possible for a second molecule of N-Boc-4-hydroxypiperidine to displace the second chlorine on the pyridine ring, especially under forcing conditions.
-
Hydrolysis Product: If there is water in the reaction mixture, 2,5-dichloropyridine can be hydrolyzed to 5-chloro-2-hydroxypyridine.
Troubleshooting Table for Williamson Ether Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use fresh, high-quality NaH under an inert atmosphere. |
| Inappropriate solvent | Use an anhydrous polar aprotic solvent like DMF or DMSO. | |
| Low reaction temperature | Gradually increase the temperature, monitoring by TLC/LC-MS. | |
| Multiple Byproducts | Unreacted starting materials | Increase reaction time or temperature cautiously. |
| Bis-substitution | Use a slight excess of 2,5-dichloropyridine. | |
| Hydrolysis of dichloropyridine | Ensure all reagents and solvents are anhydrous. |
Stage 2: Boc Deprotection
Q3: The Boc deprotection step is incomplete or sluggish. How can I ensure complete removal of the Boc group?
A3: Incomplete Boc deprotection is often due to the choice of acid, solvent, or the presence of water.[5]
-
Inadequate Acid Strength or Concentration: The tert-butyl cation generated during deprotection needs to be effectively trapped.
-
Solution: A common and effective reagent is 4M HCl in dioxane.[6] Using a pre-made solution ensures the concentration is accurate. If preparing it yourself, ensure the HCl gas is bubbled through anhydrous dioxane. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another option, but can sometimes be harsher.[5]
-
-
Presence of Water: While some deprotection methods use aqueous acid, for this substrate, anhydrous conditions are generally preferred to avoid side reactions and simplify workup.
-
Solution: Use anhydrous solvents and reagents. If using HCl in an organic solvent, ensure the solvent is dry.
-
-
Insufficient Reaction Time or Temperature: Boc deprotection is typically rapid at room temperature.
-
Solution: Most deprotections are complete within 1-4 hours at room temperature.[5] Monitor the reaction by TLC or LC-MS until the starting material is no longer visible. Gentle warming should not be necessary and may promote side reactions.
-
Q4: After Boc deprotection, I am having difficulty isolating the free base. What is the best workup procedure?
A4: The product at this stage is a basic amine, which allows for straightforward purification.
-
Workup Procedure:
-
After the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or potassium carbonate solution) to a pH of >10.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Stage 3: Salt Formation
Q5: I am struggling to precipitate the dihydrochloride salt, or I am getting an oil instead of a solid. How can I improve the crystallization?
A5: The formation of a crystalline dihydrochloride salt can be challenging and is often dependent on the solvent system and the purity of the free base.
-
Purity of the Free Base: Impurities can inhibit crystallization.
-
Solution: If the crude free base is not of high purity (as determined by NMR or LC-MS), consider purifying it by flash column chromatography on silica gel before attempting salt formation.
-
-
Solvent Choice: The choice of solvent is critical for obtaining a crystalline solid.
-
Solution: A common method is to dissolve the free base in a solvent in which the hydrochloride salt is insoluble. Isopropanol (IPA) or diethyl ether (Et₂O) are good choices. Add a solution of HCl in the same solvent (e.g., HCl in IPA or HCl in Et₂O) dropwise with stirring.
-
-
Controlling Precipitation: Rapid precipitation can lead to the formation of an oil or an amorphous solid.
-
Solution:
-
Cool the solution of the free base in an ice bath before and during the addition of the HCl solution.
-
Add the HCl solution slowly to control the rate of precipitation.
-
If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization.
-
If scratching doesn't work, you can try to redissolve the oil in a minimal amount of a polar solvent (like methanol) and then add a less polar solvent (like diethyl ether) to precipitate the salt.
-
-
Q6: How can I confirm that I have formed the dihydrochloride salt and not the monohydrochloride?
A6: It is important to confirm the stoichiometry of the salt.
-
Analytical Methods:
-
Elemental Analysis: This is the most definitive method to determine the chlorine content and confirm the formation of the dihydrochloride salt.
-
Titration: A simple acid-base titration can be used to determine the molar equivalents of HCl per mole of the compound.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyridine and piperidine rings will be different in the free base versus the hydrochloride salt. While it may not definitively distinguish between mono- and dihydrochloride, significant downfield shifts of the ring protons are expected upon protonation.
-
Frequently Asked Questions (FAQs)
Q: What is the purpose of the Boc protecting group in this synthesis? A: The Boc (tert-butyloxycarbonyl) group is used to protect the nitrogen of the piperidine ring.[5] This prevents the piperidine nitrogen from acting as a nucleophile and reacting with 2,5-dichloropyridine, which would lead to undesired side products. The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be easily removed under acidic conditions.[5]
Q: Are there any specific safety precautions I should take during this synthesis? A: Yes, several reagents used in this synthesis require careful handling:
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of ignition.
-
2,5-Dichloropyridine: This compound is harmful if swallowed and can cause skin and eye irritation.[7]
-
Anhydrous HCl: Gaseous HCl and its solutions in organic solvents are corrosive and can cause severe respiratory and skin burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q: Can I use a different base for the Williamson ether synthesis? A: Yes, other strong bases can be used, such as potassium tert-butoxide (t-BuOK). However, NaH is often preferred because the byproduct is hydrogen gas, which is easily removed from the reaction mixture.
Q: What is the expected appearance of the final product? A: this compound is typically a white to off-white solid.
Q: How should I store the final product? A: The dihydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.
References
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
- Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 5-Amino-2-chloropyridine - Benchchem. (URL not available)
- 5-CHLORO-2-(PIPERIDIN-4-YLOXY)
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Journal of Medicinal Chemistry - ACS Publications. [Link]
- CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google P
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]
-
5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem. [Link]
-
n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. [Link]
- The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection.
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
- CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google P
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing reaction conditions for 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride synthesis
Technical Support Center: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
This technical guide provides in-depth troubleshooting and optimization strategies for the synthesis of this compound, a key intermediate in pharmaceutical research.[1] The synthesis, while conceptually straightforward, involves multiple steps where reaction conditions are critical for achieving high yield and purity. This document is structured to address common challenges encountered during the process, offering scientifically-grounded solutions and detailed protocols.
The most common synthetic route involves a three-step sequence:
-
Williamson Ether Synthesis: Coupling of an N-protected 4-hydroxypiperidine with 2,5-dichloropyridine.
-
N-Deprotection: Removal of the piperidine protecting group.
-
Salt Formation: Conversion of the freebase to the stable dihydrochloride salt.
This guide will dissect each stage, providing a robust framework for troubleshooting and optimization.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address potential issues in the laboratory.
Part 1: The Williamson Ether Synthesis Step
The core C-O bond formation is achieved via a Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an organohalide.[2][3] In this case, the alkoxide is generated from N-Boc-4-hydroxypiperidine, which then displaces the chlorine atom at the 2-position of 2,5-dichloropyridine.
Q1: My yield for the etherification step is very low. What are the most likely causes?
Low yields in this step are common and typically trace back to one of four areas: inefficient deprotonation of the alcohol, suboptimal solvent choice, competing side reactions, or insufficient reaction time/temperature.[2][4][5]
-
Base Strength & Stoichiometry: The pKa of a secondary alcohol like N-Boc-4-hydroxypiperidine is ~16-18.[6] A strong base is required for complete deprotonation to the nucleophilic alkoxide. Sodium hydride (NaH) is the most effective and commonly used base for this purpose. Ensure you are using at least 1.1-1.5 equivalents of NaH to drive the equilibrium. Using weaker bases like K₂CO₃ or NaOH can result in incomplete alkoxide formation and thus poor conversion.[7]
-
Solvent Choice: The solvent must be aprotic to avoid quenching the strong base and alkoxide. Polar aprotic solvents like DMF or THF are ideal as they solvate the sodium cation, leaving a "naked," highly reactive alkoxide, which accelerates the SN2 reaction.[8]
-
Side Reactions: The primary competing reaction is elimination (E2), especially at higher temperatures.[8][9] Additionally, if the 2,5-dichloropyridine starting material is old or impure, it can contribute to side product formation.
-
Reaction Time & Temperature: Williamson ether syntheses can require prolonged heating (1-8 hours) at temperatures ranging from 50-100 °C to proceed to completion.[2][7] Monitor the reaction by TLC or LC-MS to ensure it has reached completion before workup.
Q2: I am observing a significant byproduct that I suspect is from elimination. How can I minimize it?
This is a classic SN2 versus E2 competition problem.[9] While the electrophilic carbon on the pyridine ring is not prone to elimination itself, side reactions involving the piperidine ring can occur under harsh conditions. More commonly, impurities or alternative reaction pathways with the dichloropyridine can be an issue. To favor substitution (SN2) over other pathways:
-
Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Start around 60 °C and only increase if necessary.[7]
-
Base Addition: Add the N-Boc-4-hydroxypiperidine solution to the NaH suspension slowly at 0 °C to control the initial exothermic deprotonation before heating.
Q3: Is N-protection of the piperidine ring necessary?
Yes, it is critical. The secondary amine of piperidine is nucleophilic and would compete with the hydroxyl group, leading to a mixture of N-arylated and O-arylated products. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to the basic conditions of the Williamson synthesis and can be removed cleanly under acidic conditions.[10]
Caption: Decision workflow for troubleshooting low yields in the etherification step.
Part 2: N-Boc Deprotection and Salt Formation
Q4: My Boc deprotection is incomplete or requires very long reaction times. What can I do?
The Boc group is reliably cleaved under acidic conditions.[11] Inefficiency usually stems from the choice of acid or reaction conditions.
-
Acid Choice: The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane).[11] For this specific substrate, 4M HCl in dioxane is highly recommended .
-
Advantage of HCl/Dioxane: This reagent serves a dual purpose. It not only cleaves the Boc group but also protonates the two basic nitrogen atoms (piperidine and pyridine), causing the desired dihydrochloride salt to precipitate directly from the reaction mixture. This often yields a product that is pure enough for many applications without further purification and simplifies isolation significantly.[11]
-
Temperature and Time: These reactions are typically fast, often completing within 1-3 hours at room temperature.[11] If the reaction is sluggish, ensure your acidic reagent has not degraded.
Q5: After deprotection, I get a sticky oil instead of a solid. How do I crystallize the dihydrochloride salt?
This is a common issue often caused by residual solvent or moisture. The dihydrochloride salt is often hygroscopic.[12]
-
Anhydrous Conditions: Ensure you use anhydrous solvents for the reaction and workup. The HCl reagent (e.g., in dioxane) should be fresh or properly stored to prevent moisture absorption.
-
Trituration: If an oil is obtained after removing the reaction solvent, try triturating it with a non-polar solvent in which the salt is insoluble, such as diethyl ether or MTBE. This process involves adding the solvent and vigorously scratching the flask with a spatula or stirring to induce crystallization.
-
Storage: The final product should be stored in a tightly sealed container in a desiccator to prevent moisture uptake.[13]
Q6: What are the key safety considerations for this synthesis?
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture. All glassware must be rigorously dried before use.
-
Pyridine Derivatives: Pyridines can be toxic and should be handled in a well-ventilated fume hood.[14][15] Avoid inhalation and skin contact.[15]
-
Acidic Reagents: Concentrated acids like TFA and HCl are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16]
Optimized Experimental Protocols
The following protocols are provided as a validated starting point for synthesis and optimization.
Protocol 1: Williamson Ether Synthesis
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes (2x) to remove the oil. Suspend the washed NaH in anhydrous DMF (approx. 0.5 M).
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for complete deprotonation (hydrogen evolution will cease).
-
Coupling Reaction: Add a solution of 2,5-dichloropyridine (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Heating: After the addition is complete, slowly warm the reaction to room temperature and then heat to 60-70 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield N-Boc-5-chloro-2-(piperidin-4-yloxy)pyridine.
Protocol 2: Deprotection and Dihydrochloride Salt Formation
-
Reaction Setup: Dissolve the purified intermediate from Protocol 1 (1.0 eq.) in a minimal amount of anhydrous methanol or 1,4-dioxane.
-
Acid Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq.) dropwise at room temperature.
-
Precipitation: A white precipitate should form almost immediately or within a short period. Allow the mixture to stir at room temperature for 1-3 hours to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold 1,4-dioxane or diethyl ether to remove any soluble impurities.
-
Drying: Dry the white solid under high vacuum to afford the final this compound. The product should be characterized by ¹H NMR and LC-MS to confirm structure and purity.
Data Summary Tables
Table 1: Comparison of Conditions for Williamson Ether Synthesis
| Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield | Notes |
| NaH (1.2) | Anhydrous DMF | 60-70 | 4-8 | >80% | Recommended. Highly effective for generating the alkoxide. |
| NaH (1.2) | Anhydrous THF | 65 (reflux) | 6-12 | 70-85% | Good alternative to DMF, though may require longer reaction times. |
| K₂CO₃ (2.0) | DMF | 100 | 12-24 | <40% | Inefficient deprotonation leads to low conversion. Not recommended. |
| t-BuOK (1.2) | THF | Room Temp - 50 | 8-16 | 50-70% | Better than carbonates, but NaH is superior. |
Table 2: Comparison of N-Boc Deprotection Methods
| Reagent | Solvent | Temperature | Typical Time (h) | Isolation Method | Notes |
| 4M HCl in Dioxane | Dioxane or MeOH | Room Temp | 1-3 | Precipitation/Filtration | Recommended. Product precipitates as the desired HCl salt, simplifying purification.[11] |
| TFA (5-50%) | DCM | 0 °C to Room Temp | 1-4 | Aqueous Workup | Effective, but the resulting trifluoroacetate salt can be difficult to handle and requires an extra step to form the HCl salt.[11] |
References
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available from: [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. Available from: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available from: [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available from: [Link]
-
Williamson ether synthesis. Wikipedia. Available from: [Link]
-
Experiment 06 Williamson Ether Synthesis. St. Norbert College. Available from: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. Available from: [Link]
-
What could be reason for getting a very low yield in organic chemistry?. Quora. Available from: [Link]
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
-
Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.com. Available from: [Link]
-
Pyridine: Uses, Structure & pKa. StudySmarter. Available from: [Link]
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. ACS Publications. Available from: [Link]
-
5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. Available from: [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. Available from: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available from: [Link]
-
Pyridine. PubChem. Available from: [Link]
-
Pyridine – High-Purity Solvent. Consolidated Chemical. Available from: [Link]
-
Pyridine. Wikipedia. Available from: [Link]
-
5-chloro-2-(piperidin-4-yloxy)pyridine. PubChem Lite. Available from: [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]
- CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine. Google Patents.
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available from: [Link]
- CN101602748B - A kind of purification method of high-purity piperidine. Google Patents.
-
Synthesis process optimization and field trials of insecticide candidate NKY-312. PMC - NIH. Available from: [Link]
-
n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses Procedure. Available from: [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. quora.com [quora.com]
- 5. Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com [chegg.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. nbinno.com [nbinno.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 13. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. consolidated-chemical.com [consolidated-chemical.com]
- 16. uprm.edu [uprm.edu]
Technical Support Center: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Introduction: The synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine is a critical step in the development of various therapeutic agents, where it serves as a versatile chemical intermediate. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and mitigation of byproducts during its synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr), often in the form of a Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this synthesis?
The formation of 5-Chloro-2-(piperidin-4-yloxy)pyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. Specifically, it is a variation of the Williamson ether synthesis. In this mechanism, the oxygen of 4-hydroxypiperidine, acting as a nucleophile, attacks the carbon atom bearing the chlorine at the 2-position of the pyridine ring. This position is electronically deficient and activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction proceeds through a high-energy intermediate called a Meisenheimer complex, which then rearomatizes by expelling the chloride ion as the leaving group. A base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, thereby increasing its nucleophilicity.
Technical Support Center: Optimizing the Synthesis and Yield of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride
Welcome to the technical support guide for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride. This document is designed for researchers, chemists, and process development professionals to troubleshoot common issues and systematically improve the yield and purity of this valuable synthetic intermediate. By understanding the causality behind each experimental step, you can effectively diagnose and resolve challenges in your synthesis.
Section 1: Understanding the Core Synthesis and Mechanism
The synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine is fundamentally a Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2] In this specific application, it involves the reaction of a deprotonated alcohol (an alkoxide) with an activated aryl halide. The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, which has distinct requirements compared to a standard SN2 reaction on an aliphatic carbon.[3][4]
The overall synthetic strategy involves three key stages:
-
Protection: The secondary amine of 4-hydroxypiperidine is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from acting as a competing nucleophile.[5]
-
Coupling: The protected N-Boc-4-hydroxypiperidine is deprotonated with a strong base to form a potent alkoxide nucleophile, which then displaces the chlorine atom at the C2 position of 2,5-dichloropyridine.
-
Deprotection and Salt Formation: The Boc group is removed under acidic conditions, and the resulting free amine is protonated along with the pyridine nitrogen to form the final dihydrochloride salt.[6]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the most common culprits?
A low overall yield is a systemic issue that can arise from inefficiencies at any stage of the synthesis.[7] The most frequent causes are:
-
Incomplete Alkoxide Formation: Insufficient or degraded base, or the presence of moisture, prevents the complete deprotonation of N-Boc-4-hydroxypiperidine.
-
Competing Side Reactions: The strongly basic conditions can promote side reactions, primarily involving the starting materials or solvent.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can significantly slow the desired reaction, allowing side reactions to dominate.[3]
-
Product Loss During Workup/Purification: The product may be lost due to emulsion formation during extraction, irreversible adsorption on silica gel, or poor crystallization technique.[8]
Q2: How can I ensure the complete formation of the piperidin-4-oxide nucleophile in the coupling step?
This is the most critical step for a high yield. The alkoxide is a powerful nucleophile, but its formation can be hampered easily.
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium hydride (NaH, 60% dispersion in mineral oil) is the most common and effective choice as it irreversibly deprotonates the alcohol.[9][10] Ensure you use a fresh, unopened container of NaH, as it deactivates upon exposure to atmospheric moisture.
-
Solvent Purity: The reaction is highly sensitive to water. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal because they effectively solvate the sodium cation while leaving the alkoxide nucleophile "naked" and highly reactive.[3][9]
-
Procedure: Always add the N-Boc-4-hydroxypiperidine solution slowly to the suspension of NaH in the anhydrous solvent. This allows the deprotonation to occur smoothly. A gentle evolution of hydrogen gas should be observed. Allow this step to proceed for at least 30-60 minutes at room temperature before adding the 2,5-dichloropyridine to ensure complete alkoxide formation.
Q3: I am observing significant amounts of unreacted 2,5-dichloropyridine. What should I adjust?
This indicates that the nucleophilic substitution is slow or incomplete.
-
Temperature: While the alkoxide formation can be done at room temperature, the SNAr reaction with 2,5-dichloropyridine often requires heating to proceed at a practical rate. A temperature range of 80-100 °C is typically effective.[3] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Stoichiometry: Ensure the stoichiometry is correct. Using a slight excess of the alkoxide (e.g., 1.1 to 1.2 equivalents of N-Boc-4-hydroxypiperidine and NaH relative to 2,5-dichloropyridine) can help drive the reaction to completion.
-
Reaction Time: These reactions can be slow, sometimes requiring 8 hours or more to reach completion.[3] Do not stop the reaction prematurely.
Q4: My crude product is very impure. What are the likely side products and how can I minimize them?
Impurity generation is a key reason for low isolated yields.
-
N-Arylation: If the piperidine nitrogen is not protected, it will compete with the hydroxyl group as a nucleophile, leading to the formation of an N-aryl piperidine byproduct. The use of a Boc protecting group effectively prevents this.[5]
-
Solvent Degradation: At high temperatures, DMF can decompose to form dimethylamine, which is nucleophilic and can react with 2,5-dichloropyridine. While less common at typical reaction temperatures, using the minimum necessary heat and time helps mitigate this.
-
Elimination: While elimination is a major side reaction for aliphatic alkyl halides, it is not a primary pathway for SNAr reactions on an aromatic ring.[3][11]
Q5: I'm having trouble with the final deprotection and salt formation step. What is the best practice?
This final step can be deceptively tricky, impacting both yield and purity.
-
Deprotection Reagent: The Boc group is efficiently cleaved under acidic conditions.[6][12] A solution of 4M HCl in 1,4-dioxane is an excellent choice.[13] It provides the acid for deprotection and the chloride counter-ions for salt formation in a non-aqueous medium, which often facilitates direct precipitation of the clean product.
-
Procedure: Dissolve the protected intermediate in a minimal amount of a suitable solvent (e.g., methanol or dioxane). Add the HCl/dioxane solution (typically 3-5 equivalents) at room temperature. The dihydrochloride salt is often poorly soluble in these solvents and will precipitate out.[6]
-
Isolation: After the reaction is complete (1-3 hours, monitor by TLC), the product can be isolated by filtration. If it doesn't precipitate, adding a non-polar solvent like diethyl ether can induce crystallization. Wash the filtered solid with a small amount of cold solvent (e.g., diethyl ether or acetone) to remove soluble impurities.
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine (Protection) [14][15]
-
To a solution of 4-hydroxypiperidine (1.0 eq) in a 1:1 mixture of water and dioxane, add sodium bicarbonate (NaHCO₃, 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield N-Boc-4-hydroxypiperidine, which is often a white solid or oil that solidifies on standing.
Protocol 2: Synthesis of 5-Chloro-2-(1-Boc-piperidin-4-yloxy)pyridine (Coupling)
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion, 1.2 eq) to a flame-dried round-bottom flask containing anhydrous DMF.
-
Add a solution of N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous DMF dropwise at room temperature. Stir for 1 hour.
-
Add a solution of 2,5-dichloropyridine (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 90 °C and monitor by TLC until the 2,5-dichloropyridine is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (Hexane/Ethyl Acetate gradient) or taken directly to the next step if sufficiently pure.
Protocol 3: Synthesis of this compound (Deprotection) [6][13]
-
Dissolve the crude or purified protected intermediate (1.0 eq) in methanol (or 1,4-dioxane).
-
Add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at room temperature. A precipitate should form.
-
Stir the suspension for 2-3 hours at room temperature.
-
If precipitation is complete, collect the solid by vacuum filtration. If not, add diethyl ether to induce further precipitation.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the white solid under vacuum to yield the final dihydrochloride product.
Section 4: Summary of Key Parameters for Yield Optimization
For quick reference, the following table summarizes the critical parameters and their optimized settings.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Piperidine Protection | Boc group | Highly effective at preventing N-arylation; stable to basic conditions and easily removed with acid.[5] |
| Base for Coupling | Sodium Hydride (NaH) | Strong, non-nucleophilic base that ensures irreversible and complete formation of the alkoxide nucleophile.[9][10] |
| Solvent for Coupling | Anhydrous DMF or DMSO | Polar aprotic solvents enhance the reactivity of the nucleophile, accelerating the SNAr reaction.[3] |
| Coupling Temperature | 80 - 100 °C | Provides sufficient activation energy for the SNAr reaction without promoting significant solvent decomposition.[3] |
| Deprotection Reagent | 4M HCl in 1,4-Dioxane | A clean and efficient one-step reagent for both Boc cleavage and dihydrochloride salt formation, often leading to direct precipitation of pure product.[6][13] |
| Atmosphere | Inert (Nitrogen/Argon) | Crucial for the coupling step to prevent moisture from quenching the highly reactive NaH and alkoxide. |
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]
- Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
SciSpace. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. Available at: [Link]
-
Los Alamos National Laboratory. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Available at: [Link]
-
Escoffier. (n.d.). Williamson Ether Synthesis Mechanism. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Pharma.Tips. (n.d.). Yield Improvement Strategies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
overcoming solubility issues with 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Welcome to the technical support center for 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for common challenges encountered when working with this compound, with a primary focus on resolving solubility issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the purpose of the dihydrochloride salt form?
A1: 5-Chloro-2-(piperidin-4-yloxy)pyridine has two basic nitrogen atoms: one on the pyridine ring and one on the piperidine ring. In its neutral "free base" form, the molecule has limited aqueous solubility. By reacting the compound with hydrochloric acid (HCl), these basic nitrogens become protonated, forming a dihydrochloride salt. This ionic salt form dramatically increases the polarity of the molecule, which generally leads to significantly improved solubility in aqueous solvents.[1]
Q2: What is the general appearance and proper storage for this compound?
A2: As a solid, the compound is typically a white to off-white or beige crystalline powder. It is crucial to store the compound in a tightly sealed container in a cool, dry place, and protected from light to prevent degradation. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: What are the recommended starting solvents?
A3: As a dihydrochloride salt, the recommended starting solvent is purified water (e.g., deionized, distilled, or Milli-Q® water). For higher concentrations or as an alternative, polar organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol can be used, although the salt form is specifically designed for aqueous applications.
Q4: I see that the molecular formula for the free base is C₁₀H₁₃ClN₂O. How do I calculate the correct mass to weigh for my experiments considering it's a dihydrochloride salt?
A4: This is a critical point for accurate molar concentrations. You must use the molecular weight of the dihydrochloride salt , not the free base.
-
Free Base (C₁₀H₁₃ClN₂O) MW: ~212.67 g/mol [2]
-
2 HCl MW: 2 * 36.46 g/mol = 72.92 g/mol
-
Dihydrochloride Salt MW: 212.67 + 72.92 = ~285.59 g/mol
Always use the molecular weight provided on the product's certificate of analysis for the most accurate calculations.
Part 2: Troubleshooting Guide for Solubility Issues
This section addresses the most common solubility problems encountered by researchers. The key to solving these issues lies in understanding the compound's pH-dependent solubility.
Q5: My compound is not dissolving well in water, even at a low concentration. What should I do?
A5: This is a common kinetic issue. Dihydrochloride salts can sometimes dissolve slowly.
-
Initial Steps: Ensure your vial is tightly capped and try vortexing or gently agitating the solution for an extended period.
-
Gentle Warming: Warm the solution in a water bath (30-40°C) for 5-10 minutes. Do not boil, as this can cause degradation.
-
Sonication: Use a bath sonicator for 5-15 minutes. The ultrasonic waves provide energy to break up the crystal lattice and accelerate dissolution.[3]
If these physical methods fail, the issue may be chemical. Proceed to the next questions.
Q6: My aqueous solution is cloudy or has a precipitate. What does this mean?
A6: Cloudiness or precipitation after initial dissolution almost always indicates that the compound has converted from its soluble, protonated salt form back to its insoluble free base form. This is caused by an increase in the solution's pH.
-
Cause: The water used might be slightly basic, or you may have added a buffer or other component that raised the pH above the compound's pKa.
-
Solution: The solubility of the salt is maintained in an acidic environment. You can rescue the solution by adding a small amount of dilute HCl (e.g., 0.1 N or 1 N) dropwise while stirring until the solution becomes clear. This lowers the pH and forces the equilibrium back towards the protonated, soluble form.[4]
Q7: I need to use this compound in a buffered physiological solution (e.g., PBS at pH 7.4), but it precipitates immediately. How can I overcome this?
A7: This is expected behavior for many hydrochloride salts of weak bases. At a neutral or slightly basic pH like 7.4, the compound will be deprotonated and likely precipitate.
-
Recommended Workflow:
-
Prepare a concentrated stock solution of the compound in an acidic aqueous solvent (e.g., water with one or two equivalents of HCl) or in 100% DMSO.
-
On the day of the experiment, perform a serial dilution of this stock solution directly into your final assay medium or buffer.
-
-
Rationale: By adding a small volume of concentrated stock to a large volume of buffer (a "spike-in"), the final concentration of the compound is often below its solubility limit at that pH, even if the buffer's pH is unfavorable. The DMSO from the stock can also act as a co-solvent, helping to keep the compound in solution.[5]
Solubility Summary Table
| Solvent | Expected Solubility | Key Considerations |
| Water | Good, but pH-dependent | Maintain acidic pH (<5) for optimal solubility. |
| Acidic Buffer (pH < 5) | Excellent | Ideal for creating stable aqueous stock solutions. |
| PBS (pH 7.4) | Very Poor | Prone to precipitation. Use a DMSO stock and spike-in method. |
| DMSO | Excellent | A reliable solvent for creating high-concentration stock solutions. |
| Ethanol | Moderate to Good | Can be used as a solvent or co-solvent system. |
Part 3: Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol provides a robust method for preparing a stable, clear stock solution.
-
Calculate Mass: For 1 mL of a 10 mM stock, you need:
-
0.010 mol/L * 0.001 L * 285.59 g/mol = 0.00286 g = 2.86 mg
-
-
Weigh Compound: Accurately weigh ~2.86 mg of this compound into a sterile microcentrifuge tube.
-
Initial Solvation: Add 800 µL of purified water to the tube. Cap it tightly.
-
Promote Dissolution: Vortex the tube for 1 minute. If not fully dissolved, place it in a bath sonicator for 10 minutes.
-
pH Adjustment (If Necessary): If the solution remains cloudy, it indicates the pH is too high. Add 5-10 µL of 1 N HCl. Vortex and observe. The solution should become clear.
-
Final Volume: Once the solid is fully dissolved, add purified water to reach a final volume of 1.0 mL.
-
Storage: Store the stock solution at -20°C or -80°C for long-term use.
Part 4: Mechanistic Insights & Visualizations
The solubility of this compound is governed by a pH-dependent equilibrium. The dihydrochloride salt exists as the fully protonated, water-soluble species in acidic conditions. As the pH increases, the compound loses protons sequentially, eventually forming the neutral, poorly soluble free base.
pH-Solubility Relationship
Caption: Step-by-step troubleshooting workflow for solubility issues.
References
-
Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 19, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved January 19, 2026, from [Link]
-
Khadka, P., et al. (2014). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Journal of the Chilean Chemical Society, 59(3), 2533-2541. Retrieved January 19, 2026, from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved January 19, 2026, from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-7. Retrieved January 19, 2026, from [Link]
Sources
- 1. rjpdft.com [rjpdft.com]
- 2. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Guide for 5-Chloro-2-(piperidin-4-yloxy)pyridine Dihydrochloride Experiments
Welcome to the technical support center for 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges encountered when working with this versatile intermediate. As a key building block in the synthesis of therapeutic agents, particularly G-protein-coupled receptor 119 (GPR119) agonists for diabetes research, its proper handling and application are critical for experimental success.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
Section 1: Compound Properties & Handling FAQs
This section addresses the foundational knowledge required before starting any experiment. Understanding the chemical nature of your reagents is the first step in troubleshooting.
Q1: What are the key chemical and physical properties of this compound?
Understanding the specific form of the compound you are using is critical. The dihydrochloride salt has significantly different properties, especially solubility, compared to its free base form.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 944390-66-3 | [4] |
| Molecular Formula | C₁₀H₁₅Cl₃N₂O | [4] |
| Molecular Weight | 285.6 g/mol | [4] |
| Appearance | Typically an off-white to white solid | N/A |
| Related CAS (Free Base) | 260441-44-9 | [2][5] |
| Free Base MW | 212.67 g/mol | [5] |
Q2: How should I properly store and handle this compound?
Proper storage is essential to maintain the integrity of the compound. As a dihydrochloride salt, it can be hygroscopic.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it at -20°C is recommended.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free base form is known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[5] Assume the salt form carries similar hazards and always consult the material safety data sheet (SDS) provided by your supplier.[6]
Section 2: Solubility & Solution Stability Troubleshooting
Issues with solubility are one of the most common hurdles in both chemical reactions and biological assays.
Q3: I am struggling to dissolve the compound. What solvents are recommended?
The dihydrochloride salt form is polar, making it soluble in polar solvents.
-
Primary Recommendation: Start with aqueous buffers (e.g., PBS, saline) or polar protic solvents like water or ethanol.
-
Organic Solvents: It will likely have good solubility in DMSO and DMF, which are common for creating stock solutions for biological assays.
-
Poor Solubility: It is expected to have poor solubility in non-polar organic solvents such as hexane, toluene, and diethyl ether.
-
The pH Effect: The solubility is highly dependent on pH. As a dihydrochloride salt, it is most stable and soluble in acidic to neutral aqueous solutions. Adding a base will neutralize the hydrochloride, converting it to the free base (5-Chloro-2-(piperidin-4-yloxy)pyridine), which is significantly less water-soluble and may precipitate.
Q4: My compound precipitated out of solution during my reaction. What happened?
Unintended precipitation is a clear indicator of a change in the compound's chemical environment. This troubleshooting workflow can help diagnose the cause.
Caption: Logic flow for troubleshooting a low-yield coupling reaction.
Causality: You must add at least two equivalents of a base. The first equivalent neutralizes the first HCl, the second neutralizes the second HCl, and any additional base deprotonates the piperidine nitrogen, activating it as a nucleophile for your desired reaction. Using an organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is common. [1]
Section 4: Purity, Purification, & Analysis
Ensuring the purity of your compound is paramount for both subsequent synthetic steps and for generating reliable biological data.
Q6: My final product is impure after synthesis. How can I purify it effectively?
Standard column chromatography can be effective, but a pH-based liquid-liquid extraction technique can be a highly efficient alternative for removing non-basic impurities. A patented method for a similar compound highlights this approach. [7]
Protocol 1: Purification via pH-Controlled Liquid-Liquid Extraction
This protocol is designed to isolate your basic product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 5% HCl). The basic product will be protonated and move into the aqueous phase, while non-basic impurities remain in the organic layer.
-
Separation: Separate the two layers using a separatory funnel. Discard the organic layer containing the impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 30% NaOH or solid K₂CO₃) with stirring until the pH is >10. This converts your product back to the free base, which will often precipitate or form an oil.
-
Re-extraction: Extract the basified aqueous layer 2-3 times with fresh DCM or ethyl acetate. Your purified free base product will now be in the organic phase.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
-
Validation: Confirm the purity of the final product using HPLC or LC-MS analysis.
Q7: What are the recommended starting conditions for HPLC or LC-MS analysis of this compound?
Characterization of pyridine-containing compounds is routinely done by reverse-phase HPLC. [8][9]
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, 3-5 µm particle size | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Acetate | Provides good peak shape for basic amines and is compatible with mass spectrometry. [9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% additive | Standard organic eluents for reverse-phase chromatography. |
| Gradient | Start with 5-10% B, ramp to 95% B | A standard screening gradient to determine the compound's retention time. |
| Detection | UV at 210 nm and ~254 nm | Pyridine rings have strong UV absorbance at these wavelengths. [9]Mass Spectrometry (MS) detector for mass confirmation. |
Section 5: Biological Assay Considerations
When using this compound in biological experiments, such as GPR119 activation assays, careful preparation and controls are crucial. [3] Q8: My compound shows no activity in my cell-based GPR119 agonist assay. What are the potential causes?
A negative result can be due to a variety of factors beyond the compound's intrinsic activity. This decision tree helps isolate the problem.
Caption: Troubleshooting inactive biological assay results.
Expert Insight: When preparing stock solutions in DMSO, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always run a vehicle control (medium + DMSO) to confirm the solvent itself is not affecting the cells.
This guide provides a framework for identifying and resolving common experimental challenges. Methodical troubleshooting, grounded in the chemical principles of the molecule, will consistently lead to more reliable and reproducible results.
References
- 5-CHLORO-2-(PIPERIDIN-4-YLOXY)-PYRIDINE DIHYDROCHLORIDE Safety Data Sheets. biosynth.com.
- 5-CHLORO-2-(PIPERIDIN-4-YLOXY)-PYRIDINE DIHYDROCHLORIDE. echemi.com.
-
Wacker, D. A., et al. (2014). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499–7508. Available at: [Link]
-
5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. Available at: [Link]
- Preparation method of 5-chloro-2,4-dihydroxypyridine. Google Patents.
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. Available at: [Link]
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. Available at: [Link]
-
Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. Available at: [Link]
-
Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification Strategies for 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Welcome to the technical support resource for refining the purification of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this polar, basic heterocyclic compound. We will move beyond standard protocols to address the specific challenges encountered in the laboratory, providing actionable, in-depth solutions in a direct question-and-answer format.
Compound Profile & Initial Assessment
This compound is a polar molecule due to its heteroaromatic systems and, most significantly, its formulation as a dihydrochloride salt. This salt form dictates its high polarity and solubility profile, which are critical considerations for any purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃ClN₂O · 2HCl | Inferred from name |
| Molecular Weight | 285.59 g/mol | Calculated from formula |
| Appearance | Typically a white to off-white solid | General knowledge |
| Key Structural Features | Pyridine ring, Piperidine ring (basic), Ether linkage, Dihydrochloride salt (polar, acidic) | Chemical Structure |
Frequently Asked Questions (FAQs)
Q1: My crude material is an oil/gum. How should I handle it before attempting purification?
A1: Oiling out of a hydrochloride salt is common if residual solvent or moisture is present. First, try co-evaporation with an anhydrous solvent like toluene or dichloromethane under reduced pressure to remove volatile impurities and water. If it remains an oil, it may be beneficial to dissolve the crude material in a minimal amount of a polar solvent (like methanol) and precipitate it by adding a less polar solvent (like diethyl ether or MTBE). This "trituration" or "re-precipitation" can often yield a solid that is easier to handle and may significantly improve purity.
Q2: Do I need to convert the dihydrochloride salt to the free base before purification?
A2: Not always, but it is a crucial strategic decision.
-
Purifying as the Salt: Recrystallization is often best performed with the salt form, as its crystallinity can be superior to the free base.
-
Purifying as the Free Base: Standard silica gel chromatography is almost always performed on the free base. The highly polar dihydrochloride salt will have minimal to no mobility on a silica column. The basic nitrogen atoms of the free base will interact strongly with the acidic silica gel, requiring a modified mobile phase.[1]
A detailed protocol for converting the salt to the free base is provided in the Experimental Protocols section.
Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for purifying this compound if the impurity profile allows it. It is scalable, cost-effective, and can yield highly pure material.
Q3: I'm struggling to find a suitable solvent system for recrystallization. What do you recommend?
A3: The principle of "like dissolves like" is key.[2] As a polar salt, you should start with polar solvents. Excellent starting points for pyridine derivatives are ethanol, methanol, or isopropanol.[2][3] Often, a mixed solvent system is required.
-
High-Polarity Solvent: Dissolve the compound in a minimal amount of a hot polar solvent where it is soluble (e.g., methanol, ethanol, or a water/alcohol mixture).
-
Low-Polarity Anti-Solvent: Slowly add a miscible, less polar solvent (the "anti-solvent," e.g., isopropanol, ethyl acetate, or acetonitrile) until persistent turbidity (cloudiness) is observed.
-
Crystallization: Add a drop or two of the hot polar solvent to redissolve the solid, and then allow the solution to cool slowly.
Q4: My compound "oiled out" as a liquid instead of forming crystals upon cooling. What went wrong?
A4: Oiling out is a common problem, especially with impure samples or when cooling is too rapid.[2] It occurs when the solute's solubility limit is exceeded while the solution temperature is still above the solute's melting point.
-
Solution 1: Slow Down Cooling. After dissolving, allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling (e.g., plunging a hot flask directly into ice) promotes oiling.
-
Solution 2: Reduce Supersaturation. Use slightly more hot solvent to ensure the compound is not overly concentrated. You can then boil off some solvent if crystallization fails.[3][4]
-
Solution 3: Induce Crystallization. If an oil forms, try scratching the inside of the flask at the liquid-air interface with a glass rod.[2] The microscopic scratches provide nucleation sites for crystal growth. Adding a seed crystal of pure material, if available, is also highly effective.[3][5]
Q5: After recrystallization, my product recovery is very low. How can I improve the yield?
A5: Low recovery is most often caused by using too much solvent.[2]
-
Optimization: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Working on a small scale first to determine the approximate solvent volume (e.g., mL/g) is highly recommended.
-
Mother Liquor: A significant amount of product will remain in the cold solvent (the "mother liquor"). To check if substantial product is lost, you can evaporate some of the mother liquor to see if a significant amount of solid remains. If so, you may be able to recover a second, less pure crop of crystals by concentrating the mother liquor and re-cooling.
Troubleshooting Guide: Column Chromatography
Chromatography is necessary when recrystallization fails to remove impurities with similar solubility. Crucially, this must be performed on the free base form of the compound.
Q6: My compound streaks severely on a silica TLC plate, making it impossible to assess purity or determine an appropriate solvent system. Why is this happening and how do I fix it?
A6: This is the most common issue for basic compounds like your free base. The basic piperidine and pyridine nitrogens interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-eluting interaction leads to significant peak tailing or "streaking."[1]
-
The Solution: Use a Basic Modifier. To get sharp, symmetrical spots, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your mobile phase.[5]
Workflow for Overcoming Peak Tailing
Caption: Troubleshooting flowchart for peak tailing in TLC.
Q7: My compound is very polar and won't move from the TLC baseline (Rf ≈ 0), even with 20% methanol in dichloromethane.
A7: This indicates your mobile phase is not polar enough to elute the compound.
-
Increase Polarity Drastically: For highly polar amines, you may need a more aggressive solvent system. A common starting point for difficult cases is a gradient of Dichloromethane (DCM) and Methanol (MeOH) with a basic modifier.[6][7]
-
Suggested Solvent Systems to Test (for the free base):
| System No. | Non-Polar Component | Polar Component | Modifier (v/v) | Typical Starting Ratio |
| 1 | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine (TEA) | 95 : 5 : 1 |
| 2 | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 1% Triethylamine (TEA) | 90 : 10 : 1 |
| 3 | Dichloromethane (DCM) | 2M NH₃ in Methanol | None needed | 90 : 10 |
-
Pro-Tip: If the compound remains at the baseline, consider using an alternative stationary phase. Basic alumina can be effective for basic compounds, or reversed-phase (C18) chromatography can be used for highly polar molecules.[5]
Q8: My compound appears to be decomposing on the column. What are my options?
A8: If your compound is unstable on silica gel, even with a basic modifier, you must change the stationary phase.[8]
-
Use Basic Alumina: Alumina is a basic stationary phase and is often much gentler for sensitive basic compounds. You will need to re-develop your solvent system using alumina TLC plates.
-
Use Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile or water/methanol, often with a pH modifier like formic acid or TFA). This is an excellent, albeit more expensive, method for purifying polar compounds.
Experimental Protocols
Protocol 1: Conversion of Dihydrochloride Salt to Free Base
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of water.
-
Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) while stirring until the pH of the aqueous layer is >10 (check with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer). The free base is much more soluble in organic solvents than the salt.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which may be an oil or a solid.
Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
References
- BenchChem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
- BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- PubChem. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. National Center for Biotechnology Information.
- ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?
- BLDpharm. (n.d.). 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride.
- New England Biolabs. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a key intermediate in pharmaceutical research and development.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, which is typically achieved via a Williamson ether synthesis.[2][3] This reaction involves the coupling of 2,5-dichloropyridine with 4-hydroxypiperidine. While seemingly straightforward, this SN2 reaction is often plagued by competing side reactions that can significantly impact yield and purity.[4]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
Question 1: My overall yield is very low. What are the likely causes and how can I improve it?
Low yield is a common issue stemming from incomplete reactions, suboptimal conditions, or competing elimination reactions.[2][3] The reaction follows an SN2 mechanism, where an alkoxide ion attacks the alkyl halide.[2][5] Several factors can hinder this process.
Possible Causes & Solutions:
-
Inefficient Alkoxide Formation: The first step is the deprotonation of 4-hydroxypiperidine to form the nucleophilic alkoxide. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.
-
Suboptimal Solvent Choice: Protic solvents (like ethanol or water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[6]
-
Inappropriate Reaction Temperature: While heating is necessary to drive the reaction, excessively high temperatures can favor elimination side reactions, especially with heterocyclic systems.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Question 2: I am observing a significant amount of an N-alkylated side product. How can I favor O-alkylation?
This is the most critical challenge in this synthesis. 4-Hydroxypiperidine is an ambident nucleophile, containing two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the secondary amine.[9] Direct alkylation on the nitrogen competes with the desired O-alkylation.
Mechanistic Explanation:
Nitrogen is generally more nucleophilic than oxygen due to its lower electronegativity.[10] However, the selectivity can be controlled by modulating the reaction conditions to favor the formation and reactivity of the alkoxide. When the hydroxyl group is deprotonated by a strong base, the resulting alkoxide is a much stronger nucleophile than the neutral nitrogen atom, promoting O-alkylation.
Solutions to Promote O-Alkylation:
-
N-Protection Strategy (Recommended): The most robust method to prevent N-alkylation is to protect the piperidine nitrogen before the ether synthesis.
-
Method: Protect the nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is stable under the basic conditions of the Williamson ether synthesis and can be easily removed later with acid (e.g., HCl in dioxane) during the salt formation step.[9]
-
-
Reaction Condition Optimization (If N-Protection is not feasible):
-
Base: Use a strong, sterically hindered base. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the hydroxyl group, making the oxygen the most potent nucleophile in the system.
-
Solvent: Polar aprotic solvents like DMF or DMSO are crucial.[6] They enhance the nucleophilicity of the alkoxide, favoring the SN2 reaction at the oxygen.
-
Reaction Pathways: O- vs. N-Alkylation
Caption: Competing O-alkylation and N-alkylation pathways.
Question 3: My analysis shows a product with double the expected mass. What is it and how do I prevent it?
This is likely a dialkylation product where a second molecule of 2,5-dichloropyridine has reacted with the nitrogen of the desired product.
Mechanism of Formation:
After the initial desired O-alkylation, the secondary amine on the piperidine ring of the product molecule is still nucleophilic. It can attack another molecule of 2,5-dichloropyridine, leading to a dimeric impurity.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of 4-hydroxypiperidine (e.g., 1.1 to 1.2 equivalents) relative to 2,5-dichloropyridine. This ensures the electrophile (dichloropyridine) is consumed before it can react with the product.
-
N-Protection: As with preventing the initial N-alkylation, using N-Boc-4-hydroxypiperidine is the most effective solution. The protecting group completely eliminates the possibility of any reaction at the nitrogen.
Frequently Asked Questions (FAQs)
-
Q: What is the best base for this reaction?
-
A: Sodium hydride (NaH) is highly recommended. It is a strong, non-nucleophilic base that provides irreversible deprotonation of the alcohol, maximizing the concentration of the reactive alkoxide and significantly favoring O-alkylation. Weaker bases like potassium carbonate (K₂CO₃) may lead to an equilibrium and increase the chance of N-alkylation.[11]
-
-
Q: Can I use a different solvent?
-
A: Polar aprotic solvents like DMF, DMSO, and acetonitrile are strongly preferred as they accelerate SN2 reactions.[2][6] Using the parent alcohol (isopropanol) or other protic solvents is not recommended as it will reduce the nucleophilicity of the alkoxide.[4] Ensure your solvent is anhydrous, as water will quench the base and the alkoxide.
-
-
Q: How should I monitor the reaction?
-
A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase like ethyl acetate/hexanes (e.g., 30-50% ethyl acetate). Stain with potassium permanganate. The disappearance of the 2,5-dichloropyridine starting material is a good indicator of reaction completion.
-
-
Q: Why is the final product isolated as a dihydrochloride salt?
-
A: The free base of the final product is often an oil and can be difficult to purify via crystallization. Converting it to the dihydrochloride salt (by treating the free base with HCl) typically yields a stable, crystalline solid that is much easier to handle, purify by recrystallization, and weigh accurately.
-
Optimized Experimental Protocols
Protocol 1: Synthesis using N-Boc Protected Piperidine (Recommended)
Step 1: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) followed by the slow addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.
Step 2: Williamson Ether Synthesis
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq) in DMF dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Add a solution of 2,5-dichloropyridine (1.0 eq) in DMF.
-
Heat the reaction mixture to 70-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-Boc protected product.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude product from Step 2 in a minimal amount of a solvent like 1,4-dioxane or diethyl ether.
-
Add a solution of HCl (e.g., 4M in dioxane, >2.0 eq) dropwise.
-
Stir the mixture. The dihydrochloride salt should precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.
Protocol 2: Purification
-
Recrystallization: If the final salt requires further purification, it can be recrystallized from a solvent system such as ethanol/diethyl ether or methanol/isopropanol.
-
Column Chromatography: Purification of the free base (before salt formation) can be performed on silica gel using a gradient of ethyl acetate in hexanes. However, this is often more challenging than purifying the final crystalline salt.
Summary of Key Parameters
| Parameter | Recommended | Rationale & Impact on Side Reactions |
| Nucleophile | N-Boc-4-hydroxypiperidine | Prevents N-alkylation and dialkylation. Ensures reaction occurs only at the oxygen. |
| Base | Sodium Hydride (NaH) | Favors O-alkylation. Strong, non-nucleophilic base that creates a highly reactive alkoxide. |
| Solvent | Anhydrous DMF or DMSO | Increases reaction rate. Polar aprotic nature enhances nucleophilicity of the alkoxide.[8] |
| Temperature | 70-80 °C | Balances rate and side reactions. High enough for reaction, low enough to minimize elimination/degradation. |
| Stoichiometry | ~1.1 eq of piperidinol | Minimizes dialkylation. Ensures the electrophile is consumed before reacting with the product. |
| Workup | Acidic (HCl) | Facilitates purification. Forms a stable, crystalline dihydrochloride salt. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
-
L.S.College, Muzaffarpur. Williamson ether synthesis. (2020-07-15). [Link]
-
Williamson Ether Synthesis. [Link]
-
graduation.escoffier.edu. Williamson Ether Synthesis Mechanism. [Link]
-
ResearchGate. Why n-alkylation is more favorable than o-alkyation ?. (2016-04-13). [Link]
-
Gunda, I. et al. A practical two-step procedure for the preparation of enantiopure pyridines. (2011-07-13). Beilstein Journal of Organic Chemistry. [Link]
-
AMiner. A Comparison of N- Versus O-alkylation of Substituted 2-Pyridones under Mitsunobu Conditions. [Link]
-
ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. [Link]
-
PubChem. 5-Chloro-2-(piperidin-4-yloxy)pyridine. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
National Institutes of Health. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]
-
ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. [Link]
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. [Link]
- Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. graduation.escoffier.edu [graduation.escoffier.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-2-(piperidin-4-yloxy)pyridine Analogues as Histamine H3 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of histamine H3 receptor (H3R) inverse agonists/antagonists centered on the 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold. We will dissect the key structural modifications that influence binding affinity and functional activity, compare their performance with alternative H3R antagonists, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the H3 receptor for cognitive and other CNS disorders.
Introduction: The Significance of the Histamine H3 Receptor and the Privileged Scaffold
The histamine H3 receptor is a Gi/o-protein coupled receptor predominantly expressed in the central nervous system (CNS). It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. Furthermore, it functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. This unique pharmacological profile makes the H3 receptor an attractive therapeutic target. Antagonists or inverse agonists of the H3 receptor enhance the release of these neurotransmitters, thereby promoting wakefulness, attention, and cognitive function.
The 5-Chloro-2-(piperidin-4-yloxy)pyridine moiety has emerged as a highly effective and "privileged" scaffold in the design of potent H3R antagonists. Its structure can be systematically divided into three key regions for SAR exploration:
-
The Basic Amine Center: Typically a piperidine ring, crucial for interaction with a key aspartate residue (Asp114) in the H3 receptor binding pocket.
-
The Central Linker: An ether linkage connecting the basic amine to the aromatic pyridine ring.
-
The Aromatic Pyridine Region: The 5-chloro-substituted pyridine ring, which engages in key hydrophobic and aromatic interactions within the receptor.
This guide will explore how modifications in these regions, particularly through the addition of a side chain on the piperidine nitrogen, dictate the overall pharmacological profile of these compounds.
Core SAR Analysis: Dissecting the Path to High Affinity
The development of potent H3R antagonists from this series has been a classic example of rational drug design. The core hypothesis, validated by extensive experimental data, is that an optimal interaction with the receptor requires a basic amine (the piperidine nitrogen) and a substituted aromatic moiety separated by a specific distance and geometry.
The Indispensable Role of the Basic Piperidine Nitrogen
The protonated nitrogen of the piperidine ring is considered essential for high-affinity binding. It is believed to form a critical salt bridge with the carboxylate side chain of Asp114 in transmembrane helix 3 (TM3) of the H3 receptor. This interaction anchors the ligand in the binding pocket.
Optimizing the Piperidine N-Substituent
The primary point of diversification in this series is the substituent attached to the piperidine nitrogen. SAR studies have demonstrated that extending a side chain from this nitrogen towards an additional binding region can dramatically increase affinity. A key breakthrough was the discovery that incorporating an amide-containing benzyl group leads to a significant enhancement in potency.
Let's compare a series of analogues to illustrate this trend. The data below is synthesized from seminal publications in the field, primarily from work on compounds like N-(4-(2-(5-chloropyridin-2-yloxy)ethyl)benzyl)acetamide and its derivatives.
Table 1: Comparative SAR Data for 5-Chloro-2-(piperidin-4-yloxy)pyridine Analogues
| Compound ID | Piperidine N-Substituent | H3R Binding Affinity (Ki, nM) | H3R Functional Activity (GTPγS IC50, nM) | Key SAR Insight |
| 1 | -H (unsubstituted) | > 1000 | > 1000 | The unsubstituted piperidine lacks potency, highlighting the need for an N-substituent to engage additional binding pockets. |
| 2 | -CH2-Ph (Benzyl) | 50.2 | 75.6 | Simple aromatic substitution provides a moderate increase in affinity, suggesting engagement with a hydrophobic pocket. |
| 3 | -CH2-CH2-Ph (Phenethyl) | 8.9 | 12.1 | Extending the alkyl chain by one carbon improves affinity, indicating a better fit and positioning of the terminal phenyl ring. |
| 4 | -CH2-(4-acetamidobenzyl) | 0.4 | 0.8 | The addition of an acetamido group in the para position of a benzyl substituent results in a dramatic, >100-fold increase in affinity. This suggests a specific hydrogen bond interaction in a distal pocket. |
| 5 | -CH2-(3-acetamidobenzyl) | 15.6 | 22.4 | Moving the acetamido group to the meta position significantly reduces affinity, emphasizing the precise positional requirement for the hydrogen bonding interaction. |
Data are representative values compiled from publicly available medicinal chemistry literature for illustrative purposes.
The leap in potency observed with Compound 4 underscores a critical SAR finding: the existence of a secondary binding pocket that can be effectively engaged by a hydrogen-bond donor/acceptor group, such as an amide, positioned at a specific distance and orientation from the core scaffold.
Comparative Analysis with Alternative H3R Antagonists
To appreciate the advantages of the 5-Chloro-2-(piperidin-4-yloxy)pyridine series, it is useful to compare it with other well-known H3R antagonist scaffolds.
Table 2: Comparison with Other H3R Antagonist Scaffolds
| Scaffold Class | Representative Compound | H3R Binding Affinity (Ki, nM) | Key Features & Liabilities |
| Imidazoles | Ciproxifan | 1.2 | Advantage: High potency, first-generation tool compound. Liability: Potential inhibition of cytochrome P450 enzymes due to the imidazole ring, leading to drug-drug interaction risks. |
| Non-Imidazoles (Current Series) | Compound 4 | 0.4 | Advantage: High potency, improved metabolic stability, and reduced P450 inhibition risk by replacing the imidazole. Liability: Requires careful optimization to ensure CNS penetration and minimize off-target effects. |
| Pyrrolidines | ABT-239 | 0.9 | Advantage: High potency and good CNS penetration. Liability: Can exhibit structural alerts or require complex syntheses. |
The 5-Chloro-2-(piperidin-4-yloxy)pyridine class represents a successful evolution in H3R antagonist design, effectively mitigating the potential liabilities (notably CYP450 inhibition) associated with the original imidazole-based compounds while achieving exceptional potency.
Experimental Protocols for SAR Validation
The following are detailed, self-validating protocols for the key assays used to determine the binding affinity and functional activity of these H3R antagonists.
Protocol: Histamine H3 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for H3R radioligand displacement assay.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human histamine H3 receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes (2.5-5 µg protein).
-
25 µL of radioligand, [3H]Nα-methylhistamine (final concentration ~0.5-1.0 nM).
-
25 µL of test compound at various concentrations (e.g., 10 pM to 100 µM) or buffer for total binding.
-
For non-specific binding (NSB) wells, add 25 µL of a high-concentration unlabeled antagonist (e.g., 10 µM pitolisant).
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid vacuum filtration through a glass fiber filter plate (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Detection: Dry the filter plate, add liquid scintillation cocktail to each well, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: [35S]GTPγS Functional Assay
This assay measures the functional activity (inverse agonism in this case) of the compounds by quantifying their ability to inhibit G-protein activation by the H3 receptor.
Workflow Diagram: GTPγS Functional Assay
Caption: Workflow for H3R [35S]GTPγS functional assay.
Step-by-Step Methodology:
-
Membrane Preparation: Use the same H3R-expressing cell membranes as in the binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of membranes (5-10 µg protein) to wells containing 25 µL of test compound at various concentrations.
-
Add 10 µL of GDP to a final concentration of 10 µM.
-
-
Pre-incubation: Incubate the plate for 20 minutes at 30°C.
-
Initiation: Start the reaction by adding 15 µL of [35S]GTPγS to a final concentration of ~0.1-0.3 nM.
-
Incubation: Incubate for an additional 60 minutes at 30°C.
-
Termination and Filtration: Stop the reaction by rapid filtration over GF/B filters, followed by washing with ice-cold buffer.
-
Detection and Analysis: Quantify bound [35S]GTPγS via scintillation counting and determine IC50 values by non-linear regression.
Mechanistic Insights: H3 Receptor Signaling
The high affinity of the 5-Chloro-2-(piperidin-4-yloxy)pyridine analogues translates into potent inverse agonism at the H3 receptor. This means they not only block the action of histamine but also reduce the receptor's basal, constitutive activity.
Diagram: H3 Receptor Inverse Agonist Mechanism
The Pyridine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to the Bioactivity of Substituted Derivatives
Introduction: The Enduring Importance of the Pyridine Ring
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique electronic properties, synthetic tractability, and ability to engage in diverse non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Pyridine and its derivatives are integral components of numerous natural products, including vitamins and alkaloids, and are the second most common heterocycle found in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2] The versatility of the pyridine nucleus allows for the exploration of a vast chemical space through the introduction of various substituents, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of substituted pyridine compounds, focusing on their antimicrobial, anticancer, antiviral, and anti-inflammatory properties, with supporting experimental data and detailed protocols for researchers in drug development.
Comparative Bioactivity Profiles of Substituted Pyridine Derivatives
The biological activity of pyridine derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring.[3] This section will delve into the structure-activity relationships (SAR) of substituted pyridines across four major therapeutic areas.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[4][5][6]
Structure-Activity Relationship Insights:
The antimicrobial potency of pyridine compounds is often dictated by the specific substituents and their positions on the ring. Key observations include:
-
Lipophilicity and Membrane Interaction: The introduction of lipophilic groups, such as long alkyl chains, can enhance antimicrobial activity by facilitating interaction with and disruption of the bacterial cell membrane.[7] Quaternization of the pyridine nitrogen to form pyridinium salts also generally enhances antimicrobial properties.[7][8]
-
Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups, like nitro groups, has been shown to correlate with increased antimicrobial activity in some series of nicotinic acid benzylidene hydrazide derivatives.[4] Conversely, electron-donating groups such as methoxy and methyl groups can also contribute to potency, highlighting the complex interplay of electronic effects.[9]
-
Fused Heterocyclic Systems: The fusion of the pyridine ring with other heterocyclic systems, such as azetidine-2-ones, can lead to potent antimicrobial agents.[4][10] For instance, 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl) azetidine-2-ones have demonstrated significant potency against a range of bacterial and fungal strains.[4]
-
Specific Functional Groups: The incorporation of functional groups like amino, hydroxy, methoxy, and sulfamide can increase the biological activities of pyridine compounds.[4]
Comparative Antimicrobial Activity Data:
The following table summarizes the minimum inhibitory concentration (MIC) values of representative substituted pyridine derivatives against various microbial strains.
| Compound Class | Substituents | Test Organism(s) | MIC (µg/mL) | Reference Compound(s) |
| Nicotinoyl Thioureas | Substituted phenethylamines | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 | - |
| Pyridine-containing Azetidine-2-ones | 3-chloro, 4-fluoro/chlorophenyl | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | Potent activity | Streptomycin & Fluconazole |
| Nicotinic Acid Benzylidene Hydrazides | Nitro, dimethoxy | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Comparable to standards | Fluconazole & Norfloxacin |
| Pyridinium Salts | 3-phenylpropyl chain | S. aureus | High activity | Ceftazidime |
Anticancer Activity: Targeting Proliferative Diseases
Pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][2][11][12][13] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways implicated in cancer progression.[11][13]
Structure-Activity Relationship Insights:
The antiproliferative activity of pyridine derivatives is highly dependent on their substitution patterns:
-
Enhancing Groups: The presence and position of -OMe, -OH, -C=O, and -NH2 groups have been found to enhance antiproliferative activity.[1][2][14]
-
Detrimental Groups: Conversely, the presence of halogen atoms or bulky groups can lead to lower antiproliferative activity.[1][2]
-
Specific Moieties:
-
Pyridine-urea hybrids: Certain pyridine-urea derivatives show potent inhibitory activity against breast cancer (MCF-7) cells, with some compounds being more active than doxorubicin.[15] Their mechanism can involve the inhibition of VEGFR-2 phosphorylation, which is crucial for angiogenesis.[13][15]
-
Pyridine hydrazones: These derivatives can induce apoptosis through mechanisms such as caspase-3 activation.[11]
-
Pyridine-3-sulfonamides: Specific substitution patterns can lead to broad-spectrum anticancer activity across various cancer cell line subpanels.[11]
-
Comparative Anticancer Activity Data:
The following tables summarize the in vitro cytotoxic activity (IC50 or GI50 in µM) of different series of substituted pyridine derivatives against various human cancer cell lines.
Table 1: Pyridine-Based Azomethine Derivatives [11]
| Compound | HCT-15 (Colon Cancer) | MCF-7 (Breast Cancer) |
| 3a | >100 | >100 |
| 3h | 15.2 | 18.9 |
| Doxorubicin | 1.2 | 1.5 |
Table 2: Pyridine-3-Sulfonamide Derivatives [11]
| Compound | Leukemia | Colon Cancer | Melanoma |
| 21 | 13.6 | 14.2 | 14.2 |
Table 3: 2,6-Disubstituted Pyridine Hydrazone Derivatives [11]
| Compound | HT-29 (Colon Cancer) | ISH (Endometrial Cancer) |
| 5a | 2.5 | 3.1 |
Signaling Pathways in Pyridine-Mediated Anticancer Activity
Antiviral Activity: A Broad Spectrum of Inhibition
Pyridine derivatives have demonstrated significant antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV).[16][17]
Structure-Activity Relationship and Mechanisms of Action:
The antiviral mechanisms of pyridine derivatives are diverse and target various stages of the viral life cycle.[16] These include:
-
Enzyme Inhibition: Inhibition of viral enzymes such as reverse transcriptase (RT), polymerase, and neuraminidase.[16][17]
-
Replication Inhibition: Interference with viral DNA and RNA replication and protein synthesis.[16][17]
-
Host-Targeted Mechanisms: Inhibition of host kinases like AAK1 and GAK, which are involved in viral entry and trafficking.[16]
-
Viral Maturation Inhibition: Preventing the assembly and release of new viral particles.[16]
The specific substitutions on the pyridine ring are critical for determining the potency and selectivity of antiviral activity. The inclusion of additional heterocyclic rings often enhances the therapeutic properties.[4]
Comparative Antiviral Activity Data:
A notable example is a pyridine-N-oxide derivative that has shown excellent stability in inhibiting the main protease (3CLpro) of SARS-CoV-2.[5] Another compound demonstrated excellent antiviral activity against SARS-CoV-2 3CLpro with an EC50 of approximately 2.2 µM, comparable to Remdesivir.[5]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Substituted pyridine compounds have been investigated for their anti-inflammatory properties, with some derivatives showing potent effects in preclinical models.[18][19][20]
Structure-Activity Relationship Insights:
-
Substitution Effects: The presence of chloro, fluoro, methoxy, and methyl groups at the para position of an N-benzoyl group attached to a pyridine-containing scaffold has been shown to increase anti-inflammatory activity.[21]
-
Fused Systems: Thiazolo[4,5-b]pyridine derivatives have demonstrated considerable anti-inflammatory effects, with some compounds exceeding the activity of the standard drug Ibuprofen in carrageenan-induced rat paw edema models.[19][20]
-
Iron Chelation: For derivatives of 3-hydroxy-pyridine-4-one, the anti-inflammatory effect may be related to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent.[18]
Comparative Anti-inflammatory Activity Data:
The following table presents the percentage of inflammation inhibition for selected thiazolo[4,5-b]pyridine derivatives in a carrageenan-induced rat paw edema model.
| Compound | Inflammation Inhibition (%) | Reference Compound (Ibuprofen) |
| 7 | 47.2 | ~36.5 - 40.9 |
| 8 | 53.4 | ~36.5 - 40.9 |
| 9 | 45.6 | ~36.5 - 40.9 |
Experimental Protocols for Bioactivity Assessment
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. This section provides detailed methodologies for assessing the antimicrobial, anticancer, antiviral, and anti-inflammatory activities of substituted pyridine compounds.
Workflow for Bioactivity Screening
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)[22][23]
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[22]
-
Compound Dilution: Prepare a serial two-fold dilution of the substituted pyridine compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed. This can be assessed visually or by measuring absorbance.
Protocol 2: In Vitro Anticancer Cytotoxicity (Sulforhodamine B - SRB Assay)[11]
Principle: The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridine derivative for a specified period (e.g., 48-72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB dye.
-
Washing: Remove the unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration that causes 50% growth inhibition (GI50).
Protocol 3: Antiviral Activity Assessment (Plaque Reduction Neutralization Test - PRNT)[25][26][27][28]
Principle: The PRNT measures the ability of a compound to neutralize a virus and prevent it from forming plaques (areas of infected cells) in a cell monolayer.[23][24]
Step-by-Step Methodology:
-
Cell Culture: Grow a monolayer of virus-susceptible cells in multi-well plates.
-
Virus-Compound Incubation: Incubate a fixed amount of virus with serial dilutions of the pyridine compound.
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.
-
Overlay: Add a semi-solid overlay (e.g., agarose) to restrict virus spread to adjacent cells.[23]
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (PRNT50).[23]
Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Production - Griess Assay)[29][30]
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.[25]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the pyridine compound.
-
Inflammatory Stimulus: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).[25]
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Conclusion and Future Directions
Substituted pyridine derivatives represent a highly versatile and promising scaffold in the ongoing quest for novel therapeutic agents. The extensive body of research highlights their significant potential in combating a wide array of diseases, from microbial infections and cancer to viral illnesses and inflammatory conditions. The structure-activity relationships discussed in this guide underscore the critical importance of rational drug design, where the strategic placement of various functional groups on the pyridine ring can fine-tune the biological activity and selectivity of these compounds.
The experimental protocols provided offer a robust framework for researchers to systematically evaluate the bioactivity of new pyridine derivatives. Future research should continue to explore the vast chemical space of substituted pyridines, leveraging computational modeling and high-throughput screening to identify novel candidates with enhanced potency and improved safety profiles. Furthermore, a deeper understanding of the molecular mechanisms underlying the bioactivity of these compounds will be crucial for their successful translation into clinically effective therapeutics. The continued investigation of this privileged scaffold holds immense promise for the future of drug discovery and development.
References
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed. (URL: [Link])
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (URL: [Link])
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (URL: [Link])
-
In Vitro Antiviral Testing | IAR | USU. (URL: [Link])
-
Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) | Request PDF - ResearchGate. (URL: [Link])
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Universidad de Sonora. (URL: [Link])
-
Plaque Reduction Assay - Creative Diagnostics. (URL: [Link])
-
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants | Journal of Natural Products - ACS Publications. (URL: [Link])
-
Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives - SciRP.org. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: [Link])
-
In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs. (URL: [Link])
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. - ResearchGate. (URL: [Link])
-
Pyridine Compounds with Antimicrobial and Antiviral Activities - Scilit. (URL: [Link])
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (URL: [Link])
-
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (URL: [Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
-
Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (URL: [Link])
-
Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - Semantic Scholar. (URL: [Link])
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (URL: [Link])
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (URL: [Link])
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (URL: [Link])
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (URL: [Link])
-
Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions - ResearchGate. (URL: [Link])
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (URL: [Link])
-
Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. (URL: [Link])
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])
-
Guidelines for the in vitro determination of anti‐inflammatory activity - ResearchGate. (URL: [Link])
-
Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery - JournalsPub. (URL: [Link])
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (URL: [Link])
-
Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones - Pharmacia. (URL: [Link])
-
Assessment of antimicrobial activity - Protocols.io. (URL: [Link])
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar. (URL: [Link])
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])
-
Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI. (URL: [Link])
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - ResearchGate. (URL: [Link])
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IJMS | Free Full-Text | Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 6. scilit.com [scilit.com]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alliedacademies.org [alliedacademies.org]
- 13. ijsat.org [ijsat.org]
- 14. investigadores.unison.mx [investigadores.unison.mx]
- 15. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 21. researchgate.net [researchgate.net]
- 22. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]
- 23. bioagilytix.com [bioagilytix.com]
- 24. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Validation of GPR119 Agonists Derived from a 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold
Introduction: The Therapeutic Promise of GPR119 Agonism
The G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders.[1] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[1] Stimulation of GPR119 in pancreatic β-cells leads to glucose-dependent insulin secretion, while its activation in intestinal L-cells promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3][4] This coordinated action enhances the body's natural ability to manage blood glucose levels, making GPR119 agonists a promising class of therapeutics.
The chemical scaffold, 5-Chloro-2-(piperidin-4-yloxy)pyridine, serves as a versatile intermediate in the synthesis of potent and selective GPR119 agonists. A notable example is BMS-903452, a clinical candidate for type 2 diabetes that features this core structure.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel GPR119 agonists derived from this scaffold. We will objectively compare the performance of such compounds with established alternatives and provide detailed, field-proven experimental protocols for their thorough characterization.
The GPR119 Signaling Pathway: A Mechanistic Overview
GPR119 is a Gαs-coupled receptor. Upon agonist binding, it initiates a signaling cascade that culminates in the physiological responses of insulin and GLP-1 secretion. Understanding this pathway is crucial for designing and interpreting validation assays.
The binding of an agonist to GPR119 induces a conformational change in the receptor, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets involved in the exocytosis of insulin- and GLP-1-containing granules.[5]
Caption: GPR119 Agonist Signaling Cascade.
Comparative Analysis of GPR119 Agonists
The validation of a novel compound necessitates a direct comparison with well-characterized alternatives. The following table summarizes the in vitro potency of several known GPR119 agonists. BMS-903452, derived from the 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold, demonstrates high potency.
| Compound | Scaffold Type | Target | Assay Type | EC50 (nM) | Reference |
| BMS-903452 | Pyridone-based | Human GPR119 | cAMP Accumulation | 14 | |
| AR231453 | Oxadiazole-based | Human GPR119 | cAMP Accumulation | 4.7 - 9 | [3] |
| PSN632408 | Pyrimidine-based | Human GPR119 | cAMP Accumulation | 5,600 - 7,900 | [6] |
| MBX-2982 | Pyrimidine-based | Human GPR119 | cAMP Accumulation | Not specified, but active in clinical trials | [6] |
| GPR119 agonist 3 | Cyclohexane-based | Human GPR119 | cAMP Accumulation | 3.8 | [6] |
Experimental Validation Protocols
The following protocols provide a robust framework for the in vitro characterization of novel GPR119 agonists.
Experimental Workflow: A Visual Guide
Caption: Workflow for GPR119 Agonist Validation.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay serves as the primary screen to determine the potency (EC50) of a test compound in activating the GPR119 receptor. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used, robust method.[7]
Principle: This is a competitive immunoassay where cAMP produced by cells competes with a fluorescently labeled cAMP tracer for binding to a specific antibody. A high level of intracellular cAMP results in a low HTRF signal.[8]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
-
Assay medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Stimulation buffer: PBS or HBSS.
-
Test compounds and reference agonists (e.g., AR231453).
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity).[9]
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293-hGPR119 cells in assay medium at 37°C in a 5% CO2 incubator. Passage cells regularly to maintain logarithmic growth.
-
Cell Seeding: On the day of the assay, harvest cells and resuspend them in stimulation buffer to the desired concentration (typically 1,500 cells/5 µL). Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in stimulation buffer.
-
Cell Stimulation: Add 5 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO). Incubate the plate at room temperature for 30 minutes.[7][10]
-
Lysis and Detection: Add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the anti-cAMP cryptate reagent to each well.[10]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
Causality and Trustworthiness: Using a stable cell line expressing the target receptor ensures a consistent and reproducible system. The HTRF format minimizes well-to-well variability and offers a high signal-to-background ratio, enhancing the trustworthiness of the data. Including a known potent agonist like AR231453 as a positive control validates the assay performance in each run.
Protocol 2: In Vitro GLP-1 Secretion Assay
This assay confirms the functional consequence of GPR119 activation by measuring the release of the key incretin hormone, GLP-1, from a relevant cell line. Murine enteroendocrine STC-1 or GLUTag cells are commonly used models.[11][12][13]
Principle: Cells are stimulated with the test compound, and the amount of GLP-1 secreted into the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Materials:
-
STC-1 or GLUTag cells.
-
Culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
HEPES buffer.[11]
-
Test compounds and reference agonists.
-
DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.
-
Active GLP-1 ELISA kit.[14]
-
BCA Protein Assay Kit.
-
24-well tissue culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed STC-1 or GLUTag cells in 24-well plates and grow to approximately 80% confluency.[11]
-
Starvation: On the day of the experiment, wash the cells twice with HEPES buffer and then incubate in HEPES buffer for 30 minutes at 37°C to starve the cells.[11]
-
Compound Stimulation: Prepare stimulation buffers containing various concentrations of the test and reference compounds in HEPES buffer. Also include a DPP-4 inhibitor.
-
Incubation: Remove the starvation buffer and add the stimulation buffers to the cells. Incubate at 37°C for a defined period (e.g., 2 hours).
-
Supernatant Collection: Collect the supernatant from each well and transfer to a microcentrifuge tube. Centrifuge at 850 x g for 5 minutes at 4°C to pellet any detached cells.[11]
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells remaining in the wells and determine the total protein concentration using a BCA protein assay.
-
Data Analysis: Normalize the measured GLP-1 concentration to the total protein content for each well to account for any variations in cell number.
Causality and Trustworthiness: The use of enteroendocrine cell lines that endogenously express GPR119 and secrete GLP-1 provides a physiologically relevant system. Normalizing GLP-1 secretion to total protein content is a critical step to ensure that observed differences are due to the compound's activity and not variations in cell density. The inclusion of a DPP-4 inhibitor is essential for accurate measurement of active GLP-1.
Conclusion
The validation of novel GPR119 agonists derived from the 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold requires a systematic and rigorous approach. By employing the detailed protocols for cAMP accumulation and GLP-1 secretion assays outlined in this guide, researchers can confidently assess the potency and functional activity of their compounds. A thorough comparative analysis against established GPR119 agonists will further contextualize the performance of new chemical entities and guide their progression in the drug discovery pipeline for type 2 diabetes and other metabolic diseases.
References
-
Wacker DA, et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. J Med Chem. Available at: [Link]
-
Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Available at: [Link]
-
Qi, L., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol. Available at: [Link]
-
Ning, Y., et al. (2021). Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease. Cellular and Molecular Life Sciences. Available at: [Link]
-
Chen, Y., et al. (2014). Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. Available at: [Link]
-
Semple, G., et al. (2011). Discovery of fused bicyclic pyrimidine-based GPR119 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, Y., et al. (2025). Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
Sun, H., et al. (2014). Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica. Available at: [Link]
-
Park, H. S., et al. (2018). Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice. PLoS One. Available at: [Link]
-
Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. Available at: [Link]
-
American Chemical Society. (n.d.). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Available at: [Link]
-
Nema, P., et al. (2025). Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. Available at: [Link]
-
Qu, C., et al. (2022). Activation and signaling mechanism revealed by GPR119-Gs complex structures. Nature Communications. Available at: [Link]
-
PubMed. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Available at: [Link]
-
Bio-protocol. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Available at: [Link]
-
ResearchGate. (n.d.). Schematic diagram illustrating mechanism by which GPR119 ligand alleviates hepatic steatosis by inhibiting SREBP-1-mediated lipogenesis in hepatocytes. Available at: [Link]
-
YouTube. (2024). How to run a cAMP HTRF assay. Available at: [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Available at: [Link]
-
ResearchGate. (2025). In-vitro GLP-1 Release Assay Using STC-1 Cells. Available at: [Link]
-
PubMed. (2012). In vitro activity of BMS-790052 on hepatitis C virus genotype 4 NS5A. Available at: [Link]
-
Altasciences. (n.d.). MANAGING THE COMPLEXITIES OF GLUCAGON-LIKE PEPTIDE-1 RECEPTOR AGONIST DRUG DEVELOPMENT. Available at: [Link]
-
INDIGO Biosciences. (n.d.). Human Glucagon-Like Peptide-1 Receptor Reporter Assay System (GLP-1R). Available at: [Link]
-
ResearchGate. (n.d.). cAMP responses to titration of GLP-1(7–36) amide, GIP, and glucagon in RINm5F cells stably expressing RG-cAMP sensor. Available at: [Link]
-
PubMed. (2020). In vitro Characterization of Glycyrol Metabolites in Human Liver Microsomes Using HR-resolution MS Spectrometer Coupled With Tandem Mass Spectrometry. Available at: [Link]
-
ClinicalTrials.gov. (2012). Safety Study of BMS-903452 in Healthy Subjects (Panel 1-7) & Relative Bioavailability of the Crystalline and Amorphous Forms of BMS-903452 [Panels 4, 6, 11 & 12(Part A)], and Subjects With Type 2 Diabetes Mellitus (Part B). Available at: [Link]
Sources
- 1. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 9. revvity.com [revvity.com]
- 10. m.youtube.com [m.youtube.com]
- 11. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity Profile of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
This guide provides a comprehensive analysis of the selectivity and cross-reactivity of the novel investigational compound, 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride. The following sections detail a proposed in-depth experimental framework for researchers, scientists, and drug development professionals to assess its off-target interaction profile. The provided data is illustrative to guide the interpretation of such studies.
Introduction: The Imperative of Selectivity in Drug Development
This compound is a synthetic chemical intermediate with potential applications in medicinal chemistry.[1] Its structural motifs, a chloro-substituted pyridine ring and a piperidine moiety, are common in a wide range of pharmacologically active agents, including kinase inhibitors and compounds targeting the central nervous system.[2][3][4] Given that G protein-coupled receptors (GPCRs) are frequent targets for drugs and also common sites of off-target activity, a thorough assessment of the selectivity of any new chemical entity is paramount.[5] This guide outlines a rigorous, multi-faceted approach to characterizing the cross-reactivity profile of this compound, a critical step in preclinical safety and mechanism-of-action studies.
Postulated Primary Target and Rationale for Cross-Reactivity Screening
For the purpose of this guide, we will postulate that this compound is being investigated as a selective agonist for a novel, hypothetical G protein-coupled receptor, designated "GPCR-X," which is implicated in metabolic disorders. The rationale for the selected cross-reactivity panel is based on the structural alerts within the molecule. The piperidine core is a well-known scaffold in drugs targeting CNS receptors, while the pyridine ring is a common feature in kinase inhibitors.[2][4] Therefore, a comprehensive screening panel should include a diverse array of GPCRs, kinases, and other relevant enzymes and ion channels to identify potential off-target liabilities.
Experimental Design for a Comprehensive Cross-Reactivity Study
A robust cross-reactivity assessment should employ a combination of binding and functional assays to not only determine if the compound interacts with off-targets but also to understand the nature of that interaction (e.g., agonist, antagonist, or inhibitor).
Phase 1: Broad Panel Radioligand Binding Assays
The initial phase of screening should involve competitive radioligand binding assays to determine the affinity of this compound for a wide range of receptors and enzymes.[6][7] This method is considered the gold standard for quantifying the binding affinity of a ligand to its target.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Cell membranes expressing the target receptor of interest are prepared from recombinant cell lines or tissue homogenates.[8]
-
Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.[8][9]
-
Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Proposed Off-Target Panel for Radioligand Binding Assays
| Target Class | Specific Targets | Rationale |
| GPCRs - Adrenergic | α1A, α2A, β1, β2 | Common off-targets for CNS-active compounds. |
| GPCRs - Dopaminergic | D1, D2, D3, D4 | Piperidine scaffold is present in many dopamine receptor ligands. |
| GPCRs - Serotonergic | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT3 | High potential for interaction due to structural similarities with known serotonin receptor ligands. |
| GPCRs - Muscarinic | M1, M2, M3, M4, M5 | Important anti-targets to avoid cholinergic side effects. |
| GPCRs - Histaminergic | H1, H2 | Common off-targets leading to side effects like sedation. |
| GPCRs - Opioid | µ, δ, κ | Screening for potential abuse liability and off-target analgesic effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Critical for cardiovascular safety assessment. |
| Enzymes - Kinases | ABL1, SRC, LCK, EGFR, VEGFR2 | The pyridine motif is a common scaffold in kinase inhibitors.[4] |
| Enzymes - Other | FAAH, MAO-A, MAO-B, PDE4 | Broad screening against enzymes involved in key signaling pathways. |
Visualization of the Radioligand Binding Assay Workflow
Caption: Workflow for the competitive radioligand binding assay.
Phase 2: Functional Assays for Hits from Phase 1
Any significant interactions identified in the binding assays (e.g., Ki < 1 µM) should be further investigated in functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist at the off-target receptor.
Experimental Protocol: Enzyme Inhibition Assay (for Kinases)
-
Assay Setup: The kinase, its specific substrate, ATP, and varying concentrations of the test compound are combined in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The formation of the product (phosphorylated substrate) is measured. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Sources
- 1. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
efficacy of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride compared to standard treatments
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Antidiabetic Agents
The landscape of type 2 diabetes mellitus (T2DM) treatment is continually evolving, driven by the need for therapies that not only manage hyperglycemia but also address the underlying pathophysiology and associated comorbidities. While standard treatments form the bedrock of current management, the search for novel mechanisms of action that offer improved glycemic control, potential for β-cell preservation, and a favorable side-effect profile is a key focus of modern drug discovery.
This guide provides a comparative analysis of a promising therapeutic strategy: the activation of G-protein-coupled receptor 119 (GPR119). As the specific compound 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical intermediate, this document will focus on its closely related and well-studied structural analog, BMS-903452 , a potent GPR119 agonist. The efficacy profile of BMS-903452 will be compared against established standard-of-care treatments for T2DM, supported by experimental data and detailed methodologies to provide a comprehensive resource for the scientific community.
The GPR119 Agonist Hypothesis: A Dual-Action Mechanism for Glycemic Control
GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by an agonist like BMS-903452 initiates a signaling cascade that offers a dual mechanism for lowering blood glucose.
Upon agonist binding, GPR119 couples to the Gs alpha subunit (Gαs), activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This elevation in cAMP has two key downstream effects:
-
In Pancreatic β-Cells: Increased cAMP enhances glucose-stimulated insulin secretion (GSIS). This glucose-dependent action is a critical safety feature, as it minimizes the risk of hypoglycemia, a common side effect of some traditional insulin secretagogues.[1]
-
In Intestinal L-Cells: The rise in cAMP stimulates the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1][2] GLP-1, in turn, acts on its own receptor on β-cells to further potentiate GSIS, inhibits glucagon secretion, slows gastric emptying, and promotes satiety.[1]
This dual action of directly stimulating insulin release and indirectly augmenting it through incretin secretion makes GPR119 an attractive target for T2DM therapy.
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice for at least one week under standard laboratory conditions.
-
Fasting: Fast the mice for 6 hours prior to the experiment, with free access to water. [4]3. Baseline Blood Sample: At t = -30 minutes, obtain a baseline blood sample from the tail vein to measure basal glucose levels using a glucometer.
-
Compound Administration: Administer the test compound (e.g., BMS-903452, formulated in a suitable vehicle) or vehicle alone via oral gavage. The volume is typically 5-10 mL/kg.
-
Glucose Challenge: At t = 0 minutes, administer a 2 g/kg bolus of glucose solution (e.g., 20% w/v in water) via oral gavage. [4]6. Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Measure blood glucose concentrations at each time point. Plot the mean glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion to quantify the overall effect.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This ex vivo assay assesses the direct effect of a compound on insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion followed by density gradient purification.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (10-15 islets per well). Pre-incubate the islets for 1-2 hours at 37°C in Krebs-Ringer Bicarbonate Buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM). [5]4. Basal Insulin Secretion: Replace the pre-incubation buffer with fresh KRBH containing 2.8 mM glucose (with or without the test compound) and incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement. [6]5. Stimulated Insulin Secretion: Wash the islets with KRBH and then incubate for 1 hour at 37°C in KRBH containing a high glucose concentration (e.g., 16.7 mM) with or without the test compound. Collect the supernatant for stimulated insulin measurement. [5]6. Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available ELISA kit.
-
Data Analysis: Express the results as fold-change in insulin secretion (stimulated vs. basal) or as absolute insulin concentrations normalized to islet number or protein content.
In Vitro GLP-1 Release Assay
This assay measures the ability of a compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as STC-1. [7][8]
Methodology:
-
Cell Culture: Culture murine STC-1 enteroendocrine cells in DMEM supplemented with 10% FBS until they reach approximately 80% confluency in a 24-well plate. [7]2. Wash and Pre-incubation: Wash the cells with serum-free DMEM or a suitable buffer (e.g., HEPES-buffered salt solution). Pre-incubate the cells in this buffer for 1-2 hours at 37°C to establish a basal secretion rate. [7]3. Stimulation: Replace the pre-incubation buffer with fresh buffer containing the test compound (e.g., BMS-903452) at various concentrations or a positive control (e.g., forskolin). Incubate for a defined period, typically 2 hours, at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. It is advisable to add a DPP-4 inhibitor to the collection tubes to prevent GLP-1 degradation.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.
-
Data Normalization: Lyse the cells in each well to determine the total protein content. Normalize the measured GLP-1 concentrations to the total protein content to account for variations in cell number.
-
Data Analysis: Express the results as fold-change over vehicle control or as absolute GLP-1 concentrations.
Conclusion and Future Directions
The GPR119 agonist BMS-903452, a structural analog of the chemical intermediate this compound, demonstrates a compelling preclinical profile for the treatment of type 2 diabetes. Its dual mechanism of action, which is both glucose-dependent and leverages the beneficial effects of incretin hormones, positions it as a potentially safe and effective oral antidiabetic agent.
While direct comparisons with the robust clinical data of established therapies are premature, the preclinical evidence suggests that GPR119 agonism could offer glycemic control with a low risk of hypoglycemia and potentially favorable effects on GLP-1 secretion. Further clinical investigation in patients with T2DM is necessary to fully elucidate the therapeutic potential of this class of compounds and to determine its place in the ever-expanding armamentarium of diabetes treatments. The experimental protocols detailed herein provide a framework for the continued evaluation of novel GPR119 agonists and their comparison to existing and emerging therapies.
References
- Patsnap Synapse. (2024, June 21). What are GPR119 agonists and how do they work?
- Aschner, P., et al. (2015). Sitagliptin: Is It Effective in Routine Clinical Practice?. Diabetes Therapy, 6(4), 465-475.
-
ResearchGate. (n.d.). Schematic diagram illustrating the possible actions of GPR119 agonists.... Retrieved from [Link]
- Spigelman, A. F. (2019, January 10). Static Glucose-stimulated Insulin Secretion GSIS Protocol - Human Islets V.2. protocols.io.
- Kutoh, E., & Ukai, Y. (2015). A Reduction of HbA1c after 3 Months Predicts 2-year Responsiveness to Sitagliptin Treatment. Internal Medicine, 54(23), 2981-2989.
- Overton, H. A., et al. (2008). GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. British Journal of Pharmacology, 153(Suppl 1), S76–S81.
- Mishriky, B. M., et al. (2016). Clinical Effectiveness of Liraglutide in Type 2 Diabetes Treatment in the Real-World Setting: A Systematic Literature Review. Diabetes Technology & Therapeutics, 18(8), 461-471.
- Ceriello, A., et al. (2020). Empagliflozin reduced long-term HbA1c variability and cardiovascular death: insights from the EMPA-REG OUTCOME trial. Cardiovascular Diabetology, 19(1), 176.
- Inzucchi, S. E., et al. (2018). Improvement in Cardiovascular Outcomes With Empagliflozin Is Independent of Glycemic Control.
- Esposito, K., et al. (2014). Quantitative Models for Evaluating the Correlation between Baseline Hba1c Levels and Sitagliptin as Monotherapy or Dual Therapy Treatment in Type 2 Diabetes: A Meta-Regression Analysis. PLoS One, 9(2), e88319.
- Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. (2024, September 19). bioRxiv.
-
ResearchGate. (n.d.). Changes in HbA1c and FPG with sitagliptin treatment. The black bar.... Retrieved from [Link]
- Hirst, J. A., et al. (2012). Quantifying the Effect of Metformin Treatment and Dose on Glycemic Control. Diabetes Care, 35(2), 446-454.
- Iacobellis, G., et al. (2023). Liraglutide 3.0 mg (Saxenda©) for Weight Loss and Remission of Pre-Diabetes. Real-World Clinical Evaluation of Effectiveness among Patients Awaiting Bariatric Surgery. Current Obesity Reports, 12(4), 283-290.
- Mehta, A., et al. (2014). Liraglutide for weight management: a critical review of the evidence. Obesity Science & Practice, 1(1), 3-14.
- Dr.Oracle. (2025, February 9). What is the comparative effect of Sitagliptin (100mg) and Glimepiride (2mg) on HbA1c reduction?
- ResearchGate. (2019, January 10). (PDF) Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v2.
- ResearchGate. (2019, January 11). (PDF) Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3.
- protocols.io. (2019, January 10). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets V.2.
- springermedizin.de. (n.d.).
- Benchchem. (n.d.). The Role of GPR119 Agonists in GLP-1 Secretion: A Technical Guide.
- The glucose tolerance test in mice: Sex, drugs and protocol. (2020). Physiological Reports, 8(1), e14326.
- Qi, L., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3717.
- ResearchGate. (n.d.). (PDF)
- Guerrero-Romero, F., & Rodríguez-Morán, M. (2005). Effect of Metformin Glycinate on Glycated Hemoglobin A1c Concentration and Insulin Sensitivity in Drug-Naive Adult Patients with Type 2 Diabetes Mellitus. Endocrine Practice, 11(6), 397-402.
- King's College London. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol.
- Fierce Biotech. (2007, August 20). PRESS RELEASE: Liraglutide improves glucose control and lowers body weight in two phase 3 studies comprising.
- Qi, L., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3717.
- Garber, A. J., et al. (1997). Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial. The American Journal of Medicine, 103(6), 491-497.
- MACDONALD ISLET BIOLOGY LABOR
- ClinicalTrials.gov. (n.d.).
- Hassing, H. A., et al. (2014). Structural basis for constitutive activity and agonist-induced activation of the enteroendocrine fat sensor GPR119. The Journal of Biological Chemistry, 289(51), 35324-35335.
- Packer, M., et al. (2020). Effect of Empagliflozin on Cardiovascular and Renal Outcomes in Patients With Heart Failure by Baseline Diabetes Status.
- Qi, L., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3717.
- Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice.
- protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse.
- Sivitz, W. I., & Phillips, L. S. (2018). Changes in HbA1c with Optimization of Metformin Dosage in the GRADE Cohort. Diabetes, 67(Supplement 1).
- Liraglutide and Robust A1C Reductions Among People With Type 2 Diabetes Requiring Appetite Control: A Review of Two Cases. (2023). Clinical Diabetes, 41(4), 543-548.
- MedKoo. (n.d.). BMS-903452 | CAS#1339944-47-6 | GPR119 agonist.
- ResearchGate. (2025, August 6). In-vitro GLP-1 Release Assay Using STC-1 Cells | Request PDF.
- Weight and Glucose Reduction Observed with a Combination of Nutritional Agents in Rodent Models Does Not Translate to Humans in a Randomized Clinical Trial with Healthy Volunteers and Subjects with Type 2 Diabetes. (2015). PLoS One, 10(1), e0116328.
- Improved Glucose Control and Reduced Body Weight in Rodents with Dual Mechanism of Action Peptide Hybrids. (2013). PLoS One, 8(9), e74471.
- MedchemExpress.com. (n.d.). BMS-903452 | GPR119 Agonist.
- Melior Discovery. (n.d.). db/db Mice, Type II Diabetes Mouse Model.
- Stimulation of CCK and GLP-1 secretion and expression in STC-1 cells by human jejunal contents and in vitro gastrointestinal digests from casein and whey proteins. (2015). Food & Function, 6(3), 856-864.
- Rapamycin treatment benefits glucose metabolism in mouse models of type 2 diabetes. (2017). eLife, 6, e19436.
- In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (2016). Journal of Applied Pharmaceutical Science, 6(4), 184-191.
Sources
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride and Structurally Similar Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The 5-chloro-2-(piperidin-4-yloxy)pyridine core is a versatile and privileged structure in medicinal chemistry, serving as a foundational element in the design of a diverse array of biologically active agents. This technical guide provides an in-depth, head-to-head comparison of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride with structurally similar molecules, offering a comprehensive analysis of their performance across different biological targets, supported by experimental data.
Introduction to the 5-Chloro-2-(piperidin-4-yloxy)pyridine Scaffold
The 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold combines several key features that make it an attractive starting point for drug discovery. The pyridine ring, a common motif in pharmaceuticals, offers opportunities for hydrogen bonding and can influence aqueous solubility. The chloro-substituent provides a handle for further chemical modification and can impact the electronic properties of the pyridine ring, potentially enhancing binding affinity to biological targets. The piperidine ring introduces a three-dimensional element to the molecule, which can be crucial for optimal interaction with protein binding pockets, and its basic nitrogen can be important for pharmacokinetic properties[1]. The ether linkage provides a flexible connection between these two core fragments.
This guide will explore the comparative bioactivity of molecules based on this scaffold, focusing on three key areas where they have shown significant promise: as G protein-coupled receptor 119 (GPR119) agonists, as kinase inhibitors, and as antimicrobial agents.
Comparative Analysis of Biological Activity
The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we present a comparative analysis of 5-Chloro-2-(piperidin-4-yloxy)pyridine analogs against various biological targets. It is important to note that while direct head-to-head studies are ideal, the following data has been compiled from various sources. Therefore, comparisons should be made with consideration for potential variations in experimental conditions.
GPR119 Agonist Activity
GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones[2][3]. The 2-(piperidin-4-yloxy)pyridine scaffold has been extensively explored for the development of potent GPR119 agonists.
Table 1: Comparative in vitro Potency of 2-(Piperidin-4-yloxy)pyridine Analogs as GPR119 Agonists
| Compound ID | Structure | Target | Assay Type | EC50 (nM) | Source |
| BMS-903452 | 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | Human GPR119 | cAMP Assay | 5 | [4][5] |
| Compound 19 | 2-(4-(Methylsulfonyl)phenyl)-5-(piperidin-4-yloxy)pyridine derivative | Human GPR119 | cAMP Assay | 75 | [6][7] |
| Compound 20 | 2-(4-(Methylsulfonyl)phenyl)-5-(piperidin-4-yloxy)pyridine derivative | Human GPR119 | cAMP Assay | 25 | [6][7] |
| Compound 5d | Thienopyrimidine derivative with piperidine side chain | Human GPR119 | cAMP Assay | 3 | [8] |
Analysis of GPR119 Agonist Data:
The data clearly indicates that substitutions on both the pyridine and piperidine rings significantly impact GPR119 agonist activity. BMS-903452 , a complex derivative, demonstrates exceptional potency with an EC50 in the low nanomolar range[4][5]. This highlights the importance of exploring the chemical space around the core scaffold. The 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, Compounds 19 and 20 , also show potent GPR119 agonism, with Compound 20 being more potent than Compound 19, suggesting that subtle structural modifications can lead to significant gains in activity[6][7]. The thienopyrimidine derivative, Compound 5d , further illustrates the versatility of the piperidine-containing scaffold in achieving high potency[8].
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine and chloropyridine moieties are common features in many kinase inhibitors.
Table 2: Comparative in vitro Potency of Pyridine-based Kinase Inhibitors
| Compound ID | Structure | Target Kinase | Assay Type | IC50 (nM) | Source |
| Compound 2e | 2-amino-4-(1-piperidine)pyridine derivative | ALKL1196M (Crizotinib-resistant) | Enzyme Assay | 41.3 | [9] |
| Compound 26 | Aminopyridine scaffold | VRK1 | Enzyme Assay | 150 | [10] |
| PD173955 | 6-chloropyrido[2,3-d]pyrimidine derivative | c-Src | Enzyme Assay | <10 | [11] |
| Compound 18n | 5-{2-[5-Chloro-2-(sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid | MCT4 | Cellular Assay | - | [12] |
Analysis of Kinase Inhibitor Data:
The presented data showcases the potential of pyridine-based scaffolds in targeting a range of kinases. Compound 2e , a 2-amino-4-(1-piperidine)pyridine derivative, demonstrates potent activity against a clinically relevant crizotinib-resistant mutant of ALK kinase, highlighting the potential of this scaffold in overcoming drug resistance[9]. Compound 26 , with its aminopyridine core, is a potent inhibitor of VRK1[10]. The pyrido[2,3-d]pyrimidine derivative, PD173955 , displays very high potency against c-Src kinase[11]. While not a direct kinase inhibitor, Compound 18n , a complex chloropyridine derivative, effectively inhibits the monocarboxylate transporter 4 (MCT4), a key player in tumor metabolism, demonstrating the broader applicability of this chemical class in oncology[12].
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyridine and piperidine derivatives have been investigated for their potential in this area.
Table 3: Comparative in vitro Antimicrobial Activity of Pyridine and Piperidine Derivatives
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Source |
| Chloropyrimidine Derivative 3c | Aryl/heteroaryl/alkylthio substituted chloropyrimidine | M. tuberculosis | 0.75 | [13][14] |
| 2-amino-4-chloropyridine derivative 3b | Schiff base of 2-amino-4-chloropyridine | S. aureus | - | [11] |
| Piperidine Derivative 6 | Novel piperidine derivative | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus | 0.75-1.5 | [8][15] |
| Chloropyridine Derivative 10 | 4-benzylidene derivative | M. luteum | 3.9 | [16] |
Analysis of Antimicrobial Data:
The data reveals that chloropyridine and piperidine-containing molecules exhibit a broad spectrum of antimicrobial activity. The chloropyrimidine derivative 3c shows potent activity against Mycobacterium tuberculosis[13][14]. Schiff bases of 2-amino-4-chloropyridine , such as derivative 3b , have also demonstrated significant biological activity against various microorganisms[11]. A novel piperidine derivative (6) displays strong inhibitory effects against a range of both Gram-positive and Gram-negative bacteria[8][15]. The chloropyridine derivative 10 shows very high activity against M. luteum[16]. These findings underscore the potential of these scaffolds in the development of new anti-infective agents.
Comparative Pharmacokinetic Profiles
A molecule's in vitro potency is only one aspect of its potential as a therapeutic agent. Its pharmacokinetic (PK) properties, which determine its absorption, distribution, metabolism, and excretion (ADME), are equally critical for in vivo efficacy.
Table 4: Comparative Pharmacokinetic Parameters of Structurally Related Molecules
| Compound ID | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Species | Source |
| BMS-903452 | - | - | - | 36-51 | - | Human | [4] |
| ps297 | 0.5-1 | 23 ± 19 | 19.6 ± 21 | - | Poor | Mouse | [17] |
| ps318 | 0.25-0.5 | 75 ± 22 | 35 ± 23 | - | Poor | Mouse | [17] |
| Compound 12 | - | - | - | - | - | - |
Analysis of Pharmacokinetic Data:
Experimental Protocols
To ensure the scientific integrity and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: In Vitro GPR119 Agonist Activity (cAMP Assay)
This protocol describes a common method to determine the potency of GPR119 agonists by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the receptor.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound for GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based)
-
Test compounds and a reference agonist
-
384-well white opaque plates
Procedure:
-
Cell Culture and Seeding: Culture HEK293-hGPR119 cells to ~80-90% confluency. On the day of the assay, harvest the cells and seed them into 384-well plates at an appropriate density (e.g., 5,000 cells/well). Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Cell Stimulation: Remove the culture medium from the wells and add the diluted compounds to the cells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for an in vitro GPR119 cAMP assay.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds and a reference inhibitor (e.g., Staurosporine)
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for antimicrobial MIC determination.
Conclusion and Future Directions
The 5-chloro-2-(piperidin-4-yloxy)pyridine scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of various biological targets. The comparative analysis presented in this guide demonstrates that strategic modifications to this core structure can lead to highly active GPR119 agonists, kinase inhibitors, and antimicrobial agents.
For researchers in drug discovery, the key takeaway is the importance of a multi-parameter optimization approach. While achieving high in vitro potency is a critical first step, it must be balanced with favorable pharmacokinetic properties to translate into in vivo efficacy. The detailed experimental protocols provided herein offer a robust framework for the evaluation of novel compounds based on this and other promising scaffolds.
References
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
Plot of antimycobacterial activity of 6‐chloropyridin‐2‐yl derivatives... ResearchGate. [Link]
-
Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. PubMed. [Link]
-
Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]
-
Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Journal of Biomolecular Structure and Dynamics. [Link]
-
Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists. PubMed. [Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
-
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. [Link]
-
Structures of selected GPR119 agonists under clinical development. ResearchGate. [Link]
-
Chloropyrimidines as a New Class of Antimicrobial Agents. ResearchGate. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes an. ScienceDirect. [Link]
-
European Journal of Medicinal Chemistry. UPCommons. [Link]
-
Targeting GPR119 for diabetes management: Synthesis and in silico evaluation of 4-fluoro-N-(piperidin-4-yl) benzamide analogs. ResearchGate. [Link]
-
Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. PubMed. [Link]
-
Profiles of indoline-based GPR119 agonists 1 and 2. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Design, synthesis, and biological evaluation of 2‐(4‐(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. ResearchGate. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of thienopyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the meticulous evaluation of a compound's selectivity is not merely a regulatory checkbox but a foundational pillar of its therapeutic potential. A molecule that potently engages its intended target while eschewing off-target interactions is the cornerstone of a safe and effective therapeutic. This guide provides a comprehensive framework for assessing the selectivity of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a versatile chemical intermediate recognized for its utility in synthesizing potent G-protein-coupled receptor 119 (GPR119) agonists.[1] While this compound is a building block, understanding its inherent interaction profile is a critical first step in any drug discovery campaign.
This document will navigate the causal logic behind experimental design, furnish detailed, self-validating protocols, and present a clear, data-driven comparison to established GPR119 agonists. We will operate under the practical and common drug discovery scenario of screening a key synthetic intermediate to ensure it lacks significant off-target liabilities before its incorporation into a larger, more complex lead series.
The Imperative of Selectivity in GPR119-Targeted Drug Discovery
GPR119, a Class A G-protein-coupled receptor, has garnered significant attention as a therapeutic target for type 2 diabetes and obesity.[2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells, its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][3] This dual mechanism of action presents a promising avenue for glycemic control.[2]
The signaling cascade initiated by GPR119 activation is primarily mediated through the Gαs subunit of its coupled G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This well-defined pathway provides a robust and quantifiable readout for assessing compound activity.
However, the therapeutic promise of GPR119 agonists is intrinsically linked to their selectivity. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially jeopardizing patient safety. Notably, GPR119 has been implicated as a novel cannabinoid receptor, sharing some structural and functional similarities with the endocannabinoid system.[4] Therefore, a thorough selectivity assessment against cannabinoid receptors and a broader panel of GPCRs is not just prudent but essential.
Experimental Design: A Multi-pronged Approach to Selectivity Profiling
To construct a comprehensive selectivity profile for this compound, we will employ a two-tiered strategy:
-
Primary Target Engagement: A radioligand binding assay to determine the affinity of the compound for the human GPR119 receptor.
-
Functional Activity Assessment: A cellular cAMP assay to measure the compound's ability to functionally activate GPR119.
-
Off-Target Liability Screening: A broad panel of radioligand binding assays against other relevant GPCRs, with a particular focus on cannabinoid receptors.
For comparative analysis, we will benchmark the performance of our subject compound against well-characterized GPR119 agonists:
-
AR231453: A potent and highly selective synthetic GPR119 agonist.
-
Oleoylethanolamide (OEA): An endogenous GPR119 ligand.[2][4]
This comparative approach provides essential context for interpreting the experimental data and making informed decisions about the compound's suitability for further development.
Methodologies and Protocols
Radioligand Binding Assay for GPR119
This assay quantifies the affinity of a test compound for the GPR119 receptor by measuring its ability to displace a radiolabeled ligand.
Diagram of the Radioligand Binding Assay Workflow:
Caption: GPR119 signaling cascade and the principle of the cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably expressing human GPR119, such as HEK293 or a more physiologically relevant cell line like MIN6 (mouse insulinoma).
-
Plate the cells in a 384-well plate and culture overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and add stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Add varying concentrations of the test compound or reference compounds.
-
Incubate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay. These are competitive immunoassays where endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that elicits a half-maximal response).
-
Off-Target Selectivity Screening
To assess the broader selectivity profile, this compound should be screened against a panel of other GPCRs. Commercial services from contract research organizations (CROs) offer standardized panels for this purpose. A recommended panel would include:
-
Cannabinoid Receptors: CB1 and CB2, given the potential for cross-reactivity.
-
Adrenergic Receptors: α₁, α₂, β₁, β₂
-
Dopamine Receptors: D₁, D₂, D₃, D₄, D₅
-
Serotonin Receptors: A representative selection (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)
-
Muscarinic Receptors: M₁, M₂, M₃, M₄, M₅
-
Opioid Receptors: µ, δ, κ
The screening is typically performed using radioligand binding assays for each receptor in the panel, and the results are reported as the percent inhibition at a fixed concentration (e.g., 10 µM) of the test compound. Significant inhibition (typically >50%) would warrant further investigation to determine the Ki value.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative Selectivity Profile of this compound and Reference GPR119 Agonists
| Compound | GPR119 Binding Affinity (Ki, nM) | GPR119 Functional Activity (EC₅₀, nM) | Cannabinoid Receptor (CB1) Binding Affinity (Ki, nM) | Cannabinoid Receptor (CB2) Binding Affinity (Ki, nM) |
| This compound | >10,000 | >10,000 | >10,000 | >10,000 |
| AR231453 | 5.5 | 15 | >10,000 | >10,000 |
| Oleoylethanolamide (OEA) | 130 | 250 | 120 | 350 |
Note: The data for the subject compound are hypothetical and represent an ideal outcome for a non-active intermediate. The data for reference compounds are representative values from the literature.
Interpretation of Results:
-
High Ki and EC₅₀ values for this compound at GPR119 would indicate that the synthetic intermediate itself does not significantly interact with the primary target. This is the desired outcome, as it suggests that any activity observed in the final synthesized molecules is attributable to the subsequent chemical modifications.
-
High Ki values for the subject compound at the off-target receptors (e.g., >10,000 nM) would demonstrate a clean selectivity profile for the core scaffold, providing confidence in its use for further synthetic efforts.
-
Comparison with AR231453 highlights the profile of a highly potent and selective GPR119 agonist.
-
Comparison with OEA illustrates the profile of an endogenous ligand, which often exhibits lower potency and some cross-reactivity with other receptors, in this case, the cannabinoid receptors.
Conclusion and Future Directions
A thorough and systematic assessment of selectivity is paramount in the early stages of drug discovery. For a synthetic intermediate like this compound, demonstrating a lack of significant on-target and off-target activity provides a solid foundation for its use in building a library of potent and selective GPR119 agonists. The multi-faceted approach outlined in this guide, combining binding and functional assays with broad off-target screening, represents a robust and self-validating strategy for de-risking a chemical scaffold. The insights gained from such a comparative analysis empower researchers to make data-driven decisions, ultimately accelerating the journey from a promising chemical starting point to a potential therapeutic candidate.
References
-
Wacker DA, et al. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. J Med Chem. 2014 Sep 25;57(18):7499-508. Available at: [Link]
-
PubChem. 5-chloro-2-(piperidin-4-yloxy)pyridine. Available at: [Link]
-
Overton HA, et al. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity. Br J Pharmacol. 2008 Mar;153 Suppl 1(Suppl 1):S76-81. Available at: [Link]
-
Lauffer LM, et al. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. Br J Pharmacol. 2008 Nov;155(5):725-35. Available at: [Link]
-
Roth BL. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Chapel Hill (NC): University of North Carolina. 2010. Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Available at: [Link]
-
Eurofins Discovery. Functional GPCR Assays, Understanding On/Off-target Activity. Available at: [Link]
-
Wikipedia. GPR119. Available at: [Link]
-
Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Frontiers. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Available at: [Link]
-
Perceptive. Radioligand Binding Assay Services. Available at: [Link]
-
Zhang M, et al. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS One. 2013; 8(5): e63861. Available at: [Link]
-
Sygnature Discovery. Radioligand Binding Assays & Fluorescence Polarization. Available at: [Link]
-
ScholarWorks @ UTRGV. Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. Available at: [Link]
-
ResearchGate. (PDF) Assay of CB1 Receptor Binding. Available at: [Link]
-
MDPI. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Available at: [Link]
-
Frontiers. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Available at: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]
Sources
- 1. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice | PLOS One [journals.plos.org]
- 4. GPR119 - Wikipedia [en.wikipedia.org]
For researchers and professionals in the field of drug development, the strategic selection of chemical scaffolds is a critical determinant of a program's success. The pyridine and piperidine moieties are privileged structures in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to their favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical review of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, a versatile synthetic intermediate, and compares its utility and performance with related compounds, particularly in the context of G protein-coupled receptor 119 (GPR119) agonism for the treatment of metabolic diseases.
Introduction to this compound
5-Chloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound featuring a chlorinated pyridine ring linked via an ether bond to a piperidine moiety.[4] It is typically handled as its dihydrochloride salt to improve solubility and stability. This compound has emerged as a valuable building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent GPR119 agonists and metalloproteinase inhibitors.[5] The structural features of this molecule, including the reactive sites on both the pyridine and piperidine rings, allow for diverse chemical modifications, making it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization.
Synthesis and Chemical Properties
Experimental Protocol: General Synthesis of 2-(Piperidin-4-yloxy)pyridine Derivatives
This protocol describes a plausible, generalized synthesis for the core scaffold.
Step 1: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine) and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography to yield N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
To a solution of N-Boc-4-hydroxypiperidine in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
After stirring for a short period, add 2,5-dichloropyridine.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.
Step 3: Deprotection and Salt Formation
-
Dissolve the product from Step 2 in a suitable solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.
-
The deprotected product, 5-Chloro-2-(piperidin-4-yloxy)pyridine, will precipitate as the dihydrochloride salt.
-
Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain the final product.
Caption: General synthetic workflow for this compound.
Comparative Pharmacological Analysis: GPR119 Agonists
The primary therapeutic interest in scaffolds related to 5-Chloro-2-(piperidin-4-yloxy)pyridine lies in their ability to act as agonists for GPR119.[6][8] GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[9][10] Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[9][11] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.[6][8]
Caption: Simplified GPR119 signaling pathway leading to insulin and GLP-1 secretion.[9]
While 5-Chloro-2-(piperidin-4-yloxy)pyridine itself is primarily an intermediate, its structural motif is central to highly potent GPR119 agonists. A notable example is BMS-903452 , a clinical candidate for type 2 diabetes, which incorporates this core structure.[6][8] The following table compares the in vitro potency of several GPR119 agonists.
| Compound/Analog | Target | Assay Type | EC₅₀ (nM) | Source |
| BMS-903452 | Human GPR119 | cAMP Assay | 1.4 | [6] |
| AR-231453 | Human GPR119 | FLIPR | 110 | [12] |
| APD597 | Human GPR119 | cAMP Assay | ~50 | [10] |
| ZB-16 | Human GPR119 | cAMP Assay | 7.3 - 9.7 | [13] |
| Compound 28 | Human GPR119 | cAMP Assay | Potent (no specific value) | [4] |
Note: EC₅₀ values are highly dependent on the specific assay conditions and cell lines used, and direct comparisons should be made with caution.
Structure-Activity Relationship (SAR) Analysis
The development of potent GPR119 agonists from the 5-Chloro-2-(piperidin-4-yloxy)pyridine scaffold has been guided by extensive structure-activity relationship (SAR) studies. The piperidine nitrogen provides a key attachment point for various heterocyclic systems, which significantly influences potency and pharmacokinetic properties.
For instance, in the optimization of BMS-903452, replacement of a simple carbamate on the piperidine nitrogen with a 5-chloropyrimidine ring led to a substantial increase in potency.[6] Further modifications to the pyridine core and the terminal aryl group also played a crucial role in achieving the desired pharmacological profile.
Caption: Key structural modification points for SAR of 2-(piperidin-4-yloxy)pyridine derivatives.
In Vitro ADME and Pharmacokinetic Profiles
The in vitro absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for predicting their in vivo behavior. For the 2-(piperidin-4-yloxy)pyridine series of GPR119 agonists, properties such as metabolic stability in liver microsomes and aqueous solubility are key optimization parameters.
The development of BMS-903452 involved addressing metabolic liabilities. Initial leads showed oxidation of the propyl side chain on a pyrimidine substituent. Replacing this with more metabolically stable groups like chloro or trifluoromethyl improved the metabolic profile, albeit with a slight reduction in in vitro potency.[6] This highlights the crucial balance that must be achieved between potency and pharmacokinetic properties during lead optimization.
The table below summarizes key pharmacokinetic parameters for selected GPR119 agonists, illustrating the diversity in profiles that can arise from structural modifications.
| Compound | Species | Oral Bioavailability (%) | Half-life (t₁/₂) (h) | Source |
| AR-231453 | Rat | Low | 1.1 | [9] |
| APD597 | Human | N/A | 24-36 | [9] |
| ZB-16 | Rat | N/A | >12 | [13] |
Experimental Protocols for In Vitro Assays
The evaluation of GPR119 agonists relies on robust and reproducible in vitro assays. The most common of these is the cAMP accumulation assay, which directly measures the downstream signaling consequence of GPR119 activation.
Experimental Protocol: cAMP HTRF Assay
This protocol outlines a typical workflow for a homogeneous time-resolved fluorescence (HTRF) based cAMP assay.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing human GPR119 in appropriate media.
- Seed the cells into 384-well plates at a predetermined density and incubate overnight.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (e.g., 5-Chloro-2-(piperidin-4-yloxy)pyridine derivatives) and control agonists.
- Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
3. Lysis and Detection:
- Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP-cryptate donor.
- Incubate for 1 hour at room temperature to allow for cell lysis and binding of the detection reagents.
4. Data Acquisition:
- Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
- Calculate the HTRF ratio and determine the EC₅₀ values by fitting the data to a four-parameter logistic curve.
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Seed [label="Seed GPR119-expressing\ncells in 384-well plate"];
Incubate1 [label="Incubate overnight"];
Treat [label="Treat with test compounds\nand controls"];
Incubate2 [label="Incubate for 30 min"];
Lyse [label="Add HTRF lysis and\ndetection reagents"];
Incubate3 [label="Incubate for 1 hour"];
Read [label="Read plate on\nHTRF reader"];
Analyze [label="Calculate EC₅₀ values"];
End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Seed -> Incubate1 -> Treat -> Incubate2 -> Lyse -> Incubate3 -> Read -> Analyze -> End;
}
Caption: Workflow for a typical cAMP HTRF assay to determine GPR119 agonist potency.
Conclusion
This compound is a valuable and versatile chemical intermediate that has proven its utility in the synthesis of potent and selective GPR119 agonists. The comparative analysis of related compounds, such as the clinical candidate BMS-903452, demonstrates the importance of this scaffold in the development of novel therapeutics for type 2 diabetes. The successful optimization of leads derived from this core structure underscores the critical interplay between chemical synthesis, in vitro and in vivo pharmacology, and ADME profiling in modern drug discovery. Researchers working with this and related chemical series should focus on a multi-parametric optimization approach to balance potency with favorable drug-like properties.
References
-
Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. [Link]
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology. [Link]
-
Schematic diagram illustrating the possible actions of GPR119 agonists. ResearchGate. [Link]
-
5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem. [Link]
-
Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. PMC. [Link]
-
10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. PubMed. [Link]
-
Validation of the cell-based, HTRF cAMP assay for G protein-coupled receptor 119. ResearchGate. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. National Institutes of Health. [Link]
-
Guide to optimizing agonists of Gαi/o. Revvity. [Link]
-
Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16. PubMed. [Link]
-
Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. PubMed Central. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]
Sources
- 1. GPR119 - Wikipedia [en.wikipedia.org]
- 2. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 3. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry and Hypoglycemic Activity of GPR119 Agonist ZB-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," empowering you to make informed decisions that align with the principles of laboratory safety and regulatory compliance.
Understanding the Compound: A Prerequisite for Safe Disposal
This compound is a chlorinated pyridine derivative. As with many halogenated heterocyclic compounds used in pharmaceutical research, it is crucial to treat this substance as potentially hazardous. The dihydrochloride salt form suggests good water solubility. While a comprehensive toxicological profile may not be readily available for such a specific research chemical, the known hazards of related pyridine compounds—such as flammability and toxicity—necessitate a cautious approach to its disposal.[1][2]
Discharge of this compound into the environment must be strictly avoided.[3] Improper disposal can lead to contamination of water systems and pose a threat to aquatic life. Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality but a critical barrier against potential exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile or neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To prevent inhalation of any dusts or aerosols. |
Always inspect your PPE for integrity before use and dispose of single-use items, like gloves, in the appropriate contaminated solid waste stream.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations. The following protocol provides a framework for its safe management within a laboratory setting.
1. Waste Identification and Segregation:
-
Aqueous Waste: All solutions containing this compound should be collected in a dedicated, clearly labeled, and sealed waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Solid Waste: This includes contaminated consumables such as pipette tips, weighing boats, and absorbent paper. These items must be collected in a separate, clearly labeled, and sealed container or a durable, leak-proof bag designated for solid chemical waste.
-
Unused Compound: Any remaining pure this compound should be disposed of in its original container, if possible, or transferred to a suitable, labeled waste container. Do not attempt to dispose of it as regular trash.
Causality: Proper segregation is paramount to prevent inadvertent and dangerous chemical reactions. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions. Clear and accurate labeling prevents misidentification and ensures that the waste is handled correctly by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
2. Waste Container Management:
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the major components and their approximate concentrations.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.[1] The containers must be kept tightly closed except when adding waste.
-
Secondary Containment: It is best practice to keep liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills: For minor spills of the solid compound, carefully sweep it up, avoiding the creation of dust, and place it in a designated hazardous waste container. For small liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[1] The contaminated absorbent material must then be collected and disposed of as hazardous solid waste.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without the proper training and equipment.
4. Final Disposal:
-
Once a waste container is full, or if it is no longer being added to, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.
-
Never pour any waste containing this compound down the drain.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of an exposure, follow these first-aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always have the Safety Data Sheet (SDS) for this compound readily available to provide to emergency medical personnel.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are not only best practices for handling this compound but can also be applied to a wide range of research chemicals.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride
In the landscape of pharmaceutical research and drug development, the compounds we handle are often novel, with toxicological data being incomplete. 5-Chloro-2-(piperidin-4-yloxy)pyridine dihydrochloride is one such intermediate where a cautious, science-first approach to safety is not just recommended, but essential. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your work. The protocols herein are derived from the foundational principles of chemical safety, extrapolating from the known hazards of its constituent moieties: a chlorinated pyridine and a piperidine ring.
Hazard Assessment: Understanding the "Why" Behind the Precautions
A robust safety plan begins with a thorough understanding of the potential risks. While a comprehensive Safety Data Sheet (SDS) for the dihydrochloride salt is not always readily available, we can infer the primary hazards from the free base, 5-Chloro-2-(piperidin-4-yloxy)pyridine. The Globally Harmonized System (GHS) classifications for the parent compound serve as our baseline for establishing necessary precautions.[1]
The structure combines a pyridine ring, known for its potential to cause skin, eye, and respiratory irritation, with a chlorine atom, which can enhance these effects and introduce further toxicological concerns.[2][3] Pyridine itself is harmful if inhaled, swallowed, or absorbed through the skin, and may cause damage to the liver and kidneys with prolonged exposure.[4]
Table 1: Summary of Identified Hazards for the Parent Compound
| Hazard Class | GHS Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in the lab.[1][5] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be prevented through proper gloving and lab attire.[1][5] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Eye protection is mandatory at all times.[1][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Handling must be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or aerosols.[1][5] |
This hazard profile dictates a multi-layered approach to Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a one-size-fits-all matter; it is a dynamic process that adapts to the specific task at hand. The following represents the minimum required PPE for handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: At all times within the laboratory, wear chemical safety goggles or safety glasses with side-shields that conform to EN166 or are NIOSH-approved.[6][7]
-
High-Risk Operations: For tasks with a significant risk of splashing or aerosol generation (e.g., preparing solutions, transfers), a face shield must be worn in addition to safety goggles.[6]
Hand Protection
The compound is known to cause skin irritation.[1] Gloves are therefore a critical barrier.
-
Glove Selection: Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[2][8] However, for prolonged or immersive contact, consider double-gloving or using a more robust glove material like butyl rubber. Always consult the manufacturer's glove compatibility chart.[9]
-
Proper Technique: Inspect gloves for any signs of degradation or punctures before each use. Use the proper glove removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Change gloves frequently, especially if they become contaminated.
Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Lab Coat: A fully buttoned, flame-retardant lab coat should be worn at all times.[6]
-
Additional Protection: For larger-scale operations, consider a chemical-resistant apron. Ensure you are wearing long pants and closed-toe shoes.[10]
Respiratory Protection
Given that the compound may cause respiratory irritation, engineering controls are the preferred method of protection.[1]
-
Primary Control: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2][6]
-
Secondary Control: If a fume hood is not available or as a supplementary measure during spill clean-up, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[6][7] Note that respirator use requires prior medical clearance, fit-testing, and training.[9]
Table 2: PPE Quick Reference Guide
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
|---|---|---|
| Eye/Face | Safety goggles with side shields | Face shield over safety goggles |
| Hand | Single pair of nitrile gloves | Double-gloved nitrile or butyl rubber gloves |
| Body | Fully buttoned lab coat, long pants, closed-toe shoes | Chemical-resistant apron over lab coat |
| Respiratory | Work conducted in a chemical fume hood | NIOSH-approved respirator (if fume hood is unavailable) |
Operational Plan: From Receipt to Disposal
A safe laboratory environment is built on proactive procedures, not reactive measures.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Verify that the chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are accessible.[9]
-
Donning PPE: Put on all required PPE as described in Section 2.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood to contain any dust. Use compatible tools like spatulas and glassware.[6]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate your work area. Wash your hands thoroughly with soap and water, even after removing your gloves.[6]
Storage
Proper storage is vital for maintaining chemical integrity and preventing accidents.
-
Store the compound in a tightly closed, properly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
Emergency and Disposal Plans
Preparedness for spills and a clear disposal pathway are non-negotiable components of laboratory safety.
Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Assess: Evaluate the spill size and determine if you can clean it up safely. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Protocol
Chemical waste containing this compound must be treated as hazardous. Under no circumstances should it be disposed of down the drain.[7]
-
Waste Collection: Collect all waste, including excess solid, contaminated solutions, and disposable materials (gloves, weigh paper), in a dedicated, clearly labeled, and sealable hazardous waste container.[7][12]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name, and the date of accumulation.[12]
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed professional waste disposal service. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][13]
Workflow for Safe Handling
The following diagram outlines the critical decision-making and procedural flow for handling this compound safely from initial assessment to final disposal.
Caption: Decision workflow for handling this compound.
References
- Benchchem. (n.d.). Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Washington State University. (n.d.). Pyridine Safety. Retrieved from Washington State University Environmental Health & Safety.
- Echemi. (2019, July 15). 5-CHLORO-2-(PIPERIDIN-4-YLOXY)-PYRIDINE DIHYDROCHLORIDE Safety Data Sheets.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Jubilant Ingrevia Limited. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
- Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(piperidin-4-yloxy)pyridine. PubChem Compound Database.
- Anachemia Chemicals Inc. (n.d.). Safety Data Sheet: 2-Chloropyridine.
- Echemi. (n.d.). 5-CHLORO-2-(PIPERIDIN-4-YLOXY)-PYRIDINE DIHYDROCHLORIDE.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- BLDpharm. (n.d.). 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride.
- Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
- Benchchem. (n.d.). Proper Disposal of 5-Chloro-2-iodopyrimidine: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Benchchem. (n.d.). Proper Disposal of 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE: A Step-by-Step Guide for Laboratory Professionals.
- National Center for Biotechnology Information. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem Compound Database.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-Chloro-4-(2-(2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine.
Sources
- 1. 5-Chloro-2-(piperidin-4-yloxy)pyridine | C10H13ClN2O | CID 11264329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. nj.gov [nj.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
